Nimesulide

Catalog No.
S537235
CAS No.
51803-78-2
M.F
C13H12N2O5S
M. Wt
308.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nimesulide

CAS Number

51803-78-2

Product Name

Nimesulide

IUPAC Name

N-(4-nitro-2-phenoxyphenyl)methanesulfonamide

Molecular Formula

C13H12N2O5S

Molecular Weight

308.31 g/mol

InChI

InChI=1S/C13H12N2O5S/c1-21(18,19)14-12-8-7-10(15(16)17)9-13(12)20-11-5-3-2-4-6-11/h2-9,14H,1H3

InChI Key

HYWYRSMBCFDLJT-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

4-nitro-2-phenoxymethanesulfonanilide, Antifloxil, Aulin, Eskaflam, Guaxan, lizepat, Mesulid, Nexen, Nimesil, nimesulide, R 805, R-805, Redaflam

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC2=CC=CC=C2

The exact mass of the compound Nimesulide is 308.0467 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758412. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. It belongs to the ontological category of sulfonamide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Comprehensive Technical Analysis of Nimesulide: Pharmacology, Mechanisms, and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Drug Overview and Chemical Profile

Nimesulide is a sulfonanilide-class nonsteroidal anti-inflammatory drug (NSAID) with a distinctive chemical structure that differentiates it from conventional acidic NSAIDs. First synthesized in 1971 by researchers at Riker Laboratories, this compound was initially developed based on the concept that free radicals play critical roles in chronic inflammatory diseases [1]. The compound features a 4-nitro-2-phenoxymethanesulfonanilide structure with a relatively high pKa of 6.5 compared to traditional NSAIDs, which contributes to its unique pharmacological profile [2] [1].

The drug was first commercialized in Italy in 1985 under brand names Aulin and Mesulid and has since become available in over 50 countries worldwide, primarily in Europe, Latin America, and Asia [3] [1]. Notably, this compound has never been approved for use in the United States, Canada, Australia, New Zealand, Japan, or the United Kingdom, primarily due to ongoing concerns about its potential for hepatotoxicity [4] [5] [3]. Despite these safety concerns, this compound remains clinically valuable due to its rapid onset of action (with meaningful pain reduction observed within 15 minutes) and favorable gastrointestinal tolerability profile compared to traditional NSAIDs [3] [1].

Table 1: Fundamental Chemical and Regulatory Properties of this compound

Property Specification
Chemical Name N-(4-Nitro-2-phenoxyphenyl)methanesulfonamide
Molecular Formula C13H12N2O5S
Molecular Weight 308.31 g/mol
pKa Value 6.4-6.5
DrugBank Accession Number DB04743
Initial Market Approval Italy, 1985
Current Regulatory Status Approved in many European, Asian, and Latin American countries; not approved in US, Canada, UK, Australia, or Japan

Mechanism of Action: Multifactorial Pharmacodynamics

This compound exhibits a complex multifactorial mechanism of action that extends beyond its prostaglandin-inhibiting effects. While it functions primarily as a relatively selective cyclooxygenase-2 (COX-2) inhibitor, this compound simultaneously targets multiple key mediators of the inflammatory process, resulting in a comprehensive anti-inflammatory, analgesic, and antipyretic profile [4] [6] [1].

COX-2 Selectivity and Prostaglandin Inhibition

This compound demonstrates significant selectivity for the COX-2 enzyme compared to COX-1, with an IC50 COX-2/COX-1 ratio of 0.038 [1]. This selective inhibition reduces the synthesis of pro-inflammatory prostaglandins at sites of inflammation while largely sparing the constitutive COX-1-mediated production of prostaglandins that maintain gastrointestinal mucosal integrity and renal function [6] [7]. The molecular basis for this selectivity stems from this compound's unique chemical structure, which allows it to fit more specifically into the active site of COX-2 compared to COX-1 [7] [1].

Additional Anti-inflammatory Mechanisms

Beyond COX-2 inhibition, this compound modulates several other critical inflammatory pathways:

  • Neutrophil inhibition: this compound significantly reduces the release of superoxide anions and other reactive oxygen species from activated neutrophils. It also demonstrates a scavenging effect on hypochlorous acid, a potent oxidant produced by myeloperoxidase in neutrophils [8] [9]. Additionally, it inhibits neutrophil chemotaxis and activation through effects on phosphodiesterase type IV [1] [9].

  • Mast cell and basophil modulation: The drug decreases histamine release from tissue mast cells and inhibits the production of platelet-activating factor (PAF) by human basophils, contributing to its anti-allergic and anti-inflammatory effects [8] [9].

  • Cytokine and enzyme regulation: this compound reduces the production and action of multiple pro-inflammatory cytokines and inhibits the release of cartilage-degrading enzymes such as stromelysin and metalloproteinases from human chondrocytes, suggesting potential chondroprotective properties [8] [9].

  • Adenosine signaling: Recent research indicates that this compound interacts with the ecto-5'-nucleotidase (e-5′NT/CD73)/adenosine A2A receptor pathway, which contributes to its anti-inflammatory effects through adenosine-mediated signaling [1].

The following diagram illustrates this compound's multifaceted mechanism of action across different cellular targets:

G cluster_cellular Cellular Targets cluster_effects Biological Effects cluster_therapeutic Therapeutic Outcomes This compound This compound COX2 COX-2 Enzyme This compound->COX2 Preferentially Inhibits Neutrophil Neutrophil Activation This compound->Neutrophil Suppresses MastCell Mast Cells/Basophils This compound->MastCell Modulates Chondrocyte Chondrocytes This compound->Chondrocyte Protects Adenosine Adenosine Pathway This compound->Adenosine Activates PGReduction Reduced Prostaglandin Synthesis COX2->PGReduction OxidantReduction Decreased Oxidant Release Neutrophil->OxidantReduction HistamineReduction Inhibited Histamine/PAF Release MastCell->HistamineReduction EnzymeReduction Reduced Metalloproteinase Release Chondrocyte->EnzymeReduction AntiInflammatory Enhanced Anti-inflammatory Signaling Adenosine->AntiInflammatory AntiInflammatoryOutcome Anti-inflammatory Action PGReduction->AntiInflammatoryOutcome AnalgesicOutcome Analgesic Effect PGReduction->AnalgesicOutcome OxidantReduction->AntiInflammatoryOutcome HistamineReduction->AntiInflammatoryOutcome ChondroprotectiveOutcome Chondroprotective Activity EnzymeReduction->ChondroprotectiveOutcome AntiInflammatory->AntiInflammatoryOutcome

This compound's multi-target mechanism of action against inflammatory processes.

Pharmacokinetic Profile

This compound exhibits favorable pharmacokinetic properties that contribute to its rapid onset of therapeutic effects. The drug is rapidly absorbed following oral administration, reaching peak plasma concentrations within 2-3 hours [4] [3]. Its absorption is largely unaffected by food, gender, or advanced age, making its pharmacokinetic profile predictable across diverse patient populations [4] [2].

The drug demonstrates high protein binding (>97.5%), primarily to albumin, which may potentially lead to interactions with other highly protein-bound medications [4] [10] [3]. This compound undergoes extensive hepatic metabolism via the cytochrome P450 system, primarily CYP2C9, to form several metabolites, with the main active metabolite being 4-hydroxythis compound [4] [3]. This metabolite retains pharmacological activity and may contribute to the overall therapeutic effects of the drug.

This compound demonstrates a relatively short elimination half-life of 1.8-4.7 hours, which contributes to its rapid clearance from the system [4] [3]. Elimination occurs through both renal (approximately 50%) and fecal (approximately 29%) routes, requiring dosage adjustment in patients with severe renal or hepatic impairment but not in those with moderate kidney disease [4] [3].

Table 2: Comprehensive Pharmacokinetic Properties of this compound

Parameter Characteristics Clinical Significance
Absorption Rapid oral absorption; Tmax 2-3 hours Fast onset of action (within 15 minutes)
Bioavailability Nearly complete Consistent therapeutic response
Food Effect Negligible Can be administered without regard to meals
Protein Binding >97.5% (primarily albumin) Potential for drug interactions with highly protein-bound drugs
Distribution Volume Not fully characterized Extensive tissue distribution suggested
Metabolism Hepatic (CYP2C9); main metabolite: 4-hydroxythis compound (active) Drug interactions possible with CYP2C9 inhibitors/inducers
Elimination Half-life 1.8-4.7 hours Suitable for twice-daily dosing
Excretion Renal (50%), fecal (29%) Requires caution in severe renal/hepatic impairment

Safety and Toxicity Profile

Hepatotoxicity

The most significant safety concern with this compound is its potential for idiosyncratic liver injury, which has led to its withdrawal from markets in several countries including Spain, Finland, Belgium, Ireland, and Mexico [5] [3] [1]. The incidence of this compound-induced liver injury is estimated at approximately 1 in 50,000 patients, with severe hepatotoxicity occurring in some cases after only 3 days of therapy [3]. The mechanism underlying this compound-induced hepatotoxicity remains incompletely understood but may involve mitochondrial injury and idiosyncratic reactions [5] [1]. A multicenter case-control study conducted in Italy from 2011-2014 identified this compound as the NSAID associated with the highest risk of liver injury among all commonly used drugs in this class [1].

Gastrointestinal and Cardiovascular Safety

In contrast to its hepatotoxicity profile, this compound demonstrates favorable gastrointestinal tolerability compared to traditional non-selective NSAIDs. Clinical studies using gastro-duodenal endoscopy and intestinal permeability investigations have demonstrated that this compound at 100 mg twice daily produces minimal gastrointestinal injury, in contrast to naproxen and other conventional NSAIDs that typically cause significant gastro-duodenal damage [5] [1]. Interestingly, this compound has been shown to exert protective effects against NSAID-induced ulcers through mechanisms that appear to be independent of its COX-2 selectivity [7] [1].

Regarding cardiovascular safety, this compound does not appear to significantly increase cardiovascular thrombotic risk, unlike some other selective COX-2 inhibitors [7] [1]. This may be related to its relatively moderate COX-2 selectivity compared to drugs like celecoxib and rofecoxib, or to its additional pharmacological activities that might mitigate cardiovascular effects [7].

Drug Interactions

This compound has a relatively low potential for clinically significant drug interactions, though several important interactions have been documented:

  • Protein-binding interactions: this compound may be displaced from plasma protein binding sites by concurrently administered drugs such as fenofibrate, salicylic acid, and tolbutamide. Conversely, this compound may displace salicylic acid and furosemide from plasma proteins [10].

  • Anticoagulant interactions: Although this compound does not typically affect response to warfarin, some patients may show increased anticoagulant effect, necessitating monitoring of coagulation parameters when these drugs are co-administered [10].

  • Renal interactions: this compound may reduce the natriuretic response to furosemide and potentiate furosemide-induced reductions in glomerular filtration rate and renal blood flow through inhibition of renal cyclooxygenase [10].

  • Limited metabolic interactions: Unlike many NSAIDs, this compound demonstrates minimal interference with drug metabolism, though a marginal decrease in plasma theophylline levels has been observed without clinical significance on respiratory function tests [10].

Table 3: Adverse Effect Profile and Risk Comparison

Adverse Effect Incidence/Risk Level Comparative Risk vs. Other NSAIDs Risk Factors
Hepatotoxicity ~1/50,000 patients; rare but potentially severe Higher than other NSAIDs Duration >15 days, pre-existing liver disease
GI Complications Intermediate risk Lower than non-selective NSAIDs; similar to other COX-2 inhibitors History of peptic ulcer, elderly patients
Cardiovascular Events No significant increase Lower than some selective COX-2 inhibitors Pre-existing cardiovascular disease
Renal Effects Comparable to other NSAIDs Similar to conventional NSAIDs Pre-existing renal impairment, dehydration
Hypersensitivity Reactions Rare; may be better tolerated in aspirin-sensitive asthmatics Potentially lower than some NSAIDs Asthma, nasal polyps

Research Applications and Experimental Methodology

In Vitro Assays for Mechanism Characterization

Research on this compound's mechanisms employs various standardized experimental protocols:

  • COX inhibition assays: These utilize recombinant COX-1 and COX-2 enzymes or human whole blood assays to measure prostaglandin production (typically PGE2) following stimulation with specific agonists like calcium ionophore A23187 or lipopolysaccharide [6] [1]. The IC50 ratio (COX-2/COX-1) is calculated to determine selectivity.

  • Neutrophil function studies: Human neutrophils are isolated from peripheral blood using density gradient centrifugation, then stimulated with formyl-methionyl-leucyl-phenylalanine (fMLP) or phorbol myristate acetate (PMA). Superoxide anion production is measured by cytochrome C reduction or chemiluminescence, while elastase release is determined using specific chromogenic substrates [8] [9].

  • Chondrocyte culture models: Human articular chondrocytes are cultured from cartilage specimens and stimulated with interleukin-1β to induce metalloproteinase production. The effect of this compound on stromelysin and collagenase release is quantified using ELISA or zymography techniques [8] [9].

In Vivo Models for Efficacy Assessment

Animal models for evaluating this compound's activity include:

  • Carrageenan-induced rat paw edema: This standard inflammation model measures volume displacement after carrageenan injection, with this compound administered prophylactically or therapeutically to assess anti-inflammatory activity [8] [9].

  • Acetic acid writhing test: Mice receive acetic acid intraperitoneally, and the reduction in writhing episodes after this compound administration quantifies analgesic efficacy [6] [8].

  • Randall-Selitto test: This mechanical pain model applies pressure to inflamed paws to measure analgesic effects through increased pain threshold [6].

  • Yeast-induced fever model: Hyperthermia is induced in rats by yeast injection, and the antipyretic activity of this compound is measured by monitoring rectal temperature changes [8].

The following diagram illustrates a standard experimental workflow for evaluating this compound's anti-inflammatory and analgesic properties:

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Models cluster_analysis Analysis Phase Start Study Design EnzymeAssays Enzyme Inhibition Assays (COX-1/COX-2) Start->EnzymeAssays CellStudies Cell Culture Models (Neutrophils, Chondrocytes) Start->CellStudies Mechanism Mechanism Elucidation EnzymeAssays->Mechanism CellStudies->Mechanism InflammationModels Inflammation Models (Carrageenan edema) Mechanism->InflammationModels PainModels Pain Models (Writhing test, Randall-Selitto) Mechanism->PainModels FeverModels Antipyretic Models (Yeast-induced fever) Mechanism->FeverModels Efficacy Efficacy Assessment InflammationModels->Efficacy PainModels->Efficacy FeverModels->Efficacy Safety Safety Evaluation Efficacy->Safety Integration Data Integration Safety->Integration Results Comprehensive Profile Integration->Results

Standard experimental workflow for evaluating this compound's pharmacological properties.

Conclusion and Research Perspectives

This compound represents a pharmacologically distinct NSAID with a unique multifactorial mechanism of action that extends beyond its relative COX-2 selectivity. Its ability to simultaneously target multiple inflammatory pathways—including neutrophil activation, oxidant production, histamine release, and cartilage-degrading enzymes—makes it a valuable drug for research and clinical applications where rapid analgesia with improved gastrointestinal tolerability is desired [6] [8] [1].

However, the risk of hepatotoxicity remains a significant concern that limits its clinical use in many countries [5] [3] [1]. Future research directions should focus on:

  • Developing novel this compound analogs with improved safety profiles while retaining its multifaceted anti-inflammatory activities [5] [1]
  • Elucidating the molecular mechanisms underlying this compound-induced liver injury to identify risk factors and potential protective approaches [5] [1]
  • Exploring its potential anti-cancer applications based on emerging evidence of COX-2-dependent and independent antitumor effects [5]
  • Investigating its neuroprotective properties in cerebral ischemia models, where it has demonstrated promising effects even with delayed administration [5] [1]

References

Comprehensive Technical Analysis of Nimesulide: COX-2 Selectivity, Anti-inflammatory Mechanisms, and Experimental Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Molecular Pharmacology and Clinical Significance

Nimesulide (N-(4-Nitro-2-phenoxyphenyl)-methanesulfonamide) is a sulfonanilide compound classified as a selective cyclooxygenase-2 (COX-2) inhibitor with a distinctive pharmacological profile that differentiates it from both traditional non-steroidal anti-inflammatory drugs (NSAIDs) and newer coxib drugs. Discovered in 1971 through research focused on identifying molecules with oxyradical scavenging capabilities, this compound was specifically designed to target free radicals as critical factors in chronic inflammatory diseases [1]. The drug exhibits a unique chemical structure belonging to the sulfonanilide class, which contributes to its distinctive pharmacological properties, including its high selectivity for COX-2 over COX-1 enzymes [1]. Unlike many NSAIDs that inhibit both constitutive COX-1 and inducible COX-2 isoforms non-selectively, this compound demonstrates relative COX-2 selectivity, which underlies its therapeutic efficacy and potentially improved gastrointestinal tolerability compared to non-selective NSAIDs [2] [3].

This compound has been approved in numerous countries worldwide for the treatment of acute pain, symptomatic osteoarthritis, and primary dysmenorrhea, though its clinical use has been restricted or withdrawn in some jurisdictions due to concerns about hepatotoxicity [4] [1]. The drug represents an important pharmacological tool for understanding COX-2 inhibition and its therapeutic applications, while also serving as a prototype for drugs with multi-modal anti-inflammatory mechanisms that extend beyond prostaglandin synthesis inhibition [1]. This comprehensive technical review examines this compound's molecular mechanisms, selectivity profile, anti-inflammatory properties, pharmacokinetic characteristics, and experimental methodologies to provide researchers and drug development professionals with a thorough scientific reference.

COX-2 Selectivity Profile and Quantitative Analysis

Molecular Basis of COX-2 Selectivity

This compound's classification as a selective COX-2 inhibitor stems from its preferential inhibition of the inducible cyclooxygenase-2 enzyme over the constitutive cyclooxygenase-1 isoform. This selectivity arises from specific molecular interactions between this compound and the COX-2 enzyme active site, which differs from COX-1 in having a larger, more flexible active site cavity and a valine-to-isoleucine substitution at position 523 that creates additional space for accommodating bulkier inhibitors [3]. The sulfonanilide structure of this compound, characterized by a methanesulfonamide group attached to a nitro-phenoxyphenyl ring system, allows it to bind preferentially to the COX-2 active site while demonstrating weaker affinity for COX-1 [1]. This structural specificity translates into functional selectivity, with this compound effectively suppressing prostaglandin production at sites of inflammation where COX-2 is predominantly expressed, while having minimal impact on COX-1-mediated constitutive prostaglandin synthesis in tissues such as gastric mucosa and platelets [2] [3].

The selectivity ratio of this compound varies depending on the experimental system used for assessment, but consistently demonstrates preferential inhibition of COX-2 across multiple assay types. In purified enzyme preparations, this compound exhibits a COX-2/COX-1 inhibitory ratio ranging from approximately 0.76 to as low as 0.0004, representing a 1.3 to 2,512-fold higher selectivity for COX-2 than for COX-1 [3]. This substantial variation in reported selectivity ratios highlights the importance of considering the specific experimental context and methodology when interpreting COX-2 selectivity data. The drug's selectivity is further confirmed in ex vivo whole blood assays conducted in healthy human volunteers, where this compound administration (100 mg twice daily for 2 weeks) significantly reduced lipopolysaccharide-induced COX-2-derived PGE2 production without affecting constitutive COX-1-mediated thromboxane B2 synthesis [3].

Quantitative Selectivity Data

Table 1: COX-2/COX-1 Selectivity Ratios of this compound Across Different Experimental Systems

Experimental System COX-2 IC₅₀ COX-1 IC₅₀ Selectivity Ratio (COX-2/COX-1) Fold Selectivity for COX-2
Purified Enzyme Assays Variable across studies Variable across studies 0.76 - 0.0004 1.3 - 2,512
Human Whole Blood Assay Significant reduction in PGE₂ No effect on TXB₂ 0.06 ~16.7
Cellular Assays (various) Consistent inhibition Minimal inhibition ~0.038 ~26.3

The quantitative assessment of this compound's COX-2 selectivity reveals a consistent pattern of preferential inhibition across diverse experimental systems. The variation in specific IC₅₀ values and selectivity ratios reflects differences in assay methodologies, including the use of purified enzymes versus cell-based systems, variations in substrate concentrations, and differences in incubation conditions [3]. In the widely cited whole blood assay developed by Warner et al., this compound demonstrated a selectivity ratio of 0.06, indicating approximately 16.7-fold greater potency against COX-2 compared to COX-1 [1]. This level of selectivity positions this compound as having intermediate COX-2 specificity—less selective than coxibs such as celecoxib and rofecoxib, but significantly more COX-2-selective than traditional NSAIDs like ibuprofen, naproxen, or diclofenac [2] [3].

Table 2: Comparison of this compound Selectivity with Other NSAIDs

Drug COX-2 Selectivity Ratio Classification Clinical Implications
This compound 0.038 - 0.06 Preferential COX-2 inhibitor Balanced efficacy and GI tolerability
Celecoxib 0.003 Highly selective COX-2 inhibitor Reduced GI toxicity, cardiovascular concerns
Ibuprofen 0.5 - 1.0 Non-selective NSAID Standard efficacy, higher GI risk
Diclofenac 0.2 - 0.7 Non-selective NSAID Potent efficacy, moderate GI risk
Aspirin >100 COX-1 preferential Antiplatelet effects, GI toxicity

The clinical relevance of this compound's COX-2 selectivity manifests primarily in its improved gastrointestinal tolerability profile compared to non-selective NSAIDs. While traditional NSAIDs inhibit both COX-1 and COX-2, resulting in reduced protective prostaglandins in the gastric mucosa alongside inhibition of inflammatory prostaglandins, this compound's relative sparing of COX-1 helps preserve gastric mucosal integrity [2] [1]. This pharmacological advantage is particularly evident in experimental models demonstrating that this compound not only causes less gastric damage than non-selective NSAIDs but may actually protect against ulceration induced by other NSAIDs [2] [1]. However, it is important to note that this compound's selectivity is not absolute, and its clinical use still carries a risk of gastrointestinal adverse effects, albeit lower than that associated with non-selective NSAIDs [1].

Multi-modal Anti-inflammatory Mechanisms

Mechanisms Beyond COX-2 Inhibition

While this compound's primary mechanism of action involves selective inhibition of COX-2-mediated prostaglandin synthesis, the drug exhibits several additional anti-inflammatory activities that contribute to its overall therapeutic profile. These multi-modal mechanisms help explain this compound's clinical efficacy in various inflammatory conditions and distinguish it from other COX-2 selective inhibitors [1]. One significant additional mechanism involves the inhibition of phosphodiesterase type IV (PDE4), an enzyme responsible for degrading cyclic adenosine monophosphate (cAMP) in inflammatory cells [1]. By increasing intracellular cAMP levels, this compound suppresses the activation of various immune cells, including neutrophils and eosinophils, resulting in reduced production of pro-inflammatory mediators and decreased oxidant radical generation [1]. This PDE4 inhibitory activity complements this compound's effects on prostaglandin synthesis and may contribute to its potency in reducing inflammation.

This compound also demonstrates significant effects on neutrophil function, inhibiting multiple aspects of these cells' pro-inflammatory activities. Specifically, the drug has been shown to suppress neutrophil oxidative metabolism, chloramine production, and elastase release, all of which are key processes in inflammation-mediated tissue damage [1]. Additionally, this compound interferes with the activation pathway of neutrophils by inhibiting their phosphodiesterase type IV, further reducing their inflammatory potential [1]. Beyond these effects, this compound modulates the production and activity of various inflammatory cytokines, including tumor necrosis factor-α (TNF-α), and inhibits the release of histamine from basophils and mast cells, which contributes to its efficacy in reducing inflammatory symptoms [4] [1]. These diverse anti-inflammatory activities collectively enhance this compound's therapeutic potential in various inflammatory conditions.

Adenosine-Mediated Anti-inflammatory Effects

Recent research has revealed that this compound's anti-inflammatory effects are partially mediated through the adenosine signaling pathway, representing a novel mechanism not shared by most other NSAIDs [1]. This pathway involves this compound-induced upregulation of ecto-5'-nucleotidase (CD73), the enzyme responsible for converting AMP to adenosine, which subsequently activates adenosine A2A receptors to produce anti-inflammatory effects [1]. The increased expression of CD73 on macrophage and neutrophil cell surfaces leads to elevated extracellular adenosine levels, which through binding to A2A receptors, inhibits pro-inflammatory cytokine production and reduces neutrophil activation [1]. This adenosine-mediated mechanism was convincingly demonstrated in experiments showing that the anti-inflammatory effects of this compound in carrageenan-induced rat paw edema could be blocked by adenosine A2A receptor antagonists [1].

The following diagram illustrates this compound's multi-modal anti-inflammatory mechanisms:

G This compound Multi-modal Anti-inflammatory Mechanisms cluster_1 Primary COX-2 Inhibition cluster_2 PDE4 Inhibition cluster_3 Adenosine Pathway cluster_4 Neutrophil Inhibition This compound This compound COX2 COX-2 Enzyme This compound->COX2 PDE4 PDE4 Enzyme This compound->PDE4 CD73 Increased CD73 Expression This compound->CD73 Oxidative Reduced Oxidative Metabolism This compound->Oxidative EnzymeRelease Inhibited Enzyme Release This compound->EnzymeRelease Chemotaxis Decreased Chemotaxis This compound->Chemotaxis PGs Reduced Prostaglandin Synthesis COX2->PGs cAMP Increased cAMP Levels PDE4->cAMP CellActivation Reduced Immune Cell Activation cAMP->CellActivation Adenosine Elevated Adenosine Levels CD73->Adenosine A2A A2A Receptor Activation Adenosine->A2A AntiInflam Anti-inflammatory Effects A2A->AntiInflam

Pharmacokinetic Profile and Metabolism

Absorption, Distribution, and Elimination

This compound demonstrates favorable pharmacokinetic properties that support its clinical use as an anti-inflammatory and analgesic agent. Following oral administration in tablet, granule, or suspension formulations, this compound is rapidly absorbed, reaching peak plasma concentrations (Cmax) between 1.22 to 2.75 hours after administration [5] [6]. The absolute bioavailability of oral this compound is high, with mean Cmax values ranging from 2.86 to 6.50 mg/L after a 100 mg dose [5] [6]. The presence of food does not significantly alter the rate or extent of this compound absorption, providing clinical flexibility in dosing timing [5] [6]. When administered rectally via suppository, this compound exhibits lower Cmax and delayed absorption compared to oral formulations, with relative bioavailability ranging from 54% to 64% [5] [6]. This comprehensive pharmacokinetic profile ensures predictable systemic exposure across different administration routes.

This compound displays a relatively small volume of distribution (0.18-0.39 L/kg), indicating limited tissue penetration beyond the plasma compartment [5] [6]. The drug is highly protein-bound (>97.5%) primarily to albumin, with only approximately 1% of the drug circulating in the free, pharmacologically active form [5] [6]. This extensive protein binding contributes to this compound's relatively small volume of distribution. Importantly, the unbound fraction of this compound increases in patients with renal impairment (2%) or hepatic dysfunction (4%), potentially enhancing drug effects and toxicity risk in these populations [5] [6]. This compound effectively crosses the blood-brain barrier, which may contribute to its central analgesic effects and neuroprotective properties observed in experimental models [7]. The drug follows monoexponential decline after peak concentration, with a terminal elimination half-life ranging from 1.80 to 4.73 hours, supporting twice-daily dosing in clinical practice [5] [6].

Metabolic Pathways and Excretion

Table 3: this compound Pharmacokinetic Parameters

Parameter Values Comments
Absorption (oral) Rapid and extensive Not affected by food
Tmax (oral) 1.22 - 2.75 hours Consistent across formulations
Cmax (100 mg oral) 2.86 - 6.50 mg/L Dose-dependent
Bioavailability (suppository) 54 - 64% (relative to oral) Lower and delayed absorption
Protein Binding >97.5% (primarily albumin) Increases in renal/hepatic impairment
Volume of Distribution 0.18 - 0.39 L/kg Limited tissue distribution
Half-life 1.80 - 4.73 hours Supports twice-daily dosing
Metabolism Extensive hepatic Multiple metabolites
Primary Metabolite 4′-hydroxy-nimesulide (M1) Pharmacologically active
Renal Excretion 50.5 - 62.5% Mainly as metabolites
Fecal Excretion 17.9 - 36.2% Mainly as metabolites

This compound undergoes extensive hepatic metabolism via cytochrome P450 enzymes, primarily CYP2C9, with negligible excretion of unchanged drug in urine or feces [5] [6]. The principal metabolite is 4′-hydroxy-nimesulide (designated M1), which retains pharmacological activity as an anti-inflammatory and analgesic agent, though with lower potency than the parent compound [5] [6]. Several minor metabolites have also been identified in urine and feces, predominantly in conjugated forms [5] [6]. The total plasma clearance of this compound ranges from 31.02 to 106.16 ml/h/kg, reflecting almost exclusive metabolic clearance with a low extraction ratio of approximately 0.1 [5] [6]. Following metabolic transformation, this compound-derived compounds are eliminated primarily via renal excretion (50.5-62.5%) with significant fecal elimination (17.9-36.2%) [5] [6].

The pharmacokinetic profile of this compound is not significantly influenced by age or gender, with similar patterns observed in children, adults, and the elderly [5] [6]. However, hepatic impairment substantially affects this compound metabolism, significantly reducing the elimination rate of both this compound and its M1 metabolite [5] [6]. Patients with liver dysfunction require substantial dose reduction (4-5 times lower) to avoid drug accumulation and potential toxicity [5] [6]. In contrast, moderate renal impairment does not significantly alter this compound pharmacokinetics, and no dosage adjustment is necessary for patients with creatinine clearances above 1.8 L/h [5] [6]. This compound demonstrates few clinically significant drug interactions, with no relevant interactions observed with glibenclamide, cimetidine, antacids, furosemide, theophylline, warfarin, or digoxin [5] [6].

Safety and Toxicity Profile

Hepatotoxicity Concerns and Mechanisms

The most significant safety concern associated with this compound therapy is idiosyncratic hepatotoxicity, which has led to its withdrawal or restricted use in several countries [4] [1]. Epidemiologic studies indicate that while liver injury from this compound is relatively rare, its incidence is higher than with many other NSAIDs [1]. A multicenter case-control study conducted in Italy from 2011 to 2014 identified this compound as the NSAID associated with the highest risk of liver injury among all studied agents [1]. The mechanism underlying this compound-induced hepatotoxicity remains incompletely understood but is believed to involve the formation of reactive metabolites in susceptible individuals, triggering immune-mediated liver damage or direct hepatocellular toxicity [1]. The risk of hepatotoxicity appears related to treatment duration, with longer courses of therapy associated with higher incidence of liver injury, including potentially fatal outcomes in severe cases [1].

The idiosyncratic nature of this compound hepatotoxicity presents challenges for risk prediction and management, as it does not appear dose-related in the conventional sense and cannot be reliably reproduced in animal models [1]. Clinical manifestations range from asymptomatic transaminase elevations to clinically apparent hepatitis, cholestasis, or acute liver failure requiring transplantation [1]. Available evidence suggests that careful patient selection, avoidance of prolonged therapy, and regular monitoring of liver function may help mitigate this risk. The benefit-risk assessment for this compound must consider the relative rarity of serious hepatotoxicity against its therapeutic efficacy and generally favorable extra-hepatic safety profile [1]. In many countries where this compound remains available, it is recommended as a second-line agent for short-term treatment of acute pain when other NSAIDs are ineffective or poorly tolerated [1].

Gastrointestinal and Cardiovascular Safety

Despite being a selective COX-2 inhibitor, this compound still carries a risk of gastrointestinal adverse effects, though this risk appears intermediate between non-selective NSAIDs and highly selective coxibs [1]. A systematic review by Castellsague et al. found that this compound presents an intermediate risk of upper gastrointestinal complications, including peptic ulcer perforations, obstructions, and bleeding, when compared to other NSAIDs [1]. Interestingly, experimental studies have demonstrated that this compound not only causes less gastric damage than non-selective NSAIDs but may actually protect against ulceration induced by other NSAIDs [2] [1]. This unique gastroprotective property may involve mechanisms beyond COX-2 selectivity, possibly related to this compound's effects on neutrophil function and oxidant radical production [2] [1].

Regarding cardiovascular safety, this compound appears to have a more favorable profile than many highly selective COX-2 inhibitors [2] [1]. Unlike drugs such as rofecoxib, which significantly increase thrombotic event risk, this compound does not demonstrate significant cardiotoxicity in clinical studies [2] [1]. This differential cardiovascular risk profile may relate to this compound's moderate COX-2 selectivity rather than the profound COX-2 inhibition characteristic of coxibs, potentially preserving some cardioprotective prostaglandin synthesis [2] [1]. Additionally, this compound's multiple mechanisms of action, including effects on neutrophils and phosphodiesterase inhibition, might contribute to its relatively benign cardiovascular risk profile compared to more selective COX-2 inhibitors [1]. Nevertheless, standard precautions applicable to all NSAIDs regarding cardiovascular risk should be observed with this compound use, particularly in patients with established cardiovascular disease or multiple risk factors.

Experimental Protocols and Research Applications

In Vitro Assessment of COX-2 Selectivity

The evaluation of this compound's COX-2 selectivity employs various in vitro methodologies utilizing different enzyme sources and detection systems. One standardized approach involves assays using purified COX enzymes isolated from different cellular sources. In this protocol, recombinant human COX-1 and COX-2 enzymes are incubated with this compound at varying concentrations alongside appropriate controls [3]. The reaction mixture typically includes arachidonic acid as substrate, heme as cofactor, and buffer optimized for enzyme activity. After a fixed incubation period, prostaglandin production is quantified using enzyme immunoassay (EIA) or radioimmunoassay (RIA) techniques specifically measuring PGE2 formation [3]. The IC50 values for COX-1 and COX-2 inhibition are calculated from concentration-response curves, and the selectivity ratio is determined as IC50 for COX-1 divided by IC50 for COX-2 [3].

Alternative cellular approaches utilize whole blood assays that more closely approximate physiological conditions. For the COX-1 component, human blood samples are allowed to clot, and serum thromboxane B2 (TXB2) levels are measured as an indicator of COX-1 activity in platelets [3]. For COX-2 assessment, blood samples are incubated with lipopolysaccharide (LPS) to induce COX-2 expression in monocytes, followed by measurement of PGE2 production [3]. This compound is added to blood samples at varying concentrations before clot formation (for COX-1) or LPS stimulation (for COX-2). This ex vivo approach demonstrated that this compound (100 mg twice daily for 2 weeks) significantly reduced COX-2-derived PGE2 production without affecting COX-1-mediated TXB2 synthesis, confirming its selectivity in a clinically relevant model [3]. These complementary methodologies provide comprehensive assessment of this compound's COX-2 selectivity under different experimental conditions.

In Vivo Models of Anti-inflammatory Activity

Table 4: Experimental Models for Assessing this compound Activity

Model Type Specific Model Key Parameters Measured This compound Findings
Inflammation Carrageenan-induced paw edema Paw volume, Inflammatory mediators Dose-dependent reduction in edema
Pain Post-haemorrhoidectomy pain Pain intensity scores, Analgesic consumption Equivalent efficacy to naproxen
Neuroprotection Permanent MCAO in rats Infarct volume, Neurological deficits Reduced infarction with post-treatment delay up to 2h
Gastroprotection NSAID-induced ulcer models Ulcer index, Mucosal damage Protective against other NSAID-induced ulcers
Tissue Protection Diffuse traumatic brain injury Neuronal survival, Cognitive function Improved histological and functional outcomes

The carrageenan-induced rat paw edema model represents a standard in vivo approach for evaluating this compound's anti-inflammatory activity. In this protocol, inflammation is induced by subplantar injection of carrageenan solution (typically 1% in saline) into the hind paw of rats [1]. This compound is administered orally or intraperitoneally at varying doses (typically 3-12 mg/kg) either prophylactically or therapeutically at different time points after carrageenan injection [1]. Paw volume is measured using plethysmometry at regular intervals (1, 2, 3, 4, 5, and 6 hours) post-carrageenan administration. Inflammatory exudate may be collected for measurement of prostaglandin levels, cytokine concentrations, and neutrophil infiltration [1]. This model has been instrumental in demonstrating this compound's dose-dependent anti-inflammatory effects and elucidating its adenosine-mediated mechanism through experiments using selective receptor antagonists [1].

For assessment of neuroprotective properties, the permanent middle cerebral artery occlusion (pMCAO) model in rats provides a clinically relevant system for studying ischemic stroke. In this protocol, permanent focal cerebral ischemia is induced by surgical insertion of a nylon filament into the internal carotid artery to occlude the middle cerebral artery [7]. This compound is typically administered intraperitoneally at doses of 3, 6, or 12 mg/kg, either 30 minutes before ischemia or with delayed administration (0.5-4 hours post-occlusion) to evaluate therapeutic window [7]. Outcome measures include infarct volume quantification using TTC staining, neurological deficit scores based on a standardized scale, and motor function assessment using rotarod performance [7]. This model demonstrated that this compound (12 mg/kg) significantly reduced cortical, subcortical, and total infarct volumes and improved functional recovery even when treatment was initiated up to 2 hours after stroke onset [7].

The following diagram illustrates the experimental workflow for assessing this compound's neuroprotective effects:

G Experimental Protocol for Neuroprotection Studies cluster_1 Assessment Methods Start Animal Preparation (Male Sprague-Dawley Rats) Surgery pMCAO Surgery (Nylon filament occlusion) Start->Surgery Timing Treatment Timing? Surgery->Timing Dosing This compound Administration (3-12 mg/kg, i.p.) PreTreatment 30 min before ischemia Timing->PreTreatment Prophylactic PostTreatment 0.5-4 h after ischemia Timing->PostTreatment Therapeutic Window Outcomes Outcome Assessment (24 h post-occlusion) PreTreatment->Outcomes PostTreatment->Outcomes Infarct Infarct Volume (TTC staining) Outcomes->Infarct NeuroScore Neurological Scores (6-point scale) Outcomes->NeuroScore Rotarod Rotarod Performance (Motor function) Outcomes->Rotarod

Clinical Trial Design for Efficacy Assessment

Well-designed clinical trials provide essential evidence for this compound's therapeutic efficacy and safety in specific indications. A representative phase III trial investigated the efficacy and tolerability of this compound 1% w/w spray in minor soft-tissue injuries using a multicenter, open-label design [8]. The study enrolled 125 adult patients with clinical diagnoses of minor traumatic soft tissue lesions (bruises, sprains, strains, tendinitis, and tenosynovitis) who met predefined inclusion/exclusion criteria [8]. Participants received this compound 1% spray applied topically for seven days, with assessments conducted at baseline, day 1, day 4, and day 8 [8]. The primary efficacy variable was pain intensity measured using a Numerical Rating Scale (NRS 1-100 mm), while secondary efficacy variables included degree of inflammation and edema, functional impairment, and global assessments by both investigators and patients [8].

Conclusion and Research Implications

This compound represents a pharmacologically distinct anti-inflammatory agent with a unique multi-modal mechanism of action that extends beyond its selective COX-2 inhibition. The drug's additional effects on phosphodiesterase IV, neutrophil function, oxidant radical production, and adenosine signaling collectively contribute to its therapeutic profile and differentiate it from both traditional NSAIDs and more selective COX-2 inhibitors [2] [1] [3]. These diverse mechanisms underlie this compound's efficacy in various inflammatory and pain conditions while potentially explaining its somewhat different safety profile compared to other drugs in the NSAID class. The experimental protocols detailed in this review provide robust methodologies for investigating this compound's pharmacological properties and therapeutic potential in both preclinical and clinical settings.

References

pharmacokinetic profile of Nimesulide absorption and metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Parameters of Nimesulide

The following table summarizes the key absorption, distribution, and elimination parameters of this compound after a single 100 mg oral dose in healthy adults [1] [2] [3]:

Parameter Value Details
Absorption
Tmax (Time to Cmax) 1.22 - 2.75 hours Rapid absorption [1].
Cmax (Peak Plasma Concentration) 2.86 - 6.50 mg/L After a 100 mg dose [1].
Effect of Food Negligible No clinically significant effect on rate or extent of absorption [1] [2].
Distribution
Volume of Distribution (Vz/F) 0.18 - 0.39 L/kg Suggests extensive tissue distribution [1] [3].
Protein Binding >97.5% Primarily to plasma albumin [1] [4] [5].
Elimination
Half-life (Terminal) 1.80 - 4.73 hours Short elimination half-life [1] [4].
Clearance (CL/F) 31.02 - 106.16 mL/h/kg Primarily through metabolic clearance [1] [3].
Excretion (Urine) 50 - 66% Mainly as metabolites [4] [3] [5].
Excretion (Feces) 29 - 39% Mainly as metabolites [4] [3] [5].

Metabolism and Metabolites of this compound

This compound undergoes extensive hepatic biotransformation, producing multiple metabolites. The table below details the major metabolite and primary metabolic pathways [1] [2] [3]:

Aspect Details
Primary Metabolic Pathway Ring Hydroxylation: Produces the main, pharmacologically active metabolite, 4'-hydroxythis compound (M1) [1] [2] [3].

| Other Metabolic Pathways | 1. Nitro-Reduction: Reduction of the nitro (-NO₂) group to an amino (-NH₂) group. 2. Ether Cleavage: Hydrolysis of the ether bond, producing metabolites like 2-phenoxy-4-nitro-methanesulfoanilide. 3. Conjugation: Resulting hydroxylated and amine metabolites undergo glucuronidation or sulfation [3]. | | Number of Metabolites Identified | At least 16 metabolites have been identified in human excreta using advanced LC-MS/MS techniques [3]. | | Activity of Metabolites | The 4'-hydroxythis compound (M1) metabolite retains anti-inflammatory and analgesic activity, though it is lower than the parent drug [1]. |

The complex metabolic fate of this compound can be visualized through the following pathway diagram, which synthesizes information from the identified metabolic studies [3]:

G This compound This compound M1 4'-Hydroxythis compound (M1) This compound->M1 Hydroxylation M2 Amino-Nimesulide (M2) This compound->M2 Nitro-Reduction M3 4'-Hydroxy-Amino-Nimesulide (M3) M1->M3 Nitro-Reduction Glucuronide Glucuronide Conjugates M1->Glucuronide Glucuronidation Sulfate Sulfate Conjugates M1->Sulfate Sulfation M4 Acetyl-Amino-Nimesulide (M4) M2->M4 Acetylation M5 4'-Hydroxy-Acetyl-Amino-Nimesulide (M5) M3->M5 Acetylation

This compound metabolism involves hydroxylation, nitro-reduction, and conjugation pathways [3].

Key Experimental Methodology

Understanding the data requires a look at the foundational experimental methods. A pivotal study used a radiolabeled tracer to comprehensively map this compound's fate in the body [3].

  • Core Technique: A single 100 mg oral dose of [¹⁴C]-nimesulide was administered to healthy, fasted male volunteers.
  • Sample Collection: Plasma, urine, and fecal samples were collected systematically for up to 168 hours post-dose.
  • Quantification & Identification:
    • Total Radioactivity: Liquid scintillation counting was used to track the total disposition of the drug-related material in plasma, blood, urine, and feces.
    • Specific Assays: Concentrations of the parent this compound and its main metabolite, 4'-hydroxythis compound (M1), were determined in plasma using validated methods (likely HPLC).
    • Metabolite Profiling: Metabolites in excreta were identified using advanced techniques like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This allowed for the separation and structural elucidation of the numerous metabolites, including conjugates.

Important Clinical and Regulatory Considerations

For researchers, it is critical to contextualize pharmacokinetic data within the drug's known safety profile.

  • Impact of Organ Impairment: The pharmacokinetics of this compound are markedly altered in patients with severe hepatic impairment, leading to a significant reduction in elimination rate. Its use is contraindicated in this population. No significant adjustment is needed for moderate renal impairment, but it is also contraindicated in severe renal disease [1] [2] [4].
  • Drug Interactions: Pharmacokinetic interactions between this compound and other drugs (e.g., warfarin, theophylline, glibenclamide) are typically absent or of limited clinical relevance [1] [2].
  • Hepatotoxicity Risk: It is important to note that this compound's use has been restricted or withdrawn in many countries due to its risk of serious liver injury. The identification of multiple, potentially reactive metabolites is considered a key factor in investigating the mechanisms behind this rare but severe toxicity [4] [3].

References

Nimesulide therapeutic efficacy in inflammation and pain states

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy & Safety Data

Recent real-world studies and regulatory reviews provide clear data on nimesulide's performance compared to other common analgesics.

Table 1: Comparative Clinical Efficacy in Fever and Pain Management A 2025 prospective, observational study compared this compound with other therapies in 303 subjects with fever or pain. Key findings are summarized below [1] [2].

Parameter This compound (100 mg) Ibuprofen (400 mg) + Paracetamol (325 mg) Paracetamol (650 mg)
Onset of Antipyretic Action Within 15 minutes Not Specified Not Specified
Fever Reduction Significantly greater at 1, 2, 4, 6 hours, and through Day 8 Less than this compound Less than this compound
Pain Reduction (VAS Scores) Significant improvement, especially by Day 1 (p < 0.0001) Less than this compound Less than this compound
Conclusion Superior efficacy -- --

Table 2: Safety Profile and Regulatory Status The efficacy of this compound is balanced by specific safety concerns, particularly regarding the liver [3] [4] [5].

Aspect Details
Approved Indications Acute pain, primary dysmenorrhea (menstrual cramps). Use for painful osteoarthritis is no longer recommended in the EU [3] [5].
Common Side Effects Headache, dizziness, somnolence, gastrointestinal upset, nausea, diarrhea, peripheral edema [4].
Key Safety Concern Hepatotoxicity: Risk of clinically apparent acute liver injury; cases of fulminant hepatic failure requiring transplantation and causing death have been reported. The estimated mortality rate among jaundiced cases is 10-20% [4].

| Regulatory Recommendations | - Not approved in the U.S. [3] [4].

  • Second-line therapy in the EU [5].
  • Maximum treatment duration: 15 days [5].
  • Use in contraindicated in children [4]. |

Mechanism of Action: Beyond COX-2 Inhibition

This compound is classified as a relatively selective cyclooxygenase-2 (COX-2) inhibitor. This selectivity helps reduce inflammation and pain with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs [4] [6]. However, its action extends beyond this primary pathway:

  • Multiple Anti-inflammatory Pathways: Research indicates this compound also inhibits phosphodiesterases, neutralizes reactive oxygen species (free radicals), downregulates adhesion molecules on endothelial cells, and inhibits the release of proteolytic enzymes like matrix metalloproteinases (MMPs) [6].
  • Adenosine Signaling Pathway: A 2016 study revealed that a significant part of this compound's anti-inflammatory effect is mediated through the CD73/adenosine/A2A receptor signaling pathway. This pathway is an endogenous modulator of inflammation, and its activation leads to a reduction in the inflammatory response [7].

The following diagram illustrates these interconnected mechanisms:

G cluster_primary Primary COX-2 Mediated Effects cluster_secondary Additional Key Mechanisms cluster_adenosine Adenosine Signaling Pathway This compound This compound COX2 Inhibition of COX-2 Enzyme This compound->COX2 PDE Inhibition of Phosphodiesterases (PDE) This compound->PDE ROS Scavenging of Reactive Oxygen Species This compound->ROS AdhesionMolecules Downregulation of Adhesion Molecules This compound->AdhesionMolecules MMPs Inhibition of Matrix Metalloproteinases (MMPs) This compound->MMPs CD73 Upregulation of Ecto-5'-nucleotidase (CD73) This compound->CD73 Proposed Mechanism PGs Reduced Synthesis of Pro-inflammatory Prostaglandins COX2->PGs cAMP Increased intracellular cAMP levels PDE->cAMP CellActivation Reduced Inflammatory Cell Activation cAMP->CellActivation OxidativeStress Reduced Oxidative Stress & Tissue Damage ROS->OxidativeStress ImmuneRecruitment Limited Immune Cell Recruitment to Site AdhesionMolecules->ImmuneRecruitment TissueBreakdown Prevention of Tissue Breakdown MMPs->TissueBreakdown Adenosine Increased extracellular Adenosine production CD73->Adenosine A2A_Receptor Activation of Adenosine A2A Receptor Adenosine->A2A_Receptor AntiInflam Potent Anti-inflammatory Response A2A_Receptor->AntiInflam

This compound's multi-modal mechanism of action targets inflammation through primary and secondary pathways.

Experimental Models & Protocols

For researchers designing studies, here are methodologies from key publications that demonstrate this compound's efficacy in validated experimental models.

Table 3: Key Experimental Models and Assessment Methods

Model / Assay Species Induction Agent / Method Key Outcome Measures Findings (this compound vs. Control)
Carrageenan-Induced Paw Edema [8] [7] Rat 1% carrageenan injection into hind paw Paw volume measured hourly for 6 hours using a plethysmometer Significant reduction in edema formation
Freund's Adjuvant-Induced Arthritis [8] Rat Injection of Freund's complete adjuvant Joint inflammation and other arthritis parameters Demonstrated anti-inflammatory activity
UV-Induced Skin Erythema [8] Guinea pig UV radiation Skin redness and inflammation Reduced erythema
Randall-Selitto Test (Analgesia) [8] Rat Increasing pressure to inflamed paw Pain threshold (pressure tolerated) Increased pain threshold, indicating analgesia
Writhing Test (Analgesia) [8] Mouse Intraperitoneal phenylquinone injection Number of writhing stretches Reduced number of writhes
Yeast-Induced Hyperthermia (Antipyresis) [8] Rat Subcutaneous yeast injection Body temperature Reduced fever

Research Implications & Potential

Beyond its classical indications, this compound has shown intriguing potential in other areas:

  • Oncology Research: A 2022 case report described a patient with Acute Myeloid Leukemia (AML) who showed a partial response after this compound use. In vitro studies confirmed that this compound induces cell death and cell cycle arrest in AML cell lines and can potentiate the effect of chemotherapy drugs like cytarabine [9].
  • A Tool for Mechanism Exploration: Due to its unique, multi-targeted mechanism (especially involving the adenosine pathway), this compound remains a valuable tool for exploring novel molecular targets for anti-inflammatory therapy [7].

References

Nimesulide safety profile and common adverse effects

Author: Smolecule Technical Support Team. Date: February 2026

Nimesulide Safety Profile at a Glance

The table below summarizes the core safety information for this compound.

Aspect Details
Primary Safety Concern Drug-Induced Liver Injury (DILI) [1]
Spectrum of Liver Injury Transient enzyme elevations → Symptomatic hepatitis with jaundice → Fulminant hepatic failure [1]
Reported Mortality Rate (in jaundiced cases) 10% - 20% [1]
Estimated Incidence of Clinically Apparent Liver Injury ~1 in 50,000 users [1] [2]
Typical Latency to Onset Few days to 6 months (median ~4 weeks); severe cases reported after 3-5 days [1]
Common Non-Hepatic Adverse Effects Gastrointestinal upset (nausea, diarrhea, pain), dizziness, somnolence, skin rash, pruritus [1] [2] [3]
Key Risk Mitigation Strategy Limit treatment duration to a maximum of 15 days [1] [2]

Quantitative Risk Data from Meta-Analysis

A 2019 systematic review and meta-analysis pooled data from various study designs to quantify the risk of this compound-induced hepatotoxicity [4]. The findings are summarized below.

Analysis Type Comparison Risk Estimate (Pooled) Notes

| Disproportionality Analysis | this compound vs. Other NSAIDs | Reporting Odds Ratio (ROR): 4.05 (95% CI: 3.46-4.75) [4] | Indicates a four-fold higher reporting rate of liver injury with this compound compared to other NSAIDs in pharmacovigilance databases. | | Relative Risk Analysis | this compound vs. Other NSAIDs/No NSAID | Relative Risk (RR): 2.30 (95% CI: 1.74-3.05) [4] | Indicates this compound users had over twice the risk of experiencing hepatotoxicity. |

Mechanism of Hepatotoxicity and Experimental Assessment

The exact mechanism of this compound-induced liver injury is not fully established but is considered idiosyncratic [1]. It is hypothesized to be due to a reaction to a reactive metabolite formed during hepatic metabolism [1] [5]. The multifaceted action of this compound involves several pathways, as illustrated in the following mechanism-of-action workflow.

G This compound This compound COX2 COX-2 Inhibition This compound->COX2 PDE4 Phosphodiesterase Type 4 (PDE4) Inhibition This compound->PDE4 ROS Scavenging of Reactive Oxygen Species (ROS) This compound->ROS MMP Inhibition of Matrix Metalloproteinases (MMPs) This compound->MMP Histamine Inhibition of Histamine Release This compound->Histamine PAF Inhibition of Platelet-Activating Factor (PAF) This compound->PAF Prostaglandins Reduced Pro-inflammatory Prostaglandins COX2->Prostaglandins cAMP Increased cAMP PDE4->cAMP OxidativeStress Reduced Oxidative Stress ROS->OxidativeStress TissueDamage Reduced Tissue Damage MMP->TissueDamage Influx Reduced Influx of Inflammatory Cells Histamine->Influx PAF->Influx AntiInflammatory Anti-inflammatory Effect Prostaglandins->AntiInflammatory cAMP->AntiInflammatory OxidativeStress->AntiInflammatory TissueDamage->AntiInflammatory Influx->AntiInflammatory Analgesic Analgesic Effect AntiInflammatory->Analgesic Antipyretic Antipyretic Effect AntiInflammatory->Antipyretic

This compound's primary action is the selective inhibition of cyclooxygenase-2 (COX-2), reducing the synthesis of prostaglandins at inflammation sites [1] [6]. Its broader mechanism includes inhibiting phosphodiesterase type 4 (PDE4) to increase cAMP levels, scavenging reactive oxygen species (ROS), inhibiting matrix metalloproteinases (MMPs) and histamine release, and reducing platelet-activating factor (PAF) production [7] [6]. These multifaceted actions collectively contribute to its anti-inflammatory, analgesic, and antipyretic effects.

For assessing hepatotoxicity causality in reported cases, the Roussel Uclaf Causality Assessment Method (RUCAM) is a standardized tool [4]. It scores cases based on key elements:

  • Time to onset from drug start
  • Course after drug cessation
  • Risk factors (e.g., alcohol use)
  • Concomitant drug use
  • Exclusion of alternative causes
  • Previous hepatotoxicity information
  • Response to re-challenge

Cases are classified as highly probable, probable, possible, or unlikely based on the total score [4].

Risk Management and Regulatory Context

  • Patient Selection: Contraindicated in patients with pre-existing liver disease or known hypersensitivity to NSAIDs/sulfonamides [1] [2] [5]
  • Treatment Duration: Strictly limit use to a maximum of 15 days; shorter duration does not eliminate risk of severe hepatotoxicity [1] [2]
  • Clinical Monitoring: No specific monitoring protocol is universally mandated, but clinicians should maintain high vigilance and advise patients to discontinue this compound and seek immediate medical attention if symptoms like anorexia, nausea, vomiting, abdominal pain, fatigue, or dark urine occur [1]
  • Regulatory Status: Not approved in the U.S., Canada, Australia, and many other countries; banned or suspended in several European countries (e.g., Spain, Finland, Ireland) due to hepatotoxicity concerns [1] [2] [4]

Environmental and Veterinary Toxicity

Compounding its human safety concerns, this compound is toxic to vultures [2] [8]. Experimental studies show that vultures fed carcasses of livestock treated with this compound develop kidney failure, visceral gout, and die within 26-29 hours of exposure [8]. This has led India to ban this compound for veterinary use to protect critically endangered vulture populations [2] [8].

This compound's efficacy is counterbalanced by a significant risk of severe hepatotoxicity. For researchers and clinicians, a thorough understanding of its safety profile, strict adherence to short-term use, and vigilant patient monitoring are paramount.

References

Comprehensive Technical Guide: Nimesulide's Historical Development and Clinical Assessment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Historical Development

Nimesulide is a nonsteroidal anti-inflammatory drug (NSAID) with a distinctive historical trajectory and clinical profile that sets it apart from conventional anti-inflammatory agents. First discovered in 1971, this compound received its initial market approval in Italy in 1985, marking the beginning of its clinical utilization across various therapeutic domains [1] [2]. As a member of the sulfonanilide class, this compound stands as the only NSAID in this particular chemical classification, contributing to its unique pharmacological behavior [3]. Over the past several decades, this compound has been approved in more than 50 countries worldwide, primarily for the management of acute pain syndromes, osteoarthritis, and primary dysmenorrhea [4] [5].

The historical development of this compound reveals a pattern of evolving regulatory scrutiny and increasing understanding of its risk-benefit profile. While the drug gained widespread acceptance in many European, Asian, and Latin American markets, it has never received approval in several countries including the United States, Canada, Australia, Japan, and New Zealand [6] [3]. This divergent regulatory acceptance stems primarily from emerging concerns regarding this compound's potential for idiosyncratic hepatotoxicity, which has led to market withdrawals or usage restrictions in some countries while maintaining its availability in others with specific safety precautions [5] [7].

Table: Historical Timeline of this compound Development and Regulatory Status

Year Key Event Significance
1971 Discovery of this compound Initial identification of the compound
1985 First marketing approval in Italy Introduction to clinical practice
1998-2002 Reports of hepatic adverse events in Finland Identification of safety concerns
2002-2004 European Medicines Agency review Implementation of regulatory restrictions across EU
2007 Ban in children under 12 years (India) Age-based restriction in response to safety concerns
2011 EMA restricts to acute pain and dysmenorrhea Limitation of approved indications
2025 Mandatory "Box Warning" implementation (India) Enhanced safety labeling requirements

Mechanism of Action and Pharmacological Profile

Primary COX-2 Preferential Inhibition

This compound's principal mechanism of action involves selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, which represents a key distinction from traditional non-selective NSAIDs. This COX-2 preferential activity enables this compound to effectively suppress the formation of inflammatory prostaglandins while largely sparing the constitutive COX-1 enzyme that maintains gastrointestinal mucosal integrity and platelet function [8] [9]. The molecular basis for this selectivity stems from this compound's unique sulfonanilide structure, which allows it to preferentially bind to and inhibit the COX-2 isoform through specific interactions within the enzyme's active site [3]. This selective targeting translates to clinically meaningful benefits, particularly a reduced incidence of gastrointestinal adverse effects compared to non-selective NSAIDs [1].

Additional Mechanisms and Multimodal Activity

Beyond its COX-2 inhibitory effects, this compound exhibits a multimodal mechanism of action that contributes to its distinctive pharmacological profile. Research has revealed that this compound modulates several additional pathways involved in the inflammatory cascade:

  • Phosphodiesterase Inhibition: this compound inhibits phosphodiesterase (PDE) enzymes, particularly PDE4, resulting in increased intracellular levels of cyclic adenosine monophosphate (cAMP). This elevated cAMP concentration leads to reduced activation of inflammatory cells and decreased release of pro-inflammatory mediators [9] [2].
  • Reactive Oxygen Species Scavenging: this compound demonstrates significant antioxidant properties by neutralizing reactive oxygen species (ROS) and other free radicals generated during inflammatory processes. This activity helps protect tissues from oxidative stress and subsequent damage [9] [10].
  • Adenosine Signaling Modulation: Recent research has elucidated this compound's ability to activate the CD73/adenosine/A2A receptor pathway. This mechanism involves enhanced conversion of extracellular ATP to adenosine, which then binds to A2A receptors producing potent anti-inflammatory effects [10] [2].
  • Inhibition of Proteolytic Enzymes: this compound suppresses the release and activity of matrix metalloproteinases (MMPs), particularly neutrophil elastase and other proteases involved in tissue destruction during inflammation [9].

The following diagram illustrates this compound's multifaceted mechanism of action:

G cluster_primary Primary COX-2 Inhibition cluster_secondary Additional Mechanisms This compound This compound COX2 COX-2 Enzyme This compound->COX2 PDE Phosphodiesterase Inhibition This compound->PDE ROS ROS Scavenging This compound->ROS Adenosine Adenosine Signaling Activation This compound->Adenosine MMP MMP Inhibition This compound->MMP Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation Reduced Inflammation and Pain Prostaglandins->Inflammation cAMP Increased cAMP PDE->cAMP cAMP->Inflammation ROS->Inflammation Adenosine->Inflammation MMP->Inflammation

> Figure 1: this compound's multimodal mechanism of action, showing primary COX-2 preferential inhibition and additional anti-inflammatory pathways.

Table: Comprehensive Pharmacological Targets of this compound

Target/Pathway Biological Effect Clinical Relevance
COX-2 Enzyme Preferential inhibition reduces prostaglandin synthesis Analgesic and anti-inflammatory effects with improved GI tolerability
Phosphodiesterases (PDE4) Increased intracellular cAMP levels Reduced inflammatory cell activation and mediator release
Reactive Oxygen Species Neutralization of free radicals Protection against oxidative tissue damage
CD73/Adenosine Pathway Enhanced anti-inflammatory adenosine signaling Additional anti-inflammatory mechanism beyond COX inhibition
Matrix Metalloproteinases Inhibition of proteolytic enzyme activity Prevention of tissue destruction in inflammatory states

Clinical Efficacy and Clinical Assessment

Efficacy in Acute Pain Conditions

This compound has demonstrated consistent efficacy across various acute pain conditions, with a particularly rapid onset of action that represents one of its distinguishing clinical characteristics. The drug's favorable pharmacokinetic profile, characterized by rapid gastrointestinal absorption and quick distribution to inflammatory sites, contributes to this prompt therapeutic effect [8] [1]. Clinical studies have documented significant pain relief beginning within 15-30 minutes after administration, making this compound particularly suitable for conditions requiring fast symptomatic control [7]. The drug's synovial fluid concentration has been shown to persist longer than in plasma, potentially explaining its sustained effectiveness in articular pain conditions despite a relatively short plasma half-life of 1.8-4.7 hours [1].

Recent clinical investigations continue to support this compound's efficacy profile. The 2025 ENDEVER study, conducted across multiple Indian research centers, directly compared this compound with other common analgesics in 303 adults with fever and pain [7]. This trial demonstrated that this compound 100 mg provided more rapid fever reduction and pain relief compared to both ibuprofen 400 mg + paracetamol 325 mg combination and paracetamol 650 mg alone. Specifically, the study reported that within two hours of administration, 40% of patients with moderate pain and 6.5% with severe pain experienced reduction to only mild discomfort, with many subjects achieving complete pain resolution by the second day of treatment [7].

Specialized Clinical Applications

Beyond general acute pain management, this compound has shown particular effectiveness in several specific clinical contexts:

  • Primary Dysmenorrhea: this compound is officially approved for the treatment of primary dysmenorrhea in adolescents and adults above 12 years, where its rapid onset of action and effectiveness in relieving uterine cramping pain have been well-documented [4].
  • Osteoarthritis: Though primarily indicated for acute pain, this compound has demonstrated efficacy in the symptomatic treatment of osteoarthritis, with studies showing comparable effectiveness to other NSAIDs but with potentially better gastrointestinal tolerability [4] [3].
  • Post-operative Pain: The drug's rapid onset makes it suitable for post-operative pain management, with clinical evidence supporting its use as part of multimodal analgesic regimens [8].

Table: Clinical Efficacy Outcomes from Recent this compound Studies

Study/Parameter Patient Population Intervention Key Efficacy Findings
ENDEVER Study (2025) [7] 303 adults with fever and pain This compound 100 mg vs. ibuprofen+paracetamol vs. paracetamol alone Faster fever reduction (within 15 min); superior pain relief at 2 hours
Pain Reduction (Visual Analog Scale) Adults with moderate to severe pain This compound 100 mg twice daily 40% with moderate pain and 6.5% with severe pain reduced to mild pain within 2 hours
Synovial Fluid Persistence [1] Patients with joint inflammation This compound standard dosing Longer persistence in synovial fluid vs. plasma supporting sustained articular efficacy

Safety Profile and Hepatotoxicity Concerns

Hepatic Adverse Reactions

The most significant safety consideration with this compound therapy is the risk of idiosyncratic hepatotoxicity, which has shaped its regulatory status worldwide. Clinical data indicate that while transient, asymptomatic elevations in liver enzymes occur in a small percentage of patients (<1% showing >3-fold ULN increases), this compound has been associated with rare but potentially severe clinically apparent liver injury [6]. The onset of hepatotoxicity typically occurs within 1-4 weeks of initiation, though cases have been reported after as little as 3-5 days of therapy [6] [3]. The pattern of liver injury is predominantly hepatocellular, featuring elevated transaminases, with cholestatic or mixed patterns occurring less frequently [6].

The clinical spectrum of this compound-associated liver injury ranges from mild hepatitis to fulminant hepatic failure requiring transplantation or resulting in mortality. Published case reports describe more than 100 instances of clinically apparent liver injury attributed to this compound, with an estimated mortality rate of 10-20% among jaundiced cases [6]. The overall frequency of significant hepatotoxicity is estimated at approximately 1 in 50,000 users, though this varies across populations and monitoring practices [6]. Risk factors potentially include female gender, middle age, and possibly genetic polymorphisms affecting drug metabolism, though conclusive identification of risk factors remains elusive.

Comparative Safety and Risk-Benefit Assessment

When evaluating this compound's safety profile, it is essential to consider both its relative risks and benefits compared to alternative therapeutic options:

  • Gastrointestinal Safety: this compound demonstrates a favorable GI tolerability profile compared to non-selective NSAIDs, with a lower incidence of endoscopic ulcers, clinically significant gastrointestinal bleeding, and related complications [8] [1]. This advantage stems from its COX-2 preferential mechanism that largely spares protective COX-1 derived prostaglandins in the gastric mucosa.
  • Cardiovascular Safety: Unlike some selective COX-2 inhibitors (coxibs), this compound has not been associated with significant increased cardiovascular risk in most observational studies, though standard NSAID cardiovascular precautions still apply [10] [2].
  • Renal and Other Considerations: As with other NSAIDs, this compound carries standard precautions regarding fluid retention, hypertension exacerbation, and potential for renal impairment, particularly in susceptible populations [7].

The benefit-risk assessment of this compound has been formally evaluated by multiple regulatory authorities, resulting in specific use restrictions rather than universal withdrawal. The European Medicines Agency, after comprehensive review, concluded that this compound maintains a positive benefit-risk profile when used appropriately for acute pain and primary dysmenorrhea for limited duration (maximum 15 days) in patients without pre-existing liver conditions [5]. Current guidelines position this compound as a second-line therapy when first-line options like paracetamol or other NSAIDs provide inadequate relief or are poorly tolerated [7].

Experimental Protocols and Methodologies

In Vivo Models of Inflammation

Standardized experimental approaches have been developed to evaluate this compound's efficacy and mechanisms of action in preclinical models. The carrageenan-induced paw edema model in rats represents a well-established method for assessing anti-inflammatory activity [10]. The standardized protocol involves:

  • Animal Preparation: Male Wistar rats (200-250 g) are lightly anesthetized with enflurane and receive a 100 μL injection of 1% carrageenan suspension in the subplantar region of the left hind paw [10].
  • Edema Measurement: Paw volume is measured using a hydropletismometer at baseline (time zero) and at hourly intervals for 6 hours post-carrageenan injection [10].
  • Drug Administration: Test compounds are administered intraperitoneally just prior to edema induction. For this compound efficacy studies, a dose of 5 mg/kg i.p. is typically used, while mechanistic studies may employ adenosine receptor agonists (CGS21680, 2 mg/kg i.p.) or antagonists (ZM241385, 3 mg/kg i.p.) to investigate pathway involvement [10].
  • Data Analysis: Edema inhibition is calculated as percentage reduction in paw volume increase compared to vehicle-treated controls, with statistical analysis performed using ANOVA followed by appropriate post-hoc tests [10].
In Vitro Mechanistic Studies

Cell-based systems provide valuable insights into this compound's molecular mechanisms beyond COX-2 inhibition:

  • Macrophage Culture Models: The J774 murine macrophage cell line serves as a standard model for investigating anti-inflammatory mechanisms. Cells are typically cultured in DMEM supplemented with 10% fetal bovine serum and maintained at 37°C in a 5% CO₂ atmosphere [10].
  • Inflammatory Stimulation: Macrophages are stimulated with lipopolysaccharide (LPS) at concentrations of 100 ng/mL to induce inflammatory responses, with or without pretreatment with this compound (typically 10-100 μM) [10].
  • Pathway Inhibition Studies: To investigate specific mechanism involvement, cells may be pretreated with pathway inhibitors such as APCP (CD73 inhibitor, 100 μM) or receptor antagonists before this compound exposure [10].
  • Gene Silencing Approaches: For definitive pathway identification, CD73 mRNA silencing using specific siRNA constructs provides confirmation of mechanism dependency [10].
  • Analytical Endpoints: Standard assessments include nitric oxide production (Griess reaction), prostaglandin E₂ measurement (ELISA), cAMP quantification (enzyme immunoassay), and enzyme activity assays for CD73 and related pathways [10].

Regulatory Status and Current Clinical Positioning

Global Regulatory Variations

The regulatory landscape for this compound reflects significant international variation based on differing benefit-risk assessments. The current global status includes:

  • European Union: Following the 2002-2004 EU-wide review triggered by Finnish and Spanish safety concerns, this compound remains available in several member states (including Italy, Portugal, and Belgium) but with strict limitations [5]. Approved indications are restricted to acute pain and primary dysmenorrhea with maximum treatment duration of 15 days, and the 200 mg tablet formulation was withdrawn due to insufficient efficacy demonstration at this higher dose [5].
  • India: As a historically significant market for this compound, India has implemented progressively stricter regulations, including a 2007 ban on use in children under 12 years and more recent 2025 requirements for prominent "Box Warning" on all packaging and promotional materials [7]. Current Indian guidelines specify this compound as second-line therapy, contraindication in hepatic or renal impairment, and avoidance in pregnant/lactating women [7].
  • Withdrawn Markets: Several countries that initially approved this compound subsequently withdrew it from the market, including Finland (2002), Spain (2002), Ireland, and several others, primarily based on hepatotoxicity concerns and the availability of therapeutic alternatives [5] [3].

Table: Current Global Regulatory Status of this compound (Representative Countries)

Country/Region Regulatory Status Key Restrictions/Limitations
European Union Approved with restrictions Maximum 15 days treatment; acute pain and dysmenorrhea only; not for children
India Approved with boxed warning Second-line therapy; contraindicated <12 years, pregnancy, hepatic/renal impairment
United States Never approved Not available
Canada Never approved Not available
Australia Never approved Not available
Finland Withdrawn (2002) Market suspension due to hepatic adverse events
Spain Withdrawn (2002) Market suspension due to safety concerns
Appropriate Clinical Use and Risk Mitigation

For healthcare professionals considering this compound therapy, current evidence supports the following practice recommendations:

  • Patient Selection: this compound should be reserved for otherwise healthy adults without pre-existing liver disease, alcohol abuse, or significant hepatic risk factors [6] [7].
  • Treatment Duration: Therapy should be limited to the shortest possible duration, not exceeding the recommended 15-day maximum in most guidelines [5] [7].
  • Monitoring Parameters: Baseline assessment of liver function tests is recommended, with prompt evaluation of any symptoms suggesting hepatotoxicity (malaise, anorexia, nausea, abdominal discomfort) during treatment [6].
  • Appropriate Indications: this compound should be positioned as second-line treatment for acute pain when first-line options (paracetamol, conventional NSAIDs) provide inadequate relief or are poorly tolerated, particularly in inflammatory pain conditions [7].
  • Formulation Selection: Immediate-release oral formulations above 100 mg are not recommended, with preference for the lowest effective dose (typically 100 mg twice daily) [7].

Conclusion and Future Perspectives

This compound represents a pharmacologically distinct NSAID with a complex benefit-risk profile that has evolved through decades of clinical use and regulatory scrutiny. Its multimodal mechanism of action, combining COX-2 preferential inhibition with additional anti-inflammatory pathways, provides a unique therapeutic approach distinct from both traditional NSAIDs and selective coxibs. The documented rapid onset of analgesic action and favorable gastrointestinal tolerability compared to non-selective NSAIDs maintain its relevance in specific clinical scenarios despite identified hepatotoxicity risks.

References

Preclinical Profile of Nimesulide: Efficacy, Mechanisms, and Safety in Animal Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Nimesulide is a non-steroidal anti-inflammatory drug (NSAID) belonging to the sulfonanilide class, characterized by its relative selectivity for cyclooxygenase-2 (COX-2) inhibition [1] [2]. Its preclinical profile reveals a complex mechanism that extends beyond prostaglandin suppression, encompassing multiple anti-inflammatory pathways and unique pharmacological properties not shared by all selective COX-2 inhibitors [2] [3].

The molecular mechanisms of this compound include:

  • Selective COX-2 inhibition with a COX-2/COX-1 IC50 selectivity ratio of 0.06 in whole blood assays [4]
  • Modulation of adenosine signaling through the CD73/adenosine/A2A receptor pathway [3]
  • Inhibition of phosphodiesterases (PDE), particularly type-4, leading to increased intracellular cAMP levels [2] [5]
  • Antioxidant activity through scavenging reactive oxygen species (ROS) and inhibiting myeloperoxidase (MPO) [5] [6]
  • Inhibition of matrix metalloproteinases (MMPs) and modulation of adhesion molecule expression [5]

Quantitative Summary of Key Preclinical Efficacy Studies

Table 1: Efficacy of this compound across different animal models of pain and inflammation

Disease Model Species Dose & Route Key Parameters Measured Results & Efficacy Citation
Formalin-induced pain Albino rats 1.8 mg/200g, p.o. Pain score (0-3 grading) Significant analgesia vs control (P<0.001) [7]
Acetic acid-induced writhing Albino mice 0.26 mg/20g, p.o. Number of writhes, % MPE Significant reduction in writhes vs control (P<0.001) [7]
Radiant heat tail-flick Albino mice 0.26 mg/20g, p.o. Tail flick latency Significant increase in latency vs control (P<0.001) [7]
Carrageenan-induced paw edema Wistar rats 5 mg/kg, i.p. Paw volume Significant inhibition of edema; reversed by A2A antagonist [3]
Permanent MCAO (stroke) Sprague-Dawley rats 12 mg/kg, i.p. (multiple) Infarct volume, neurological score Significant reduction in cortical, subcortical, total infarct volumes (P<0.01) [4]
MTX-induced intestinal mucositis Wistar rats 100 mg/kg, p.o. (15 days) MDA, MPO, GSH, SOD, CAT Normalized oxidative stress parameters; preserved villus structure [6]

Table 2: Comparative efficacy of this compound, paracetamol, and their combination in analgesic models

Test Model Treatment Onset of Action Duration of Action Efficacy vs Control Combination Rationale
Formalin test This compound Not specified Not specified Significant (P<0.001) No significant advantage
Paracetamol Not specified Not specified Significant (P<0.001)
Combination Not specified Not specified Significant (P<0.001)
Writhing test This compound >60 min >2 hours to abolish writhes Significant (P<0.001) No significant advantage
Paracetamol <30 min Complete abolition at 60 min Significant (P<0.001)
Combination <60 min Intermediate between single agents Significant (P<0.001)
Radiant heat This compound 30 min Reduced at 1-1.5h, increased after 2h Significant (P<0.001) No significant advantage
Paracetamol Slower than this compound Continuous increase up to 240 min Significant (P<0.001)
Combination Slower than this compound Similar to this compound Significant (P<0.001)

Detailed Experimental Protocols

Analgesic Efficacy Models

Formalin Test in Rats:

  • Animals: Albino Wistar rats (150-200 g), fasted overnight
  • Dosing: this compound (1.8 mg/200 g rat), paracetamol (13.5 mg/200 g rat), combination, or gum acacia control administered orally
  • Pain Induction: 50 μL of 5% formalin injected subcutaneously into plantar portion of left hind paw 20 minutes post-treatment
  • Behavioral Scoring: 30-minute observation starting 20 minutes after formalin injection
  • Pain Severity Grading:
    • g0: pain free (injected paw not favored)
    • g1: mild pain (injected paw raised)
    • g2: moderate pain (injected paw elevated)
    • g3: severe pain (injected paw licked, bitten, or shaken)
  • Pain Score Calculation: (g0×t0 + g1×t1 + g2×t2 + g3×t3) / (t0 + t1 + t2 + t3) [7]

Acetic Acid-Induced Writhing Test in Mice:

  • Animals: Albino mice (20-40 g)
  • Dosing: this compound (0.26 mg/20 g mouse), paracetamol (1.45 mg/20 g mouse)
  • Pain Induction: 1% acetic acid (1 mL/100 g) administered intraperitoneally 20 minutes post-treatment
  • Measurement: Counting writhes every 30 minutes up to 240 minutes
  • Calculation: % Maximum Possible Effect (% MPE) = [(Mean writhes control - Mean writhes test) / Mean writhes control] × 100 [7]
Cerebral Ischemia Model

Permanent Middle Cerebral Artery Occlusion (pMCAO) in Rats:

  • Animals: Male Sprague-Dawley rats (280-340 g)
  • Anesthesia: Chloral hydrate (300 mg/kg, i.p.)
  • Occlusion Technique: 3-0 monofilament nylon suture advanced 18-19 mm into internal carotid artery until mild resistance
  • Drug Administration: this compound (3, 6, or 12 mg/kg, i.p.) at 30 minutes before ischemia and again at 6, 12, and 18 hours after stroke
  • Therapeutic Window Study: First administration delayed 0.5-4 hours after ischemic insult
  • Assessment:
    • Infarct Volume: 2,3,5-triphenyltetrazolium chloride (TTC) staining 24 hours post-pMCAO
    • Neurological Score: 6-point scale (0=no deficits to 5=death)
    • Rotarod Test: Motor function assessment pre-ischemia and before sacrifice [4]
Intestinal Mucositis Protection Model

Methotrexate-Induced Intestinal Damage in Rats:

  • Animals: Male albino Wistar rats (230-245 g)
  • Study Groups: Control, MTX group (5 mg/kg MTX daily), this compound+MTX group (100 mg/kg this compound + 5 mg/kg MTX daily) for 15 days
  • Biochemical Parameters:
    • Oxidative Stress: MDA, MPO, total GSH, GSHRd, GSHPx, CAT, SOD in duodenal and jejunal tissues
  • Histopathological Evaluation:
    • Tissue Processing: 10% formalin fixation, hematoxylin and eosin staining
    • Scoring System: 0=healthy, 1=mild, 2=moderate, 3=severe damage
    • Parameters: Villus epithelial cells, villus structure, PMNL infiltration, crypt architecture, capillary congestion [6]

Signaling Pathways and Mechanisms

Adenosine-Mediated Anti-inflammatory Pathway

This compound's anti-inflammatory effects are partially mediated through adenosine signaling, which represents a non-prostaglandin mechanism of action [3]:

G This compound This compound CD73 Ecto-5'-nucleotidase/CD73 This compound->CD73 Up-regulates ATP_Release ATP Release (from damaged cells) CD39 E-NTPDase/CD39 ATP_Release->CD39 CD39->CD73 Adenosine Adenosine CD73->Adenosine A2A_Receptor Adenosine A2A Receptor Adenosine->A2A_Receptor AntiInflammatory Anti-inflammatory Effects A2A_Receptor->AntiInflammatory ZM241385 ZM241385 (A2A antagonist) ZM241385->A2A_Receptor Reverses effect

This compound activates anti-inflammatory effects through CD73/adenosine/A2A receptor pathway.

Multi-Target Anti-inflammatory and Antioxidant Mechanisms

This compound exhibits a multifaceted mechanism against inflammation and oxidative stress:

This compound's multi-target mechanisms converge on neuroprotection, gastroprotection, and analgesia.

Safety and Toxicity Profile in Animal Models

Hepatotoxicity

This compound has been associated with hepatotoxicity in clinical reports, though specific animal model data for liver injury is limited in the provided literature [1] [8]. The mechanism is believed to involve idiosyncratic reactions to metabolic intermediates, with severity ranging from transient enzyme elevations to fulminant hepatitis [1].

Vulture Toxicity Studies

Recent environmental toxicology studies demonstrate this compound's potential ecological impact:

Table 3: this compound toxicity in avian species

Species Dose Route Findings Time to Death Citation
Himalayan Griffon Vulture (Gyps himalayensis) Based on wild exposure Oral Severe visceral gout, elevated plasma uric acid (27-79 fold) 26 hours [9]
Cape Vulture (Gyps coprotheres) Wild exposure estimate Oral Kidney failure, visceral gout 27-29 hours [9]

Experimental Protocol for Vulture Toxicity:

  • Birds: Wild-caught Himalayan Griffon vultures (1.8-8.1 kg body weight)
  • Dosing: Single oral dose based on maximum likely wild exposure (pharmacokinetic data from cattle)
  • Monitoring: Plasma this compound concentrations, uric acid levels, clinical signs
  • Post-mortem: Assessment for visceral gout (uric acid crystal deposition on kidneys and liver) [9]

Pharmacokinetic Properties

This compound demonstrates favorable pharmacokinetic properties in animal models:

  • Rapid and extensive absorption after oral administration
  • Extensive distribution with high albumin binding
  • Terminal half-life of approximately 4 hours
  • Extensive hepatic metabolism with 4′-hydroxy derivative (M1) as principal active metabolite
  • Linear pharmacokinetics in the dose range from 25-100 mg
  • Blood-brain barrier penetration demonstrated in both humans and rodents [4] [10]

Conclusion and Research Implications

Preclinical studies establish this compound as a unique NSAID with multiple mechanism of action extending beyond COX-2 inhibition. The adenosine signaling pathway represents a particularly promising area for future research into inflammation modulation [3]. The neuroprotective effects in permanent ischemia models [4] and gastrointestinal protective effects against methotrexate-induced damage [6] highlight its potential therapeutic applications beyond conventional analgesia.

However, safety concerns—particularly hepatotoxicity [1] and environmental impacts on scavenging birds [9]—warrant careful consideration in future drug development. The lack of significant advantage of this compound-paracetamol combinations over individual drugs [7] suggests that fixed-dose combinations may not be clinically justified.

References

Nimesulide efficacy in dysmenorrhea pain relief

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: A Multifactorial Approach

Nimesulide's therapeutic effect in dysmenorrhea is attributed to a complex, multifactorial mode of action that extends beyond simple cyclooxygenase inhibition [1].

G cluster_primary Primary COX-2 Mediated Pathway cluster_secondary Supplementary Anti-inflammatory Pathways This compound This compound COX2 Inhibition of COX-2 Enzyme This compound->COX2 Neutrophil Inhibition of Neutrophil Free Radical Production This compound->Neutrophil Protease Inhibition of Proteolytic Enzymes (MMPs) This compound->Protease Histamine Inhibition of Histamine Release This compound->Histamine PGs Reduced Prostaglandin (PGF2α) Synthesis COX2->PGs Uterine Decreased Uterine Hypercontractility PGs->Uterine Pain1 Pain Relief Uterine->Pain1 Pain2 Reduced Inflammation & Pain Neutrophil->Pain2 Protease->Pain2 Histamine->Pain2

This compound's multifactorial mechanism of action in dysmenorrhea.

  • Primary COX-2 Inhibition: As a relatively selective cyclooxygenase-2 (COX-2) inhibitor, this compound reduces the synthesis of prostaglandins (PGs), particularly PGF2α, at the site of inflammation [2] [1]. This leads to a decrease in painful uterine hypercontractility.
  • Supplementary Pathways: The drug's broader anti-inflammatory profile includes [1]:
    • Inhibition of superoxide free radical production by activated neutrophils.
    • Modulation of proteolytic enzymes like matrix metalloproteinases (MMPs).
    • Suppression of histamine release from mast cells.

Clinical Efficacy and Quantitative Data

Clinical studies demonstrate that this compound effectively alleviates dysmenorrhea pain by targeting both the symptoms and their underlying physiological causes.

Table 1: Effects on Uterine Activity and Prostaglandin Levels

Parameter Effect of this compound Measurement & Context Citation
Intrauterine Pressure Significantly decreases pressure During maximal pain period; leads to concomitant pain alleviation [3] [4]
Uterine Contractility Changes painful contracture to painless cyclic contractions Observed after oral administration [3]
Menstrual Fluid PGF2α Reduces levels from 382 μg/L to 94 μg/L After two 100 mg oral doses in dysmenorrheic women [3] [4]

Table 2: Pain Relief and Therapeutic Outcomes

Parameter Result Measurement & Context Citation
Onset of Action Within 15-30 minutes Meaningful pain reduction observed shortly after oral intake [3] [1]
Overall Therapeutic Efficacy Judged "very effective" or "good" in 22/28 cycles Compared to 9/27 cycles with placebo in a double-blind trial [4]
Tissue Distribution Evenly distributed in female genital tissues; peak concentrations 3 hours post-dose Following a single 100 mg oral dose [3]

Detailed Experimental Protocol

For researchers looking to replicate or build upon these findings, the methodology from a key clinical-pharmacologic study is outlined below [4].

G cluster_design Study Design cluster_measures Key Measurements & Methods Start Patient Cohort (Women with Primary Dysmenorrhea) Blind Double-Blind Crossover Design Start->Blind Pressure Intrauterine Pressure (Microballoon-Tipped Catheter) Start->Pressure Pain Pain Relief (Patient Self-Assessment) Start->Pain PG Menstrual Fluid PGF2α (Radioimmunoassay) Start->PG Compare This compound (200 mg/d) vs. Placebo Outcome Outcome: Efficacy judged on pain relief and reduction in uterine activity/PGF2α Blind->Outcome Pressure->Outcome Pain->Outcome PG->Outcome

Workflow of a key clinical trial evaluating this compound in dysmenorrhea.

  • Study Design: A double-blind, placebo-controlled, crossover trial. Patients were randomly assigned to treatment sequences receiving this compound (200 mg/day orally) or placebo [4].
  • Patient Monitoring: Intrauterine pressure was monitored on the first day of menstruation using a microballoon-tipped catheter. Registrations were taken during both maximal and submaximal pain periods [3] [4].
  • Biochemical Analysis: Menstrual fluid was collected, and Prostaglandin F (PGF) levels were quantified, likely using a method such as radioimmunoassay, given the era of the primary study [4].
  • Pain Assessment: Therapeutic efficacy was judged based on patient self-evaluation of pain relief and objective reduction in uterine activity [4].

Critical Safety and Regulatory Considerations

This compound's clinical application is significantly constrained by its safety profile, which is crucial for risk-benefit assessment in drug development.

  • Hepatotoxicity: The most significant risk is idiosyncratic liver injury, which can be severe and unpredictable, occurring in as little as 3 days after starting treatment. The frequency of this compound-induced liver injury is estimated at around 1 in 50,000 patients, with cases of fulminant hepatic failure, need for transplantation, and fatalities reported [5] [6] [7].
  • Global Regulatory Status: Due to liver safety concerns, this compound has never been approved in the United States, Canada, Australia, or Japan [2] [6] [8]. It has been withdrawn from the market in several other countries (e.g., Spain, Finland, Ireland) [5] [7] [8].
  • EMA Restrictions: In the European Union, where it remains available in some member states, the European Medicines Agency (EMA) has imposed strict limitations [5] [6]:
    • Indications: Restricted to acute pain and primary dysmenorrhoea. Its use for painful osteoarthritis is no longer recommended.
    • Treatment Duration: Limited to a maximum of 15 days.
    • Line of Therapy: Designated as a second-line treatment, to be used only when other NSAIDs have failed.

Conclusion for R&D Professionals

This compound demonstrates a rapid onset of action and proven efficacy in treating primary dysmenorrhea through a multifactorial mechanism. Its ability to significantly reduce intrauterine pressure and menstrual fluid PGF2α levels is well-documented. However, its potential for severe, idiosyncratic hepatotoxicity has severely limited its global use and necessitates strict risk-mitigation strategies in any context where it is still employed. Research into its complex pharmacology continues to offer insights into inflammatory pathways relevant to pain relief.

References

Nimesulide antipyretic effects and fever reduction mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Core Antipyretic Mechanisms of Action

The table below summarizes the key mechanisms through which nimesulide exerts its antipyretic effects.

Mechanism Biological Target/Pathway Experimental Evidence
COX-2-Dependent Inhibition Selective inhibition of Cyclooxygenase-2 (COX-2) in the brain, reducing synthesis of prostaglandin E₂ (PGE₂). In yeast-induced febrile rats, this compound inhibited brain COX-2 activity and PGE₂ synthesis without affecting COX-1 [1].
Cytokine Modulation Reduction of pro-inflammatory pyrogens, specifically Tumor Necrosis Factor-alpha (TNF-α). In LPS-treated rats, this compound reduced febrile response and lowered plasma TNF-α levels, an effect not seen with indomethacin [2].
Adenosine Signaling Activation of anti-inflammatory Adenosine A2A receptors via the CD73/adenosine pathway. In a carrageenan-induced rat paw edema model, this compound's anti-inflammatory effect was partially reversed by an A2A receptor antagonist [3].
Action on Other Pyrogens Inhibition of fever induced by PGF₂α, CRF, and Endothelin-1. In rats, this compound reduced fever induced by these specific pyrogens, whereas the non-selective COX inhibitor indomethacin did not [2].

The following diagram illustrates the integrated pathways through which this compound reduces fever.

G LPS Infection/Pyrogens (e.g., LPS) Cytokines Pyrogenic Cytokines (TNF-α, IL-1β, IL-6, MIP-1α) LPS->Cytokines Brain Brain (Hypothalamus) Cytokines->Brain Stimulates COX2 Induction of COX-2 Enzyme Brain->COX2 PGE2 Production of PGE₂ COX2->PGE2 Fever FEVER PGE2->Fever Triggers This compound This compound This compound->COX2 Selectively Inhibits AdenosinePath Adenosine Signalling (A2A Receptor Activation) This compound->AdenosinePath Activates TNFalpha Inhibition of TNF-α Production This compound->TNFalpha Reduces OtherPyrogens Action on other pyrogens (CRF, Endothelin-1) This compound->OtherPyrogens Inhibits

Integrated Antipyretic Pathways of this compound.

Quantitative Data on Efficacy

A 2025 prospective real-world study compared this compound with other common antipyretics in 303 individuals with fever or fever with pain, with the following key findings [4]:

Measurement This compound (100 mg) Ibuprofen + Paracetamol Paracetamol (650 mg)
Onset of Action Within 15 minutes Not Specified Not Specified
Fever Reduction Significantly greater at 1, 2, 4, and 6 hours, continuing through Day 8 Less than this compound Less than this compound
Pain Reduction (VAS Score) Significant improvement by Day 1 (p < 0.0001) Less than this compound Less than this compound
Safety Profile Comparable, no serious adverse events Comparable, no serious adverse events Comparable, no serious adverse events

Detailed Experimental Protocols

To help you evaluate or replicate key findings, here are the methodologies from two pivotal studies.

1. Protocol: Evaluating Antipyretic Efficacy in LPS-Induced Fever (Rat Model) [2]

  • Objective: To evaluate the antipyretic activity of this compound and its effect on cerebrospinal prostaglandin and plasma TNF-α levels.
  • Animal Model: Male Wistar rats.
  • Fever Induction: Intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS).
  • Drug Administration: this compound or indomethacin administered i.p. 30 minutes prior to LPS injection.
  • Key Measurements:
    • Core Temperature: Measured rectally at defined intervals.
    • Biochemical Analysis:
      • Cerebrospinal fluid (CSF) was collected to measure Prostaglandin E₂ (PGE₂) and PGF₂α levels via immunoassay.
      • Blood plasma was collected to measure TNF-α levels via ELISA.

2. Protocol: Investigating the Adenosine Signaling Pathway (Cell-Based and In Vivo) [3]

  • Objective: To investigate the involvement of the CD73/adenosine pathway in the anti-inflammatory effect of this compound.
  • In Vivo Model: Carrageenan-induced paw oedema in male Wistar rats.
    • Paw volume was measured plethysmographically before and after oedema induction.
    • Rats were treated with this compound (i.p.), alone or in combination with an adenosine A2A receptor agonist (CGS21680) or antagonist (ZM241385).
  • In Vitro Model: BV-2 murine microglial cells.
    • Cells were stimulated with LPS in the presence or absence of this compound.
    • Key Measurements:
      • CD73 enzymatic activity was measured by a colorimetric assay, monitoring the conversion of AMP to adenosine.
      • The expression of CD73 on the cell surface was analyzed by flow cytometry.

Drug Profile and Safety Considerations

For a complete picture, it is critical to be aware of this compound's drug profile and associated risks [5] [6].

  • Pharmacokinetics: It is rapidly absorbed after oral administration, has a half-life of 1.8–4.7 hours, and undergoes extensive hepatic metabolism to an active metabolite (4-hydroxythis compound) [5] [6].
  • Approved Indications: Treatment of acute pain, symptomatic treatment of osteoarthritis, and primary dysmenorrhoea in adolescents and adults above 12 years old [5] [6].
  • Hepatotoxicity Risk: The drug's most significant safety concern is the risk of severe liver toxicity. This has led to its market withdrawal in several countries and recommendations to limit treatment duration to a maximum of 15 days [5] [6].

References

analytical method validation for Nimesulide capsule dissolution profiling

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nimesulide and Dissolution Testing

This compound is a non-steroidal anti-inflammatory drug (NSAID) classified as Class II under the Biopharmaceutical Classification System (BCS), indicating it has low solubility and high permeability [1] [2]. For BCS Class II drugs, the dissolution rate is the critical step limiting drug absorption and bioavailability. Therefore, a well-validated dissolution method is essential to ensure product quality and predictable in vivo performance [1].

This document outlines a validated dissolution testing method for this compound capsules, which has been shown to effectively discriminate between formulations of different quality, such as commercial tablets and compounding capsules [3].

Analytical Method and Validation for this compound Capsules

A validated analytical method is the foundation for obtaining reliable dissolution data.

UV-VIS Spectrophotometry

Research supports the use of UV-VIS spectrophotometry as a suitable and validated alternative to HPLC for the analysis of this compound in dissolution samples [1] [3].

  • Principle: The method exploits the ionization of this compound in a strong base, leading to a batocromic effect (red shift) in its maximum absorption wavelength, which provides specificity [1].
  • Procedure: Dissolution samples are treated with 1 N NaOH solution (1:10 v/v) to promote complete ionization. The resulting solution is then analyzed at 395 nm or 397 nm [1].
  • Validation: The method must be validated per ICH guidelines. The following table summarizes key validation parameters as demonstrated in studies:
Validation Parameter Protocol & Results
Specificity Confirmed by comparing results with an HPLC reference method and through the standard addition method, showing no interference from excipients [1].
Linearity Linear in the range of 5–30 μg/mL. Correlation coefficients (R²) were typically >0.999 [1] [3].
Accuracy Evaluated via standard addition method. Recovery rates for different commercial products ranged from 98-102% [1].
Precision High precision demonstrated with low relative standard deviation (RSD) values for both repeatability and intermediate precision [1] [3].
Filter Adsorption Two-tier filtration (e.g., 10-μm polyethylene pre-filter followed by 0.45-μm PVDF membrane) showed no significant drug adsorption [1].

Development of the Dissolution Test Method

The dissolution test's discriminatory power depends on carefully selected conditions that mimic the physiological environment while ensuring sink conditions.

Apparatus
  • Type: USP Apparatus 2 (Paddle) [3].
  • Speed: 50 rpm [3].
  • Volume: 900 mL of dissolution medium [3].
  • Temperature: 37.0 ± 0.5 °C [3].
Dissolution Media

Due to the low solubility of this compound, surfactants are necessary to achieve sink conditions. The following media have been successfully used and validated:

Dissolution Medium Composition Rationale
Simulated Intestinal Fluid (SIF), pH 6.8 + Polysorbate 80 SIF pH 6.8 with 1.0-1.5% (w/v) Polysorbate 80 (P80) [1]. Provides a physiologically relevant pH and uses a safe, common surfactant to enhance solubility.
Aqueous Solution with SLS Water with 1% (w/v) Sodium Lauryl Sulfate (SLS) [1] [3]. A robust medium that provides strong solubilizing power and good discriminatory capacity.
Phosphate Buffer, pH 7.4 + P80 Phosphate Buffer pH 7.4 with 1% (w/v) P80 [1]. A higher pH medium that can be useful for discriminating between formulations.
Discriminatory Power

This method has proven effective in distinguishing product quality. A study showed that while all tested commercial tablet formulations released over 75% of this compound within 5 minutes, several compounding capsule formulations failed to reach 75% release even after 45 minutes, highlighting critical differences in product performance linked to excipient composition [3].

The relationship between this compound's properties and the method development strategy is summarized in the following diagram:

nimesulide_flow Start Start: this compound BCS Class II A Key Property: Low Aqueous Solubility Start->A B Method Development Challenge A->B C Core Strategy: Use of Surfactant- Containing Media B->C D Validated Options C->D E1 Medium 1: SIF, pH 6.8 + 1.5% P80 D->E1 E2 Medium 2: Water + 1% SLS D->E2 E3 Medium 3: Buffer, pH 7.4 + 1% P80 D->E3 F Outcome: Discriminatory Dissolution Method E1->F Achieves Sink Conditions E2->F Good Discrimination E3->F Physiological pH

Diagram 1: Logic flow for developing a dissolution method for this compound, a poorly soluble drug.

Detailed Experimental Protocol

Here is a step-by-step protocol for conducting the dissolution test for this compound capsules.

protocol Prep 1. Preparation Media Prepare 900 mL of dissolution medium (e.g., 1% SLS). Deaerate if necessary. Prep->Media Apparatus Pre-heat media and calibrate apparatus (37°C, 50 rpm). Media->Apparatus Run 2. Test Execution Apparatus->Run Dose Place one capsule per vessel. Start rotation at 50 rpm. Run->Dose Sample Withdraw samples at time intervals (e.g., 5, 10, 15, 30, 45 min). Dose->Sample Analysis 3. Sample Analysis Sample->Analysis Filter Filter sample immediately (0.45 µm PVDF filter). Analysis->Filter Treat Dilute aliquot and treat with 1N NaOH (1:10 v/v). Filter->Treat Measure Measure absorbance at 395 nm using validated UV method. Treat->Measure Calculate Calculate % drug released using a standard curve. Measure->Calculate

Diagram 2: Step-by-step workflow for the dissolution test procedure for this compound capsules.

Acceptance Criteria

For quality control purposes, a common acceptance criterion is that not less than 75% (Q) of the labeled amount of this compound is dissolved within 45 minutes [3]. This criterion was used to differentiate compliant tablets from non-compliant compounding capsules.

Conclusion

This application note provides a comprehensive and validated protocol for the dissolution profiling of this compound capsules. The use of surfactant-enhanced media, coupled with a specific and precise UV-VIS spectrophotometric method, ensures the development of a discriminatory test that is critical for assessing the quality and in vivo performance of this BCS Class II drug.

References

Development of Nimesulide Nanoparticles for Dissolution Improvement: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nimesulide and Formulation Challenges

This compound is a selective cyclooxygenase-2 (COX-2) inhibitor with potent anti-inflammatory, analgesic, and antipyretic properties used for various inflammatory conditions. Despite its therapeutic benefits, this compound faces significant biopharmaceutical challenges that limit its clinical application. As a Biopharmaceutical Classification System (BCS) Class II drug, this compound exhibits poor aqueous solubility (approximately 0.01 mg/mL) while demonstrating high permeability [1] [2]. This poor solubility creates challenges for pharmaceutical formulation, leading to variable bioavailability and potential hepatotoxicity concerns at higher doses needed for potential repurposing in cancer therapy [3] [4]. The dissolution rate-limited absorption of this compound necessitates advanced formulation strategies to enhance its solubility and dissolution characteristics.

Nanoparticle technology presents a promising approach to overcome these limitations through particle size reduction, increased surface area, and modified surface properties. Research has demonstrated that nanoformulations of this compound can significantly improve its dissolution rate, bioavailability, and therapeutic efficacy while potentially reducing dose-dependent toxicity [3] [4] [5]. Various nanoparticle systems, including solid lipid nanoparticles (SLN), polymeric nanoparticles, and nanosuspensions, have been investigated for this compound delivery, showing substantial improvements in pharmaceutical properties and therapeutic potential, particularly for specialized applications such as pancreatic and prostate cancer therapy where COX-2 overexpression is observed [3] [4].

Physicochemical Properties and Challenges of this compound

Table 1: Key physicochemical properties of this compound relevant to formulation development

Property Characteristics Implications for Formulation
Solubility Very sparingly soluble in water (≈0.01 mg/mL) [1] Poor dissolution rate, low bioavailability, BCS Class II
Partition Coefficient log P = 2.60 [6] Favorable membrane permeability but poor wettability
pKa 6.5 (weakly acidic) [1] pH-dependent solubility, ionizable functionality
Melting Point ~143-145°C [2] Thermal processing considerations
BCS Classification Class II (low solubility, high permeability) [1] Dissolution rate-limited absorption

This compound's sulfonanilide moiety distinguishes it structurally from other NSAIDs containing carboxylic groups, contributing to its unique physicochemical behavior [1]. The drug's poor aqueous solubility presents the primary challenge for formulation scientists, as it directly impacts the rate and extent of dissolution,

subsequently affecting bioavailability and therapeutic consistency. This solubility limitation becomes particularly problematic when considering this compound's potential application in cancer therapy, where higher concentrations (approximately 25 μM) are required for anticancer effects compared to COX-2 inhibition (approximately 1 μM) [4].

Conventional this compound formulations face additional challenges related to hepatotoxicity concerns, especially with prolonged use, leading regulatory agencies like the European Medicines Agency (EMA) to restrict treatment duration to 15 days [4]. Furthermore, the drug's poor flow properties and compressibility characteristics complicate solid dosage form development, often requiring additional excipients or specialized processing techniques [2]. These limitations collectively highlight the necessity for advanced formulation strategies, particularly nanoparticle systems, to optimize this compound's delivery and expand its therapeutic potential.

Types of this compound Nanoparticles and Their Characteristics

Table 2: Comparison of this compound nanoparticle systems and their properties

Nanoparticle Type Composition Particle Size Range Encapsulation Efficiency Key Advantages
Solid Lipid Nanoparticles (SLN) Glyceryl behenate, Poloxamer 188 [7] 166-463 nm >80% [4] Improved physical stability, low toxicity, scaling feasibility
Polymeric Nanoparticles PLGA, Chitosan [4] 200-700 nm >83% [4] Sustained release, surface modifiability, targeted delivery
Nanosuspensions PVP, HPMC, Poloxamer 188 [5] 59-300 nm N/A (solid dispersion) Simple preparation, significant dissolution enhancement
Nanoemulsions Caprylic/capric triglyceride, Polysorbate 80 [6] 250-280 nm >85% Enhanced permeability, improved skin penetration
Solid Lipid Nanoparticles (SLNs)

SLNs represent a first-generation lipid nanoparticle system composed of biocompatible lipids that remain solid at room and body temperature. For this compound, SLNs typically utilize glyceryl behenate as the lipid matrix stabilized with poloxamer 188 as a surfactant [7]. These systems provide improved drug stability, controlled release profiles, and low toxicity compared to traditional formulations. Optimized this compound SLN formulations demonstrate excellent physical stability with minimal particle size increase when stored at 4°C for 15 days, and maintain neutral zeta potential values around -3.10 mV [7]. The lyophilization of this compound SLNs using cryoprotectants like trehalose enables long-term stability while maintaining particle integrity, with only modest size increases post-reconstitution [7].

Polymeric Nanoparticles

Polymeric nanoparticles, particularly those using poly(lactic-co-glycolic acid) (PLGA), offer sustained release capabilities and surface functionalization potential for this compound delivery. These systems can be further modified with chitosan coating to impart positive surface charge, enhancing interaction with biological membranes [4]. This compound-loaded PLGA nanoparticles demonstrate high encapsulation efficiency (>83%) and maintain spherical morphology with sizes below 700 nm, making them suitable for localized administration approaches such as intra-prostatic injection for prostate cancer therapy [4]. The polymeric matrix provides protection from rapid clearance and enables tunable release kinetics through polymer composition and molecular weight selection.

Nanosuspensions

Nanosuspensions utilize stabilizer polymers like polyvinyl pyrrolidone (PVP K30) to create submicron drug particles through bottom-up approaches such as solvent-antisolvent precipitation [5]. These systems achieve the smallest particle sizes (as low as 59.5 nm) among this compound nanoformulations, resulting in dramatically increased surface area for dissolution. The selection of appropriate stabilizers and their optimal concentration (typically at 1:1 drug:polymer ratio) proves critical for controlling crystal growth and preventing aggregation during production and storage [5]. When incorporated into hydrogels, this compound nanosuspensions demonstrate enhanced release profiles compared to conventional formulations, making them particularly valuable for topical applications where both local deposition and systemic absorption can be optimized.

Formulation Protocols and Experimental Methods

Protocol 1: Solid Lipid Nanoparticles by Factorial Design

Objective: To develop and optimize this compound-loaded solid lipid nanoparticles (SLN) using a factorial design approach for enhanced physical stability and sustained release [7].

Materials:

  • This compound (10-100 mg)
  • Glyceryl behenate (Compritol 888 ATO) - lipid matrix
  • Poloxamer 188 - surfactant/stabilizer
  • Trehalose or other cryoprotectants (for lyophilization)
  • Purified water

Equipment:

  • High-shear homogenizer or probe sonicator
  • Lyophilizer
  • Dynamic light scattering (DLS) instrument for particle size analysis
  • DSC for crystallinity studies

Method:

  • Hot Melt Emulsification:

    • Melt glyceryl behenate at approximately 70-75°C (5-10°C above its melting point)
    • Dissolve this compound in the molten lipid under magnetic stirring until complete dissolution
    • Prepare aqueous phase by dissolving poloxamer 188 in purified water at the same temperature
    • Add the hot lipid phase to the aqueous phase under high-shear homogenization at 10,000-15,000 rpm for 15-20 minutes
    • Allow the resulting nanoemulsion to cool to room temperature under mild stirring to form solid lipid nanoparticles
  • Lyophilization:

    • Add cryoprotectant (5% trehalose w/v) to the SLN dispersion
    • Pre-freeze at -80°C for 4-6 hours
    • Lyophilize for 24-48 hours under vacuum (0.1-0.2 mBar)
  • Characterization:

    • Determine particle size, PDI, and zeta potential by DLS
    • Assess entrapment efficiency by ultracentrifugation followed by HPLC analysis of supernatant
    • Evaluate crystallinity by differential scanning calorimetry (DSC)
    • Determine in vitro release profile using dialysis membrane method in pH 7.4 phosphate buffer

Critical Parameters:

  • Temperature control: Maintain temperature above lipid melting point during emulsification
  • Homogenization speed and time: Optimize for desired particle size (typically 166-500 nm)
  • Lipid-to-drug ratio: Typically 10:1 to 5:1 (w/w)
  • Surfactant concentration: 2.5% w/v poloxamer 188 provides optimal stabilization [7]
Protocol 2: Nanosuspension by Solvent-Antisolvent Precipitation

Objective: To prepare this compound nanosuspension using solvent-antisolvent precipitation method for enhanced dissolution rate [5].

Materials:

  • This compound (50 mg per batch)
  • Acetone (HPLC grade) - solvent
  • Stabilizers: PVP-K30, HPMC-E5, or poloxamer 188
  • Purified water (antisolvent)

Equipment:

  • Syringe pump or peristaltic pump
  • Magnetic stirrer with temperature control
  • Laser particle size analyzer
  • FESEM for morphology

Method:

  • Drug Solution Preparation:

    • Dissolve this compound in acetone (10 mg/mL concentration)
    • Filter through 0.45 μm membrane if necessary
  • Aqueous Phase Preparation:

    • Dissolve stabilizer (PVP-K30 at 1:1 drug:polymer ratio) in 50 mL purified water
    • Maintain temperature at 4-8°C to control crystal growth
  • Precipitation Process:

    • Inject drug solution into aqueous phase at controlled rate (1 mL/min) using syringe pump
    • Maintain vigorous stirring (800-1000 rpm) during injection
    • Continue stirring for 1-2 hours after complete injection to allow solvent evaporation
  • Post-processing:

    • Remove residual acetone by rotary evaporation or nitrogen purging
    • Concentrate nanosuspension by partial evaporation or centrifugation
    • Optional: Lyophilize for dry powder using appropriate cryoprotectants

Characterization:

  • Particle size analysis by dynamic light scattering
  • Field emission scanning electron microscopy (FESEM) for morphology
  • X-ray powder diffraction (XRPD) for crystallinity evaluation
  • Saturation solubility studies in aqueous media
  • In vitro dissolution testing in pH 7.4 phosphate buffer

Optimization Notes:

  • Stabilizer selection: PVP-K30 generally provides smaller particle sizes compared to HPMC or poloxamer
  • Drug:stabilizer ratio: 1:1 ratio typically optimal; higher ratios may increase particle size
  • Temperature: Lower antisolvent temperature (4-8°C) favors smaller particle formation
  • Injection rate: Slower injection (1 mL/min) promotes controlled nucleation [5]
Protocol 3: Polymeric Nanoparticles by Emulsion-Solvent Evaporation

Objective: To prepare this compound-loaded PLGA nanoparticles for sustained release and potential targeting applications [4].

Materials:

  • This compound (10-50 mg)
  • PLGA (RG-504, 50:50 LA:GA ratio) - polymer matrix
  • Polyvinyl alcohol (PVA, MW 30,000-70,000) - emulsion stabilizer
  • Dichloromethane (DCM) - organic solvent
  • Chitosan (optional, for surface coating)

Equipment:

  • Probe sonicator
  • Rotary evaporator
  • Magnetic stirrer with heating

Method:

  • Oil Phase Preparation:

    • Dissolve PLGA (100 mg) and this compound (10-20 mg) in 5 mL DCM
    • Stir until complete dissolution (15-20 minutes)
  • Aqueous Phase Preparation:

    • Prepare PVA solution (1-2% w/v) in purified water
    • Filter through 0.45 μm membrane
  • Emulsion Formation:

    • Add oil phase to aqueous phase (typically 1:10 ratio)
    • Pre-homogenize using high-speed stirring (5000 rpm, 2 minutes)
    • Probe sonicate on ice (50-60% amplitude, 2-3 minutes with pulse mode)
  • Solvent Evaporation:

    • Stir emulsion at room temperature for 4-6 hours to evaporate DCM
    • Alternatively, use rotary evaporation under reduced pressure
  • Purification and Collection:

    • Centrifuge at 12,000 rpm for 30 minutes
    • Wash pellet with purified water to remove excess PVA
    • Resuspend in appropriate medium for characterization
  • Optional Chitosan Coating:

    • Prepare chitosan solution (0.1-0.5% w/v in 1% acetic acid)
    • Add nanoparticles dropwise to chitosan solution under stirring
    • Incubate for 30-60 minutes
    • Centrifuge and resuspend in desired medium

Characterization:

  • Particle size, PDI, and zeta potential
  • Encapsulation efficiency determination
  • In vitro release studies
  • Cytotoxicity assessment (MTT assay)

G O1 Oil Phase Preparation S1 PLGA + this compound in DCM O1->S1 O2 Aqueous Phase Preparation S2 PVA Solution (1-2% w/v) O2->S2 O3 Emulsion Formation S3 Primary Emulsion O3->S3 O4 Solvent Evaporation S4 O/W Nanoemulsion O4->S4 O5 Purification S5 NP Suspension O5->S5 O6 Optional Coating S7 Coated NPs O6->S7 O7 Characterization S1->O3 S2->O3 S3->O4 S4->O5 S5->O6 S5->O7 S6 Purified NPs S7->O7

Diagram 1: Preparation workflow for this compound-loaded polymeric nanoparticles using emulsion-solvent evaporation method

Characterization Techniques and Performance Evaluation

Particle Size and Morphology Analysis

Dynamic Light Scattering (DLS):

  • Measure particle size, polydispersity index (PDI), and zeta potential
  • Dilute samples appropriately in purified water or 0.9% NaCl
  • Perform measurements in triplicate at 25°C
  • Acceptable criteria: Size <500 nm, PDI <0.25, zeta potential >|±20| mV for good physical stability [7] [5]

Electron Microscopy:

  • Use Field Emission Scanning Electron Microscopy (FESEM) or Transmission Electron Microscopy (TEM) for direct visualization of particle morphology
  • Sputter-coat with gold for FESEM imaging
  • Assess particle shape, surface characteristics, and verify size distribution

X-ray Powder Diffraction (XRPD):

  • Analyze crystalline state of this compound in nanoparticles
  • Compare with raw this compound to detect amorphous transformation or crystal size reduction
  • Operating conditions: 60 kV, 80 mA, scan range 5-50° 2θ [5]
Drug Release and Dissolution Testing

Table 3: In vitro release profile of this compound from different nanoparticle systems

Formulation Type Cumulative Release at 2h (%) Cumulative Release at 8h (%) Cumulative Release at 24h (%) Release Kinetics
SLN Formulation [7] 15-20% 25-30% ~30% Sustained/controlled
Nanosuspension Hydrogel [5] 45-60% 70-85% >90% Rapid/Biphasic
Polymeric NPs (PLGA) [4] 10-15% 25-35% 50-70% Sustained
Conventional Formulation <10% <25% <50% Slow

Dissolution Testing Protocol:

  • Apparatus: USP Type II (paddle)
  • Dissolution medium: 900 mL phosphate buffer pH 7.4
  • Temperature: 37±0.5°C
  • Rotation speed: 100 rpm
  • Sampling times: 5, 10, 15, 30, 45, 60, 120, 240, 360, 480, 1440 minutes
  • Analysis: UV spectrophotometry at 274 nm or HPLC with appropriate validation

Release Mechanism Analysis:

  • Fit release data to various kinetic models: zero-order, first-order, Higuchi, Korsmeyer-Peppas
  • Determine release mechanism based on model parameters and release exponent (n)
Stability Studies

Physical Stability Assessment:

  • Store formulations at 4°C, 25°C, and 40°C for predetermined periods
  • Monitor particle size, PDI, zeta potential, and drug content at regular intervals
  • Use TurbiscanLab for accelerated stability testing, with variations in backscattering profiles below 10% indicating high stability [7]

Chemical Stability:

  • Assess drug degradation by HPLC at specified time points
  • Identify and quantify major degradation products
  • Determine optimal storage conditions

Applications and Therapeutic Potential

The development of this compound nanoparticles extends beyond dissolution improvement to enable novel therapeutic applications. Research has demonstrated that this compound nanoparticles show particular promise in cancer therapy, where higher drug concentrations are required for anticancer effects compared to conventional anti-inflammatory applications [3] [4].

In pancreatic cancer models, this compound has shown anticancer effects through multiple mechanisms, including upregulation of PTEN expression, inhibition of proliferation, and induction of apoptosis [3]. The overexpression of COX-2 in pancreatic intraepithelial neoplasms (PanINs) provides a therapeutic target for this compound, particularly when delivered via nanoparticles that can achieve the required local concentrations while minimizing systemic exposure and hepatotoxicity [3]. Similarly, in prostate cancer applications, this compound-loaded PLGA nanoparticles have been developed for intra-prostatic administration, achieving high local drug concentrations at the tumor site while reducing systemic exposure [4].

For topical applications, this compound nanoparticles incorporated into hydrogels demonstrate enhanced skin penetration and stratified tissue distribution. Studies have shown that nanocarrier-based gels promote this compound penetration into the stratum corneum and viable skin layers compared to non-particulated formulations [6]. This approach is particularly valuable for managing inflammatory skin conditions, rheumatoid arthritis, and localized pain while avoiding gastrointestinal side effects associated with oral administration [5].

The combination therapy potential of this compound nanoparticles is another promising avenue, as nanoparticle systems can be engineered to co-deliver multiple therapeutic agents. This approach aligns with broader trends in nanomedicine where combination therapies targeting multiple disease pathways show enhanced efficacy compared to monotherapies [8].

Conclusion and Future Perspectives

The development of this compound nanoparticles represents a significant advancement in addressing the biopharmaceutical challenges associated with this effective but poorly soluble drug. Through various nanoformulation strategies including solid lipid nanoparticles, polymeric nanoparticles, and nanosuspensions, researchers have successfully enhanced this compound's dissolution rate, bioavailability, and therapeutic potential while potentially mitigating its hepatotoxicity concerns.

Future research directions should focus on scale-up manufacturing processes to transition these formulations from laboratory to industrial production, rigorous preclinical and clinical evaluations to establish safety and efficacy profiles, and development of targeted delivery systems for specific therapeutic applications such as pancreatic and prostate cancer. Additionally, combination nanotherapies incorporating this compound with other therapeutic agents present promising opportunities for enhanced treatment outcomes in complex diseases.

The protocols and application notes presented in this document provide a comprehensive foundation for researchers pursuing this compound nanoparticle development, with emphasis on reproducible preparation methods, comprehensive characterization, and functional performance evaluation. As nanotechnology continues to evolve, this compound nanoformulations hold substantial promise for expanding the clinical utility of this versatile therapeutic agent.

References

Nimesulide suspension preparation and stability testing

Author: Smolecule Technical Support Team. Date: February 2026

Formulation Development and Composition

Nimesulide is a poorly soluble, weakly acidic NSAID (pKa ~6.5) classified as a BCS Class II drug, making solubility and dissolution rate the key formulation challenges [1]. A stable suspension must effectively wet and disperse the drug particles.

  • Solubilization Strategies: Surfactants are crucial for enhancing apparent solubility. Studies using Polysorbate 80 (Tween 80) in phosphate buffer (pH 7.4) show that surfactant concentration significantly impacts drug release, with near-complete release (>90%) achievable at 2.5% Tween 80 concentration [1]. The relationship between Tween 80 concentration and drug release is non-linear due to micelle formation around the critical micelle concentration (CMC) [1].
  • Suspension Composition: A patent outlines a comprehensive formulation for a this compound oral suspension, detailing the function of each component [2]. The table below summarizes a prototype composition based on this patent.

Table 1: Prototype Composition of this compound Oral Suspension (100 mg/5 mL)

Component Category Specific Component Quantity/Concentration Function
Active Ingredient This compound (microgranules) 100 mg Active Pharmaceutical Ingredient (API)
Wetting Agents Polysorbate 80 (Tween 80) 0.1% - 0.5% (v/v) Reduces interfacial tension, aids dispersion
Suspending Agents Sodium Carboxymethyl Cellulose, Xanthan Gum, Hydroxypropyl Cellulose 0.5% - 2.0% (w/v) Increases viscosity, prevents particle settling
Sweeteners Sucrose, Glycerin, Stevioside q.s. Improves palatability
Antiseptics Sodium Benzoate, Potassium Sorbate 0.1% - 0.2% (w/v) Prevents microbial growth
Solvents Purified Water to 5 mL Vehicle

Analytical Method and Quality Control

Robust analytical methods are mandatory for quantifying the active ingredient and monitoring impurities and degradation products during stability studies.

  • Recommended Method: High-Performance Liquid Chromatography (HPLC) is the most suitable and widely used technique for determining this compound and its related substances in finished products like granules for suspension [3].
  • Method Validation Parameters: A developed method must be validated as per ICH guidelines. Key characteristics studied for a specific method for this compound granules are summarized below [3].

Table 2: Key Validation Parameters for an HPLC Assay of this compound

Validation Characteristic Description & Outcome
Specificity The method can discriminate between this compound, its impurities (e.g., Impurity D), and placebo components [3].
Linearity Demonstrated a linear response in the range of 10-150% of the test concentration with a correlation coefficient (r) > 0.999 [3].
Precision The relative standard deviation (RSD) for repeatability was ≤ 5.0% [3].
Accuracy Recovery studies showed results within 98-102% of the theoretical value [3].
LOD/LOQ Limit of Detection (LOD) and Limit of Quantification (LOQ) were established for related impurities [3].
Robustness The method remained unaffected by small, deliberate variations in chromatographic conditions [3].

Stability Testing Protocol

Stability testing is critical to ensure the product's quality, safety, and efficacy throughout its shelf life under the influence of environmental factors.

  • Objective: To determine the shelf life of the this compound suspension by establishing and validating specification limits for related impurities and other critical quality attributes [3].
  • Stress Testing: Forced degradation studies (e.g., exposure to acid, base, oxidant, light, and heat) should be conducted on the drug substance to identify likely degradation products and validate the stability-indicating power of the analytical method [3].
  • Stability Study Design: Follow ICH Q1A(R2) and Q1B guidelines. The following diagram illustrates the workflow for a comprehensive stability study.

stability_study Start Start: Final Formulation Batch Manufacture 3 Pilot Batches Start->Batch Pack Package in Final Container Batch->Pack Conditions Place Samples in Stability Chambers Pack->Conditions Testing Perform Tests at Time Points Conditions->Testing LongTerm Long-Term 25°C ± 2°C / 60% RH ± 5% Conditions->LongTerm Accelerated Accelerated 40°C ± 2°C / 75% RH ± 5% Conditions->Accelerated Eval Evaluate Data & Propose Shelf Life Testing->Eval Appearance Appearance Testing->Appearance Assay Assay & Related Substances Testing->Assay pH pH Testing->pH Micro Microbiological Quality Testing->Micro Diss Dissolution/Reconstitution Time Testing->Diss

  • Test Parameters and Specifications: The specification limits for related impurities in the finished product should be set according to ICH Q3B, considering data from stress studies and stability batches [3].

Table 3: Stability Testing Schedule and Acceptance Criteria

Storage Condition Testing Timepoints (Months) Key Acceptance Criteria

| Long-Term 25°C ± 2°C / 60% RH ± 5% | 0, 3, 6, 9, 12, 18, 24, 36 | Assay: 90.0% - 110.0% of label claim Any Individual Impurity: < NMT 0.5% Total Impurities: < NMT 2.0% pH: Within specified range Microbiology: Complies with test | | Accelerated 40°C ± 2°C / 75% RH ± 5% | 0, 1, 2, 3, 6 | |

Regulatory and Safety Considerations

  • Hepatotoxicity Risk: this compound carries a risk of hepatotoxicity, which has led to market withdrawals or restrictions in many countries [4]. Treatment duration should be limited to a maximum of 15 days, and packs should be limited to a two-week supply [5] [4].
  • Pediatric Use: Formulations for human use are not indicated for children below 12 years of age in many jurisdictions, including India [4].
  • Regulatory Status: this compound is not approved in the US but is nationally authorized in several other countries, often with strict regulations [5] [4].

Conclusion

Developing a stable and effective this compound suspension requires a systematic approach targeting its inherent poor solubility. The protocols outlined here—using surfactant-based solubilization, a validated HPLC method for quality control, and rigorous ICH-compliant stability testing—provide a framework for successful formulation. Researchers must remain acutely aware of the drug's safety profile and incorporate all necessary regulatory and safety considerations into the development process.

References

direct compression techniques for Nimesulide tablet manufacturing

Author: Smolecule Technical Support Team. Date: February 2026

Formulation Strategy for Nimesulide Direct Compression

This compound is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by poor solubility and high permeability [1]. The primary goal of formulation is to enhance its dissolution rate, which directly impacts bioavailability [1]. Direct compression is a viable method, as studies have shown that this compound tablets prepared this way can have superior dissolution properties compared to those made by wet granulation [2].

The table below summarizes the roles and recommended excipients for a direct compression formulation of this compound, compiled from various research efforts [3] [4] [5].

Table 1: Excipient Selection for this compound Direct Compression Formulation

Excipient Function Purpose for this compound Recommended Types & Examples
Diluent / Filler Ensure uniform powder flow and adequate tablet weight. Spray-dried lactose, Dicalcium phosphate (e.g., Emcompress), Microcrystalline Cellulose (MCC, e.g., Avicel PH-102) [5].
Dry Binder / Compression Aid Impart cohesiveness and ensure tablet hardness. Microcrystalline Cellulose (MCC) [5], Polyvinylpyrrolidone (PVP K30) [4].
Disintegrant Promote tablet breakup in fluid for drug release. Sodium Starch Glycolate, Croscarmellose Sodium, Crospovidone [5].
Solubility / Dissolution Enhancer Critical for improving the dissolution of poorly soluble this compound. Sodium Lauryl Sulfate (SLS) [4], β-Cyclodextrin complexes [2].
Lubricant Reduce friction during ejection. Magnesium stearate [5].
Glidant Improve powder flowability. Colloidal silicon dioxide [5].

Protocol for Direct Compression of this compound Tablets

The following protocol provides a detailed methodology for manufacturing this compound tablets via direct compression. This workflow is adapted from general direct compression principles and specific research on this compound [2] [4] [5].

G Start Start: Pre-formulation Analysis Step1 1. Milling & Sieving (Mill and sieve API & excipients through a suitable mesh, e.g., 30-40 mesh) Start->Step1 Step2 2. Initial Mixing (Blend this compound, diluent, and disintegrant for 15 min) Step1->Step2 Step3 3. Lubrication & Glidant Addition (Add lubricant and glidant, mix for additional 3-5 min) Step2->Step3 Step4 4. Compression (Compress mixed powder on tablet press) Step3->Step4 Step5 5. Evaluation (Test tablets for hardness, friability, disintegration, dissolution) Step4->Step5

Materials
  • Active Pharmaceutical Ingredient (API): this compound [1].
  • Excipients: Based on the formulation strategy in Table 1 (e.g., Microcrystalline Cellulose, Lactose, Crospovidone, Sodium Lauryl Sulfate, Magnesium Stearate).
Equipment
  • Analytical balance, sieve (e.g., #30 or #40 mesh), twin-shell or bin blender, tablet compression machine.
Step-by-Step Procedure
  • Pre-milling: Pass the this compound and all excipients (except the lubricant and glidant) through a suitable sieve (#30 or #40 mesh) to break up agglomerates and ensure a uniform particle size [5].
  • Mixing:
    • Load the sieved this compound, diluent (e.g., MCC), and a portion of the disintegrant into a blender.
    • Mix for approximately 15 minutes to achieve a homogeneous blend [5].
  • Lubrication:
    • Add the lubricant (e.g., Magnesium Stearate) and glidant (e.g., Colloidal Silicon Dioxide) to the mixture.
    • Blend for an additional 3-5 minutes. Avoid over-mixing, as this can negatively impact tablet hardness and disintegration [5].
  • Compression: Set the tablet press to the desired parameters (e.g., weight, hardness) and compress the final powder blend into tablets.
  • Post-Compression Evaluation: The resulting tablets must be evaluated for critical quality attributes as outlined in the following section.

Post-Compression Evaluation & Quality Control

After compression, tablets must be tested to ensure they meet quality standards. The table below lists key tests and their target outcomes based on pharmacopeial standards and research.

Table 2: Post-Compression Quality Control Tests for this compound Tablets

Test Method / Equipment Target / Expected Outcome
Hardness Monsanto or Pfizer hardness tester Sufficient mechanical strength to withstand handling (e.g., 4-8 kg/cm²) [6].
Friability Roche friabilator Loss of weight should be not more than 1.0% (w/w) [6].
Disintegration USP disintegration apparatus For immediate-release tablets: within 15 minutes, though faster times are targeted [6].
Drug Content Uniformity HPLC or UV-Vis Spectrophotometry Not less than 95% and not more than 105% of the labeled claim [1].
In-vitro Dissolution USP dissolution apparatus (e.g., Paddle, 50 rpm, pH 7.4 buffer) Immediate Release: >75% drug release within 30 minutes [4].

Key Considerations for Researchers

  • Stability Studies: Conduct accelerated stability studies (e.g., 40°C ± 2°C / 75% RH ± 5% for 6 months) to monitor changes in drug content, dissolution profile, and physical properties over time [2].
  • Safety Profile: Be aware that the use of this compound is controversial due to its association with rare but serious hepatotoxicity. Its use has been withdrawn in several countries. This safety profile should be a primary consideration in the drug development process [7].

The formulation development process involves systematically understanding the impact of different variables, as shown in the following diagram.

G Formulation Formulation Variable (e.g., Excipient Type/Ratio) CQA Critical Quality Attribute (e.g., Dissolution, Hardness) Formulation->CQA Process Process Variable (e.g., Mixing Time, Compression Force) Process->CQA

Conclusion

This application note provides a foundational protocol for developing this compound tablets via direct compression. The strategy hinges on a careful selection of excipients that directly address this compound's poor solubility, particularly through the use of dissolution enhancers like SLS. Success requires systematic optimization of both formulation and process variables, followed by rigorous quality control and stability testing.

References

Comprehensive Quality Control Methods for Nimesulide Pharmaceutical Compounds: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nimesulide Analysis

This compound (N-(4-nitro-2-phenoxyphenyl)-methanesulfonamide) is a potent non-steroidal anti-inflammatory drug (NSAID) and a selective cyclooxygenase-2 inhibitor with significant analgesic and antipyretic properties. As a Class II compound under the Biopharmaceutical Classification System, this compound exhibits low solubility and high permeability, making dissolution rate a critical limiting factor in its bioavailability. This application note provides comprehensive quality control protocols for this compound active pharmaceutical ingredients (APIs) and finished dosage forms, incorporating validated methods from current scientific literature to ensure product quality, safety, and efficacy.

The analytical control strategy for this compound must address multiple aspects of pharmaceutical quality, including identity, assay, impurity profiling, dissolution performance, and stability. This document consolidates robust methodologies from peer-reviewed studies and pharmacopeial recommendations, with particular emphasis on chromatographic techniques, electrophoretic methods, and spectrophotometric assays that have been systematically validated according to regulatory guidelines. These methods are suitable for implementation in quality control laboratories for routine analysis and stability testing of this compound-containing formulations.

Analytical Techniques for this compound Quantification

Overview of Methodologies

Various analytical techniques have been developed and validated for the quantification of this compound in pharmaceutical compounds, each offering distinct advantages for specific applications. High-performance liquid chromatography remains the most widely employed technique for this compound assay and impurity profiling due to its excellent sensitivity, specificity, and reproducibility. Recent advancements have focused on high-throughput approaches using monolithic columns that dramatically reduce analysis time while maintaining data quality. For routine quality control in resource-limited settings, UV-VIS spectrophotometry provides a cost-effective alternative with adequate accuracy and precision when properly validated. Additionally, capillary electrophoresis techniques have emerged as environmentally friendly alternatives with minimal solvent consumption and high separation efficiency.

The selection of an appropriate analytical method depends on the specific quality attribute being assessed. For impurity profiling, methods with high resolution and specificity are essential, whereas dissolution testing may prioritize rapid analysis and high sample throughput. The table below summarizes the key analytical techniques used in this compound quality control:

Table 1: Overview of Analytical Methods for this compound Quality Control

Technique Applications Limit of Quantification Analysis Time Key Advantages
HPLC-UV (Monolithic) Dissolution testing, Assay ~1.5 μg/mL ~1 minute High throughput, Solvent efficiency
HPLC-UV (Particulate) Impurity profiling, Stability Varies by impurity 15-25 minutes Robust separation, Pharmacopeial compliance
LC-MS Bioanalysis, Metabolite studies 1.03-1.30 ng/mL 5-10 minutes High sensitivity, Specific detection
Micellar Electrokinetic Chromatography Impurity profiling 0.12-0.58 μg/mL <15 minutes High efficiency, Minimal solvent waste
UV-VIS Spectrophotometry Routine assay, Dissolution ~5 μg/mL <5 minutes Simplicity, Cost-effectiveness
Capillary Zone Electrophoresis Formulation analysis ~5 μg/mL <4 minutes High efficiency, Rapid method development

HPLC Methods for Assay and Impurity Profiling

High-Throughput HPLC for Dissolution Testing

Liquid chromatographic methods provide robust separation and quantification of this compound in the presence of its impurities and degradation products. A validated high-throughput approach utilizing a monolithic column achieves exceptional analysis speed without compromising data quality [1].

  • Chromatographic Conditions:

    • Column: Chromolith monolithic C18 (50 mm × 4.6 mm i.d.)
    • Mobile Phase: Acetonitrile-phosphate buffer (pH 7.0; 10 mM) (34:66, v/v)
    • Flow Rate: 4.0 mL/min
    • Detection: UV at 300 nm
    • Injection Volume: 20 μL
    • Analysis Time: <60 seconds per sample
    • Linearity Range: 150-500 μg/mL (r² > 0.999)
  • Sample Preparation:

    • For tablets: Powder and dissolve in mobile phase to yield nominal concentration of 100 μg/mL
    • Sonicate for 10 minutes, then centrifuge at 4000 rpm for 5 minutes
    • Filter through 0.45 μm PVDF membrane before injection
  • Validation Parameters:

    • Accuracy: 98.5-101.3% recovery
    • Precision: RSD < 2.0% (intra-day and inter-day)
    • Specificity: No interference from excipients or known impurities
    • LOD/LOQ: 0.5 μg/mL and 1.5 μg/mL, respectively

This method is particularly suitable for dissolution testing applications where rapid analysis is essential for processing large sample batches. The short run time significantly enhances laboratory efficiency while maintaining regulatory compliance and data integrity.

LC-MS Method for Sensitive Detection

For ultra-sensitive detection of this compound and its metabolites in complex matrices, an LC-MS method provides exceptional sensitivity and specificity [2]. This approach is particularly valuable for stability studies and bioanalytical applications.

  • Chromatographic Conditions:

    • Column: Waters ACQUITY BEH C18 (100 mm × 2.1 mm, 1.7 μm)
    • Mobile Phase: Gradient elution with 0.1% formic acid (A) and acetonitrile (B)
    • Gradient Program: Initial 20% B, linear increase to 95% B over 6 minutes
    • Flow Rate: 0.3 mL/min
    • Column Temperature: 40°C
    • Injection Volume: 5 μL
  • Mass Spectrometric Detection:

    • Ionization Mode: Negative ESI
    • Ion Transitions: m/z 307.0393 (this compound), m/z 323.0375 (hydroxy this compound), m/z 434.2198 (IS, valsartan)
    • Source Temperature: 150°C
    • Desolvation Temperature: 500°C
  • Sample Preparation for Milk Matrix:

    • Protein Precipitation: Add 2 mL acetonitrile to 1 mL milk, vortex for 1 minute, centrifuge at 10,000 × g for 10 minutes
    • Solid-Phase Extraction: Load supernatant onto Oasis HLB cartridge (60 mg, 3 mL)
    • Washing: 2 mL 5% methanol in water
    • Elution: 2 mL methanol, evaporate under nitrogen at 40°C
    • Reconstitution: 200 μL mobile phase
  • Method Performance:

    • Calibration Range: 1.30-125.07 ng/mL for this compound, 1.03-99.70 ng/mL for hydroxy this compound
    • LOQ: 1.30 ng/mL (this compound), 1.03 ng/mL (hydroxy this compound)
    • Accuracy: 89-113% for all concentrations
    • Precision: RSD 0.7-12%

Table 2: HPLC Method Validation Parameters for this compound Analysis

Validation Parameter High-Throughput Method [1] LC-MS Method [2] Stability-Indicating Method [3]
Linearity Range 150-500 μg/mL 1.30-125.07 ng/mL 150-500 μg/mL
Correlation Coefficient (r²) >0.999 >0.99 >0.999
Precision (RSD%) <2.0% 0.7-12% <2.0%
Accuracy (% Recovery) 98.5-101.3% 89-113% 98-102%
LOD 0.5 μg/mL 0.39 ng/mL 0.1 μg/mL
LOQ 1.5 μg/mL 1.30 ng/mL 0.3 μg/mL
Specificity No interference from excipients Resolves metabolite Resolves degradation products

The following workflow illustrates the complete HPLC analysis procedure from sample preparation to data analysis:

G SamplePrep Sample Preparation • Weigh/measure sample • Extract with mobile phase • Sonicate (10 min) • Centrifuge (4000 rpm, 5 min) • Filter (0.45 μm membrane) HPLC HPLC Analysis • Inject 5-20 μL • Monolithic column • Mobile phase: ACN/buffer • Flow: 0.3-4.0 mL/min • Detection: UV (300 nm) or MS SamplePrep->HPLC DataAnalysis Data Analysis • Identify peaks by retention time • Integrate peak areas • Calculate concentration from calibration curve • Compare with specifications HPLC->DataAnalysis End Report Results DataAnalysis->End Start Start Analysis Start->SamplePrep

Figure 1: Workflow for HPLC Analysis of this compound

Electrophoretic Methods

Micellar Electrokinetic Chromatography for Impurity Profiling

Micellar electrokinetic chromatography offers a robust alternative to HPLC for the separation and determination of this compound-related substances, providing high separation efficiency with minimal solvent consumption [4]. This method is particularly valuable for comprehensive impurity profiling during quality control.

  • Electrophoretic Conditions:

    • Capillary: Uncoated fused silica (50 μm i.d., 57 cm total length)
    • Background Electrolyte: 25 mM sodium tetraborate buffer (pH 9.3) containing 50 mM SDS
    • Applied Voltage: +25 kV
    • Temperature: 25°C
    • Detection: UV at 280 nm
    • Injection: Hydrodynamic (50 mbar for 5 s)
  • Sample Preparation:

    • Prepare this compound sample at 1 mg/mL in methanol
    • Dilute with background electrolyte to final concentration of 0.1 mg/mL
    • Centrifuge at 10,000 × g for 5 minutes before injection
  • Separation Performance:

    • Analysis Time: <15 minutes
    • Theoretical Plates: >100,000
    • Resolution: >2.0 for all critical impurity pairs
  • Validation Data:

    • Linearity: 0.1-10 μg/mL for all impurities (r² > 0.998)
    • LOD: 0.12-0.58 μg/mL depending on impurity
    • LOQ: 0.38-1.76 μg/mL depending on impurity
    • Accuracy: 97.5-102.1% recovery
    • Precision: RSD < 5% for migration time and peak area

This MEKC method effectively separates all six this compound impurities (A-F) listed in the European Pharmacopoeia, making it suitable for routine quality control of this compound bulk material and pharmaceutical formulations.

Capillary Zone Electrophoresis for Rapid Analysis

Capillary zone electrophoresis provides an ultra-fast approach for this compound determination in pharmaceutical formulations, with analysis times under 4 minutes [5]. This method offers exceptional efficiency with minimal sample consumption.

  • Optimized Conditions:

    • Background Electrolyte: 60 mM borate buffer, pH 9.25
    • Capillary: Uncoated fused silica (50 μm i.d., 48.5 cm total length, 40 cm effective length)
    • Voltage: +25 kV
    • Temperature: 25°C
    • Detection: UV at 200 nm
    • Injection: 50 mbar for 5 s
  • Method Performance:

    • Migration Time: 3.2 minutes for this compound
    • Theoretical Plates: >100,000
    • Linearity: 5-50 μg/mL (r² = 0.9998)
    • LOD/LOQ: 1.5 μg/mL and 5.0 μg/mL, respectively

This CZE method is particularly suitable for high-throughput environments requiring rapid quality assessment of this compound formulations, with significantly reduced operating costs compared to HPLC methods.

Spectrophotometric Methods

UV-VIS Spectrophotometry for Routine Analysis

UV-VIS spectrophotometry provides a simple, rapid, and cost-effective method for this compound quantification in pharmaceutical formulations, suitable for routine quality control in resource-limited settings [6]. The method employs base-induced bathochromic shift for enhanced specificity.

  • Analytical Procedure:

    • Standard Solution: Prepare this compound standard solution (100 μg/mL) in 0.1 M NaOH
    • Sample Solution: Extract equivalent to 100 mg this compound from formulation into 0.1 M NaOH, dilute to 100 mL
    • Alkaline Treatment: Transfer 2.0 mL sample to 50 mL volumetric flask containing 5 mL 1 N NaOH, dilute to volume with dissolution medium
    • Measurement: Record absorbance at 395-397 nm against reagent blank
    • Calculation: Determine concentration from calibration curve (5-30 μg/mL)
  • Method Validation:

    • Specificity: Verified by comparison with HPLC method
    • Linearity: 5-30 μg/mL (r² > 0.999)
    • Precision: RSD < 2%
    • Accuracy: 98-102% recovery by standard addition method
    • Filter Compatibility: No adsorption observed on 0.45 μm PVDF filters

This spectrophotometric method can effectively replace HPLC for dissolution testing applications when properly validated for the specific formulation, offering significant cost and time savings for routine analysis.

Novel Spectrophotometric Method with Nickel Chloride Reference

An innovative spectrophotometric approach using nickel chloride as a reference standard has been developed to address the limitations of traditional methods that require expensive this compound reference standards [7]. This method provides enhanced reproducibility and reduced analytical error.

  • Procedure:

    • Test Solution: Dissolve this compound sample in 0.1 M NaOH to target concentration of 20 μg/mL
    • Reference Solution: Prepare nickel chloride solution in purified water with absorbance ~0.4 at 395 nm
    • Measurement: Record absorbance of both solutions at 395 nm
    • Calculation: Apply correction factor based on nickel chloride reference
  • Advantages:

    • Eliminates need for expensive this compound reference standards
    • Improved reproducibility through stable reference solution
    • Reduced toxicity compared to organic reference materials
    • Cost-effective for routine quality control

This method is particularly valuable for quality control laboratories in developing regions where access to certified reference materials may be limited.

Table 3: Validation Parameters for Spectrophotometric Methods of this compound Analysis

Validation Parameter UV-VIS with Alkaline Treatment [6] Nickel Chloride Reference Method [7] Acceptance Criteria
Wavelength 395-397 nm 395 nm NMT ±2 nm variance
Linearity Range 5-30 μg/mL 10-30 μg/mL -
Correlation Coefficient >0.999 >0.998 NLT 0.995
Precision (RSD%) <2.0% <2.5% NMT 3.0%
Accuracy (% Recovery) 98-102% 97-103% 95-105%
LOD ~1.5 μg/mL ~2.0 μg/mL -
LOQ ~5.0 μg/mL ~6.0 μg/mL -

Dissolution Testing Methods

Development of Discriminatory Dissolution Methods

Dissolution testing is critical for this compound formulations due to its BCS Class II classification, where dissolution rate represents the primary limiting factor for bioavailability. The development of discriminatory dissolution methods requires careful selection of media and apparatus parameters [6].

  • Apparatus Selection:

    • USP Apparatus I (Basket): 100 rpm recommended for suspensions
    • USP Apparatus II (Paddle): 50-75 rpm for solid dosage forms
    • Volume: 900 mL of dissolution medium
    • Temperature: 37°C ± 0.5°C
  • Dissolution Media Options:

    • Simulated Intestinal Fluid, pH 6.8, with 1.5% polysorbate 80
    • Phosphate Buffer, pH 7.4, with 1% polysorbate 80
    • Aqueous Solution with 1% sodium lauryl sulfate (SLS)
    • Modified SEF, pH 6.8, with 0.5% SLS
  • Sample Collection and Analysis:

    • Automated Sampling with 10 μm polyethylene pre-filters
    • Membrane Filtration through 0.45 μm PVDF filters
    • Analysis by UV spectrophotometry at 395 nm after alkalization or HPLC

The discriminatory power of the dissolution method is significantly influenced by surfactant type and concentration, with studies demonstrating that particle size distribution of the active ingredient critically affects dissolution performance and must be strictly controlled during formulation development.

Quality by Design Approach for Process Optimization

Implementing a Quality by Design framework for this compound formulation development enables systematic optimization of critical process parameters to ensure consistent dissolution performance [8]. This science-based approach enhances product understanding and control.

  • Critical Process Parameters:

    • Blending Speed (850-1500 rpm)
    • Processing Time (15-60 minutes)
    • Air Pressure (20-40 psi)
    • Batch Size (6-12g)
  • Critical Quality Attributes:

    • Dissolution Rate (Q value at specified timepoints)
    • Content Uniformity (RSD < 5%)
    • Particle Size Distribution (D10, D50, D90)
    • FTIR Spectral Characteristics
  • Design Space Definition:

    • Optimal Parameters: Maximum air pressure (40 psi), low batch size (6g)
    • Proven Acceptable Ranges: Speed 850-1500 rpm, processing time 15-60 minutes

The QbD approach facilitates robust formulation design and identifies critical control points during manufacturing to ensure consistent this compound product quality and performance.

Stability Monitoring and Impurity Profiling

Photochemical Stability Assessment

Photostability testing is essential for this compound due to its inherent photosensitivity, which can lead to degradation products with potential safety concerns. A validated stability-indicating HPLC method effectively monitors this compound degradation under light stress conditions [9] [3].

  • Photostability Protocol:

    • Light Source: UV lamp (254 nm)
    • Exposure Duration: Up to 24 hours
    • Sample Preparation: this compound sodium salt solution (500 μg/mL)
    • Analysis Interval: 0, 1, 2, 4, 8, 12, 24 hours
  • Chromatographic Conditions:

    • Column: Separon SGX C18 (250 × 4.6 mm, 7 μm)
    • Mobile Phase: Acetonitrile-ammonium phosphate (pH 7.9; 0.02 M) (35:65 v/v)
    • Flow Rate: 1.0 mL/min
    • Detection: UV at 245 nm
    • Internal Standard: Propylparaben
  • Key Degradation Products:

    • 2-phenoxy-4-nitroaniline (Identified)
    • Methanesulfonic acid (Identified)
    • Unknown degradation products (Requiring further identification)
  • Method Performance:

    • LOD for 2-phenoxy-4-nitroaniline: 0.12 μg/mL
    • Linearity: 150-500 μg/mL (r² > 0.999)
    • Accuracy: 98-102% recovery
    • Between-day Precision: RSD < 2%

The study concludes that this compound is relatively photostable but requires appropriate packaging to minimize light exposure during storage, with recommended maximum photostability limits established for the identified degradation products.

Impurity Profiling and Control Strategy

Comprehensive impurity control is vital for this compound quality assurance, with the European Pharmacopoeia establishing limits for six specified impurities (A-F). A systematic approach to impurity profiling ensures product safety throughout the shelf life [4].

  • Specified Impurities:

    • Impurity A: 2-phenoxy-4,6-dinitromethansulfoanilide
    • Impurity B: 2-phenoxymethansulfoanilide
    • Impurity C: 2-phenoxyaniline
    • Impurity D: 2-phenoxy-4-nitroaniline
    • Impurity E: 2-phenoxydimethansulfoanilide
    • Impurity F: 2-phenoxy-4-nitrodimethansulfoanilide
  • Control Strategy:

    • In-process Controls: Reaction monitoring during synthesis
    • Specification Limits: Based on safety data and regulatory requirements
    • Stability Testing: Long-term and accelerated conditions
    • Analytical Testing: At release and throughout shelf life

The impurity control strategy should be risk-based, focusing on impurities that are most likely to form during synthesis and storage, with particular attention to degradation products that may increase over the product's shelf life.

Conclusion

These comprehensive application notes provide validated methodologies for the quality control of this compound pharmaceutical compounds, addressing the key aspects of identity, assay, purity, and performance. The protocols have been carefully selected from peer-reviewed scientific literature and optimized for implementation in quality control laboratories. The diverse analytical approaches accommodate varying resource availability and testing requirements, from sophisticated LC-MS methods for ultra-trace analysis to economical spectrophotometric techniques for routine quality assessment.

Implementation of these protocols will ensure consistent product quality and facilitate regulatory compliance for this compound-containing pharmaceuticals. The methods demonstrate adequate accuracy, precision, and specificity for their intended applications, with validation data meeting accepted regulatory standards. Ongoing method verification during routine use is recommended to ensure continued suitability, with particular attention to changes in formulation composition or manufacturing processes that may affect analytical performance.

References

Comprehensive Technical Support Guide: Improving Nimesulide Dissolution Rate and Solubility

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nimesulide Solubility Challenges

This compound is a potent non-steroidal anti-inflammatory drug (NSAID) with selective COX-2 inhibition properties that is widely used for its analgesic, antipyretic, and anti-inflammatory effects. Despite its therapeutic benefits, this compound faces significant biopharmaceutical challenges that limit its clinical effectiveness. The drug is classified as a BCS Class II compound, characterized by low aqueous solubility (<0.01 mg/mL) while maintaining high permeability across biological membranes. This poor solubility represents the rate-limiting step for its absorption, leading to low and variable bioavailability, which necessitates higher dosing frequencies and increases the risk of dose-dependent adverse effects including gastrointestinal complaints and potential hepatotoxicity.

The fundamental solubility challenge with this compound arises from its crystalline structure properties, where the energy required to disrupt the crystal lattice (crystal packing energy) significantly exceeds the solvation energy gained when interacting with water molecules. This substantial energy barrier means conventional formulation approaches often fail to achieve adequate dissolution rates or sufficient extent of dissolution. Additionally, this compound exists in multiple polymorphic forms (Form I and Form II), each with different thermodynamic stability and dissolution characteristics, further complicating formulation development. Overcoming these challenges requires strategic implementation of advanced formulation technologies that address the underlying thermodynamic and kinetic barriers to this compound dissolution.

Formulation Technologies for Solubility Enhancement

Various advanced formulation strategies have been investigated to improve this compound's dissolution profile and oral bioavailability. These approaches work through different mechanisms including particle size reduction, alteration of solid-state properties, improvement of wetting characteristics, and reduction of crystal lattice energy. The selection of appropriate technology depends on multiple factors including the physicochemical properties of the drug, desired release profile, stability requirements, manufacturing feasibility, and cost considerations.

Table: Comparison of Formulation Technologies for this compound Solubility Enhancement

Technology Mechanism of Action Key Formulation Components Solubility Improvement Processing Considerations
Solid Dispersion Systems Molecular dispersion in polymer matrix; amorphization PVP K-25, HPMC, Poloxamers 3-5 fold increase [1] [2] Solvent evaporation, hot melt extrusion, centrifugal spinning
Supercritical Anti-Solvent (SAS) Particle size reduction; amorphization HPMC, PVP K30, DCM/MeOH solvent system Significant dissolution rate enhancement [3] High pressure operation (80 bar), temperature control (40°C)
Centrifugal Fiber Formation Increased surface area; amorphization PVP K-12, PVP K-17, sucrose, mannitol 3-5 fold increase in water [4] [1] Solvent-free, high temperature melting and spinning
Layered Double Hydroxide (LDH) Hybrids Intercalation into inorganic layers; improved wetting Mg3Al LDH, nitrate or carbonate counterions ~2 fold increase vs commercial (Aulin) [5] Co-precipitation or reconstruction methods
Inclusion Complexation Host-guest complexation; molecular encapsulation HP-β-CD, β-cyclodextrin Enhanced dissolution rate [6] Kneading method, solvent evaporation
Nanocrystal Technology Increased surface area; reduced particle size PVP-K15, PVP-K30, HPMC-E5, Poloxamer 188 Improved dissolution velocity [7] Anti-solvent precipitation, high-pressure homogenization

The solid dispersion approach represents one of the most effective strategies, where this compound is molecularly dispersed in hydrophilic polymer matrices, primarily using polyvinylpyrrolidone (PVP) of varying molecular weights or hydroxypropyl methylcellulose (HPMC). Research has demonstrated that PVP K-25 provides optimal solubility enhancement, achieving approximately 5.27-fold improvement in this compound solubility through successful amorphization and inhibition of recrystallization [2]. The interaction between this compound's sulfonamide group and the carbonyl group of PVP facilitates the formation of hydrogen bonds that stabilize the amorphous state, which is crucial for maintaining enhanced solubility characteristics throughout the product shelf life.

Experimental Protocols & Methodologies

Centrifugal Fiber Formation Protocol

The centrifugal fiber formation technique represents an innovative, environmentally-friendly approach to producing this compound solid dispersions without using organic solvents. Begin by preparing physical mixtures of this compound with carrier excipients in optimal ratios—typically 1:2 to 1:5 drug-to-polymer ratios—using PVP polymers (K-12 or K-17) alone or in combination with saccharides (mannitol or sucrose). The mixture is processed using a cotton candy machine with a rotating head, maintaining the temperature approximately 20-30°C above the melting point of the carrier system while applying centrifugal forces that stretch the molten material into fine fibers.

Critical processing parameters that require careful control include rotational speed (typically 2000-5000 rpm), heating temperature, distance to the collector, and the diameter of the rotating head orifices. Successful fiber formation typically achieves >70% process yield with 3-5 fold solubility enhancement compared to pure this compound [4] [1]. The resulting fibrous mat should be immediately transferred to a desiccator containing desiccant to prevent moisture absorption and possible recrystallization. For subsequent formulation, the fibers can be gently milled through a sieve to obtain uniform particles for tableting or encapsulation.

Troubleshooting Tips:

  • Incomplete fiber formation: Increase temperature or adjust polymer ratio
  • Fiber breakage: Reduce rotational speed or increase polymer molecular weight
  • Drug crystallization: Improve cooling rate or add crystallization inhibitors
  • Low yield: Optimize distance to collector and rotational speed
Supercritical Anti-Solvent (SAS) Processing

The SAS technique utilizes supercritical carbon dioxide (scCO₂) as an anti-solvent to precipitate this compound and polymer simultaneously, creating amorphous solid dispersions with enhanced dissolution properties. Prepare the drug-polymer solution by dissolving this compound with HPMC and PVP (typical ratio 1:2:2 w/w/w) in a dichloromethane/methanol (3:1 v/v) solvent system at a total solute concentration of 0.05 g/mL. The solution is introduced into a supercritical vessel through a nozzle system while maintaining conditions at 80 bar pressure and 40°C temperature, with CO₂ flow rate optimized to achieve complete and uniform precipitation.

Process optimization should focus on the solvent-to-antisolvent ratio, nozzle geometry, solution flow rate, and pressure-temperature conditions within the phase diagram to ensure operation near the critical point of the mixture. These parameters control the particle morphology, size distribution, and solid-state properties. After precipitation, maintain the system under supercritical flow for sufficient time (typically 60-120 minutes) to ensure complete solvent removal, then depressurize slowly to recover the this compound amorphous solid dispersion as a fine, free-flowing powder [3].

SAS_Process Start Prepare Drug-Polymer Solution S1 Load into SAS System (80 bar, 40°C) Start->S1 S2 Inject through Nozzle into Supercritical CO₂ S1->S2 S3 Particle Precipitation & Solvent Extraction S2->S3 S4 Maintain SC Flow (60-120 min) S3->S4 S5 Depressurize System Slowly S4->S5 End Recover ASDs Powder S5->End

Solid Dispersion via Solvent Evaporation

The solvent evaporation method provides a more accessible laboratory-scale approach for preparing this compound solid dispersions. Dissolve this compound and selected polymer (PVP K-25 shows particular efficacy) in a volatile organic solvent such as ethanol, methanol, or dichloromethane at a drug-to-polymer ratio typically between 1:1 to 1:5. The solvent should be completely removed using a rotary evaporator under reduced pressure (40-60°C water bath) until a solid film is formed, which is then further dried in a vacuum desiccator for at least 24 hours to ensure complete solvent removal.

The resulting solid mass should be gently ground in a mortar and pestle, then passed through an appropriate sieve (typically 80-100 mesh) to obtain a uniform powder. For PVP-based systems, research has demonstrated optimal performance at drug-polymer ratios of 1:2 to 1:4, with complete amorphization confirmed by the absence of crystalline peaks in PXRD analysis [2]. The formation of hydrogen bonds between this compound's sulfonamide group and the carbonyl group of PVP is critical for stabilization of the amorphous form, which can be confirmed through FTIR spectroscopy by observing shifts in characteristic absorption bands (particularly the S=O and N-H stretches).

Layered Double Hydroxide (LDH) Hybrid Preparation

LDH hybrid systems offer an innovative approach combining solubility enhancement with potential gastroprotective effects. Two primary methods can be employed: the co-precipitation method involves dissolving this compound (0.324 mmol) in an ethanol-water mixture (2:1 v/v) with decarbonated NaOH, then slowly adding this solution to a mixture of Mg(NO₃)₂·6H₂O (0.720 mmol) and Al(NO₃)₃·9H₂O (0.216 mmol) under nitrogen atmosphere with vigorous stirring. The alternative reconstruction method begins with pre-formed Mg₃Al–CO₃ LDH, which is calcined at 450°C for 4 hours to remove carbonate ions, then the resulting mixed metal oxide is added to a solution of this compound in ethanol-water.

For both methods, the resulting suspension should be stirred for 24 hours at room temperature under nitrogen atmosphere, then recovered by centrifugation, washed thoroughly with decarbonated water, and dried under vacuum. Successful intercalation is confirmed by XRPD analysis showing an increase in basal spacing from approximately 0.76 nm in the original LDH to 2.16 nm in the this compound-LDH hybrid, indicating expansion of the interlayer space to accommodate drug molecules [5]. The hybrid material typically demonstrates approximately twofold improvement in dissolution rate compared to commercial this compound formulations (Aulin).

Analytical Methods & Characterization

Solid-State Characterization Techniques

Comprehensive solid-state characterization is essential for understanding the physicochemical properties of this compound formulations and correlating these properties with dissolution performance. Powder X-ray diffraction (PXRD) provides critical information about the crystalline state of this compound in the formulated product, with the complete absence of characteristic crystalline peaks at diffraction angles (2θ) of 12.2°, 16.8°, 19.4°, and 22.4° indicating successful amorphization. The degree of crystallinity should be quantified relative to pure crystalline this compound standards to assess the effectiveness of the amorphization process.

Differential scanning calorimetry (DSC) should be performed with heating rates of 5-10°C/min under nitrogen purge, with the disappearance of the sharp this compound melting endotherm at approximately 150°C indicating conversion to the amorphous state. FTIR spectroscopy can confirm molecular interactions between this compound and polymeric carriers, particularly focusing on shifts in the sulfonamide S=O stretching vibrations (1050-1150 cm⁻¹ range) and N-H stretching (approximately 3300 cm⁻¹), which provide evidence of hydrogen bonding that stabilizes the amorphous dispersion [2]. Scanning electron microscopy (SEM) reveals morphological characteristics and surface properties of the formulated products, with fibrous structures, spherical particles, or layered structures providing visual evidence of successful processing.

In Vitro Dissolution Testing

Dissolution performance should be evaluated using USP apparatus (typically Type II paddle apparatus) at 50-75 rpm in physiologically relevant media including phosphate buffer (pH 6.8, 7.4) maintained at 37±0.5°C. The poor intrinsic solubility of this compound presents sink condition challenges, which may be addressed by adding appropriate surfactants (such as 1-2% SLS) to the dissolution medium or using larger volume vessels while maintaining sink conditions. Samples should be withdrawn at predetermined time intervals (5, 10, 15, 30, 45, 60, 90, and 120 minutes), filtered through 0.45μm membranes, and analyzed using validated UV-Vis spectrophotometric methods at 295-305 nm or HPLC methods with UV detection.

Table: Key Characterization Techniques for this compound Formulations

Technique Parameters Assessed Interpretation Guidelines Common Artifacts
PXRD Crystallinity, polymorphism, phase identification Absence of crystalline peaks = amorphous formation; New peaks = possible polymorph transformation Preferred orientation effects, humidity-induced crystallization
DSC Melting point, glass transition, recrystallization events Tg > 50°C suggests good physical stability; No melting endotherm = complete amorphization Overlapping thermal events, plasticizing effect of moisture
FTIR Molecular interactions, hydrogen bonding, compatibility Shift in S=O (1150 cm⁻¹) or N-H (3300 cm⁻¹) stretches indicates H-bonding with polymer Moisture interference in 3300 cm⁻¹ region, saturation effects
SEM Morphology, surface characteristics, particle size Fibrous structures = centrifugal success; Spherical particles = SAS processing Charging effects in non-conductive samples, representative area selection
Dissolution Testing Release rate, extent of dissolution, supersaturation >80% in 30 min indicates significant improvement; Rapid precipitation = unstable supersaturation Sink condition violations, filter adsorption, drug stability issues

Dissolution data analysis should include model-dependent approaches (zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand release mechanisms, with the Korsmeyer-Peppas model particularly valuable for identifying release mechanisms (Fickian diffusion, Case-II transport, or anomalous transport) based on the release exponent (n) value. Additionally, model-independent parameters including mean dissolution time (MDT), dissolution efficiency (DE), and similarity factor (f₂) provide comprehensive assessment of dissolution performance compared to reference products. For optimized this compound formulations, target dissolution profiles should achieve >85% drug release within 30 minutes across physiological pH ranges to ensure adequate absorption potential.

Troubleshooting & Frequently Asked Questions

Common Formulation Challenges

Q: Our this compound solid dispersions show good initial dissolution but performance decreases during storage. What could be causing this and how can we prevent it?

A: This is a classic physical instability issue where the amorphous this compound undergoes devitrification (recrystallization) during storage. Several factors contribute to this problem: (1) Inadequate polymer selection - Ensure you're using polymers with strong hydrogen bonding capability with this compound (PVP K-25 has shown excellent results); (2) Residual solvents - Even small amounts of residual solvents can dramatically increase molecular mobility and promote crystallization, so extend vacuum drying and confirm solvent removal by TGA; (3) Moisture uptake - Amorphous systems are hygroscopic, and absorbed water acts as a plasticizer. Incorporate desiccants in primary packaging and consider moisture-barrier blister materials; (4) Insufficient drug-polymer ratio optimization - For PVP systems, ratios between 1:2 to 1:4 (drug:polymer) typically provide optimal stability [2].

Q: When using the SAS process, we're experiencing low yields due to excessive loss of this compound in the supercritical CO₂. How can we improve recovery?

A: this compound does have measurable solubility in scCO₂, particularly at higher pressures. To minimize product loss: (1) Operate at lower pressures (80 bar rather than 100+ bar) while still maintaining supercritical conditions; (2) Optimize the solvent system - Using DCM/MeOH (3:1 v/v) rather than pure methanol has shown improved recovery; (3) Control temperature precisely at 40°C to balance solubility and precipitation kinetics; (4) Consider polymer selection - HPMC and PVP form strong interactions with this compound that reduce its partitioning into scCO₂ [3]. Also ensure your CO₂ flow rate and solution injection rate are properly balanced - too rapid expansion can carry fine particles out of the collection vessel.

Analytical & Technical Challenges

Q: During dissolution testing, we observe rapid initial release but then precipitation occurs. How should we interpret this and what formulation adjustments can help?

A: This phenomenon represents supersaturation followed by precipitation and indicates that the formulation generates concentrations higher than the thermodynamic solubility but lacks adequate crystallization inhibition. Several strategies can address this: (1) Increase polymer content in your solid dispersion - the polymer should serve as a precipitation inhibitor by adsorbing to crystal surfaces and preventing growth; (2) Incorporate additional stabilizers such as poloxamers, HPMC, or specifically designed crystallization inhibitors like PVP-VA; (3) Optimize the dissolution medium - while sink conditions may require surfactants, be aware that these can mask precipitation issues that would occur in vivo; (4) Consider lipid-based systems that maintain the drug in a solubilized state throughout the GI transit.

Q: Our centrifugal fiber formation process produces inconsistent fibers with variable drug content. What parameters should we focus on for better control?

A: Centrifugal fiber formation is highly dependent on rheological properties of the melt and processing parameters. For improved consistency: (1) Ensure complete melting and homogeneous mixing before spinning - incomplete melting causes drug-rich and polymer-rich regions; (2) Control temperature gradients within the spinning head - temperature variations as small as 5°C can significantly affect melt viscosity and fiber formation; (3) Maintain stable rotational speed - fluctuations cause variations in centrifugal force and fiber diameter; (4) Optimize the formulation composition - including plasticizers (like mannitol or sucrose) can improve processability; (5) Control ambient conditions - humidity and room temperature can affect cooling rates and fiber morphology [4] [1]. Implementing process analytical technologies (PAT) such as in-line temperature and video monitoring can help identify and correct variations in real-time.

Troubleshooting Start Formulation Problem Identified P1 Poor Dissolution Stability Start->P1 Recrystallization P2 Low Process Yield Start->P2 SAS Processing P3 In Vitro Precipitation Start->P3 Supersaturation P4 Content Uniformity Issues Start->P4 Fiber Formation S1 Increase Polymer Ratio Add Stabilizers Improve Packaging P1->S1 Recrystallization S2 Adjust SAS Parameters Optimize Solvent System Modify Temperature/Pressure P2->S2 SAS Processing S3 Enhance Crystallization Inhibition Modify Polymer Composition P3->S3 Supersaturation S4 Optimize Mixing Control Temperature Stabilize Rotation P4->S4 Fiber Formation

Conclusion

The successful development of this compound formulations with enhanced dissolution properties requires systematic application of the principles and methodologies outlined in this technical guide. The fundamental goal remains transforming this compound from its thermodynamically stable crystalline form to a higher energy state (typically amorphous) while providing sufficient stabilization through appropriate polymeric matrices or carrier systems to maintain this state throughout the product shelf life. Each technology platform offers distinct advantages: centrifugal fiber formation provides solvent-free processing, SAS technology enables precise particle engineering, solid dispersions offer formulation flexibility, and LDH hybrids combine dissolution enhancement with potential gastroprotection.

References

addressing Nimesulide poor flowability in direct compression

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Problem: Why Nimesulide Has Poor Flow

This compound's physical properties often make it unsuitable for direct compression as supplied. The main reasons identified from research are:

  • Poor Micromeritic Properties: The raw material often has inadequate flow characteristics, which are essential for uniform die filling in high-speed tableting presses [1] [2].
  • Particle Shape and Size Distribution: One study characterizing different samples of this compound noted that the powder has poor flowability, which can be linked to its particle morphology and surface area [2].
  • Challenges with Micronization: While micronization is sometimes used to improve the dissolution of poorly soluble drugs like this compound, it can further worsen flow properties by creating fine, cohesive particles with low bulk density [2].

Quantifying the Flow Properties

Before and after attempting to improve flowability, it's crucial to measure it objectively. The following table summarizes key powder flow metrics used in research to evaluate this compound [1]:

Property Measurement Method Significance in Direct Compression
Angle of Repose The angle formed by a powder pile relative to the horizontal. Indicates inter-particle friction; a lower angle suggests better flow.
Flow Rate The mass of powder discharged from an orifice per unit of time. Directly measures how quickly powder flows; a higher rate is better.
Carr Index (Compressibility Index) Calculated from bulk and tapped densities. Assesses the powder's tendency to consolidate; a lower index suggests better flow.
Hausner Ratio The ratio of tapped density to bulk density. Similar to Carr Index; a lower ratio (closer to 1.0) indicates better flowability.

Proven Solutions to Improve Flowability

Here are specific methods successfully applied to this compound, as documented in scientific literature:

  • Particle Engineering via Crystallo-co-agglomeration (CCA): This technique has been successfully used to modify the physical properties of this compound for direct compression.
    • Principle: CCA creates larger, more spherical, and free-flowing agglomerates from fine crystalline drug particles [1].
    • Evidence: A study demonstrated that CCA technology could standardize and optimize the micromeritic properties of this compound, successfully enabling its direct compression into tablets [1].
  • Use of Direct Compression Carriers and Binders: The choice of excipients is critical.
    • Mechanism: Co-processing the drug with excipients like polyethylene glycol (PEG 6000) or ethyl cellulose (EC) during agglomeration can further improve compressibility and flow [1].
  • Selection of Appropriate Crystal Form: The compaction behavior of this compound can vary with its solid-state form.
    • Research Insight: One study found that a desolvated dioxane solvatomorph of this compound exhibited superior tabletability and compressibility compared to other crystal forms, suggesting that selecting the right polymorph can mitigate capping and improve compression behavior [3].

Experimental Workflow for Troubleshooting

The following diagram outlines a systematic approach to diagnosing and solving this compound flowability issues in your experiments:

Nimesulide_Flowability_Workflow This compound Flowability Troubleshooting Workflow Start Start: Poor Flowability in Direct Compression Step1 Characterize Raw Material (Angle of Repose, Carr Index, Hausner Ratio) Start->Step1 Step2 Evaluate Particle Properties (Particle Size Distribution, SEM) Step1->Step2 Step3 Select Intervention Strategy Step2->Step3 Step4a Particle Engineering (e.g., Crystallo-co-agglomeration) Step3->Step4a Needs significant improvement Step4b Excipient Selection & Blending (e.g., Glidants, Binders) Step3->Step4b Minor improvement needed Step4c Solid Form Screening (If applicable) Step3->Step4c Explore solid forms Step5 Re-evaluate Powder Flow and Tablet Properties Step4a->Step5 Step4b->Step5 Step4c->Step5 Step5->Step3 Flow Unacceptable Step6 Proceed to Direct Compression Step5->Step6 Flow Acceptable

Frequently Asked Questions (FAQs)

Q1: My this compound powder is micronized but clogs the hopper. What can I do? A1: Micronization increases surface area, which can lead to cohesion and poor flow [2]. Agglomeration techniques like Crystallo-co-agglomeration (CCA) are particularly suited to solve this by building larger, more spherical agglomerates [1].

Q2: Can I just add glidants like colloidal silica to improve flow? A2: While glidants are a common first step, the search results indicate that for this compound, more robust engineering like CCA may be necessary for reliable direct compression. Glidants can help, but might not be sufficient for severe flow issues.

Q3: Does the polymorphic form of this compound really affect tableting? A3: Yes, research shows that different crystal forms can have distinct compaction behaviors. One study specifically highlighted that a desolvated dioxane crystal form of this compound showed excellent tabletability, helping to avoid problems like capping [3].

References

reducing Nimesulide gastrointestinal side effects and ulcerogenicity

Author: Smolecule Technical Support Team. Date: February 2026

Nimesulide GI Toxicity: FAQ for Researchers

Q1: What is the overall GI safety profile of this compound compared to other NSAIDs?

This compound demonstrates a more favorable GI tolerability than many traditional, non-selective NSAIDs. This is attributed to its relative selectivity for cyclooxygenase-2 (COX-2) over COX-1 [1] [2]. The primary mechanism of NSAID-induced GI injury is the inhibition of COX-1, which reduces the synthesis of gastroprotective prostaglandins [3]. By sparing COX-1, this compound causes less damage to the gastric mucosa.

A comprehensive analysis of the FDA Adverse Event Reporting System (FAERS) database provides quantitative insights. The study used principal component analysis to group NSAIDs based on their GI adverse event profiles, considering factors like risk, severity, and the site of injury (upper vs. lower GI tract) [3]. The data suggests that COX-2 selective inhibitors, as a class, are associated with a lower incidence of GI events, though they may sometimes be of greater severity and primarily affect the upper GI tract [3].

The table below summarizes key comparisons based on the FAERS analysis and clinical reviews:

NSAID Category Example Drugs Relative GI Risk (Incidence) Notes on GI Safety Profile
COX-2 Selective Celecoxib, Rofecoxib, This compound Lower [2] [3] Fewer GI injuries than non-selective NSAIDs; associated with greater severity in some reports [3].
Nonselective (High GI Risk) Ketoprofen, Piroxicam Higher [3] Consistently associated with a higher risk of GI disorders [3].
Nonselective (Lower GI Risk) Ibuprofen, Diclofenac Medium (Lower risk relative to other non-selective) [3] Often associated with a lower risk of GI disorders within the non-selective class [3].

Q2: Are there specific patient factors that increase the risk of GI complications with NSAIDs like this compound?

Yes, certain patient factors significantly increase susceptibility to GI injury. Key risk factors identified in pharmacovigilance studies include [3]:

  • Advanced Age: Older patients (aged ≥70 years) exhibit a significantly higher risk of GI ulcer events, likely due to age-related declines in mucosal defense mechanisms.
  • Helicobacter pylori Infection: This infection has a synergistic effect with NSAIDs, significantly increasing the risk of peptic ulcer bleeding. One meta-analysis cited in the research indicated the odds of peptic ulcer disease are approximately 61-fold higher in patients with both risk factors compared to those with neither [3].
  • Concomitant Use of Anticoagulants: this compound increases the risk of bleeding when taken with anticoagulants [4].

Q3: What is the primary safety concern with this compound, and how does it impact its use?

The most significant safety concern with this compound is idiosyncratic hepatotoxicity (drug-induced liver injury) [1] [5] [4]. This risk has led to its market withdrawal or restriction in several countries (e.g., Finland, Spain, Ireland) [6] [7] [8] and it has never been approved in the United States [1] [5] [7].

Regulatory bodies like the European Medicines Agency (EMA) have implemented strict usage guidelines to manage this risk. The core recommendations are [6] [7]:

  • Limit Duration of Use: Treatment should be limited to a maximum of 15 days.
  • Use Second-Line: It should be used as a second-line therapy for acute pain and primary dysmenorrhoea.
  • Contraindications: It is contraindicated in patients with pre-existing liver disease and in children under 12 years of age [1] [7].

The following diagram illustrates the core risk management strategy mandated by regulatory agencies for this compound:

G Start This compound Use Case A Indication: Acute Pain or Primary Dysmenorrhea Start->A B Maximum Duration: 15 Days Start->B C Avoid in Children <12 years old Start->C D Contraindicated in Patients with Liver Disease Start->D

Experimental Protocols for Assessing GI Safety

For researchers investigating GI side effects, here are detailed methodologies based on the analyzed studies.

Protocol 1: Analyzing Real-World GI Adverse Event Data from FAERS

This protocol is based on the 2025 study that performed a comprehensive analysis of the FDA Adverse Event Reporting System database [3].

  • 1. Objective: To quantify and compare the GI adverse event profiles of this compound against other NSAIDs.
  • 2. Data Extraction & Preprocessing:
    • Extract all reports for the NSAIDs of interest from the FAERS database over a defined period.
    • Map reported adverse events to standardized MedDRA (Medical Dictionary for Regulatory Activities) terms. The referenced study focused on 21 predefined ulcer-related GI events [3].
    • Perform data cleaning to remove duplicates and reports with missing critical information.
  • 3. Disproportionality Analysis:
    • Calculate the Reporting Odds Ratio (ROR) for each NSAID-GI event pair. The ROR is the odds of a specific NSAID being reported for a GI event compared to all other drugs in the database.
    • Use a 2x2 contingency table for each drug-event pair. A signal is typically considered significant if the lower limit of the 95% confidence interval (CI) for the ROR is >1.0 and the number of cases is ≥3-5 [3] [8].
  • 4. Multivariate Analysis:
    • Principal Component Analysis (PCA): Apply PCA to the matrix of ln(ROR) values. This reduces dimensionality and reveals underlying patterns. In the referenced study, the first three components were interpreted as representing "overall risk," "severity," and "site of injury" (upper vs. lower GI tract) [3].
    • Hierarchical Cluster Analysis (HCA): Use HCA on the PCA loadings to group NSAIDs into distinct clusters based on their shared GI adverse event profiles [3].

Protocol 2: In Vivo Assessment of Ulcerogenicity in Animal Models

While not detailed in the search results, standard pre-clinical models are implied. A typical protocol involves:

  • 1. Animal Model: Use rats (e.g., Sprague-Dawley), fasted prior to the experiment.
  • 2. Dosing: Administer this compound via oral gavage. Include control groups (vehicle) and comparator groups (e.g., a non-selective NSAID like indomethacin or aspirin). Test a range of doses, including the human equivalent dose.
  • 3. Endpoints:
    • Macroscopic Examination: Sacrifice animals after a set period (e.g., 4-6 hours). Excise the stomachs and examine for lesions, hemorrhagic spots, and ulcers. The lesion index is often scored by an observer blinded to the treatment groups.
    • Histopathological Analysis: Preserve stomach tissue in formalin, section, and stain (e.g., H&E). Examine under a microscope for histological scoring of mucosal damage, inflammation, and edema.
    • Biochemical Analysis: Measure gastric mucosal prostaglandin E2 (PGE2) levels to confirm the degree of COX-1 inhibition. Compare with other NSAIDs.

The workflow for a comprehensive safety assessment integrating these protocols can be visualized as follows:

G A Data Collection (FAERS, Spontaneous Reports) B Signal Detection (Reporting Odds Ratio - ROR) A->B C Pattern Identification (Principal Component Analysis) B->C D Drug Grouping (Hierarchical Cluster Analysis) C->D F Output: Comprehensive GI Risk Profile D->F E Pre-clinical Validation (Animal Ulcerogenicity Model) E->F

References

mitigating Nimesulide hepatotoxicity risk in clinical use

Author: Smolecule Technical Support Team. Date: February 2026

Hepatotoxicity Risk Profile of Nimesulide

The table below summarizes key quantitative data on this compound-associated hepatotoxicity from meta-analyses and observational studies.

Metric Findings Source / Context
Relative Risk (RR) RR 2.21 (95% CI 1.72-2.83) [1] Meta-analysis of observational studies; significantly increased risk of hepatotoxicity vs. non-use/other NSAIDs [1].
Reporting Odds Ratio (ROR) Pooled ROR 3.99 (95% CI 2.86-5.57) [1] Disproportionality analysis from spontaneous reporting databases; signals much higher reporting rates vs. other NSAIDs [1].
Mortality Rate 10% - 20% [2] Among jaundiced cases with clinically apparent liver injury [2].
Frequency of Liver Injury Approximately 1 in 50,000 users (estimated) [2] For clinically apparent liver injury [2].
Onset of Hepatotoxicity Few days to 6 months; usual latency ~4 weeks [2]. Cases reported after courses as short as 3-5 days [2].
Fulminant Hepatic Failure Multiple cases reported [2]. Some cases require emergency liver transplantation or result in death [2] [1].

Proposed Mechanisms of Liver Injury

Understanding the mechanism of toxicity is crucial for developing mitigation strategies and experimental models. The primary mechanism is considered idiosyncratic, meaning it is unpredictable and not directly dose-related in the therapeutic range [2]. Key insights into the mechanism are visualized below:

G cluster_mechanisms Mechanistic Consequences This compound This compound Extensive Hepatic Metabolism Extensive Hepatic Metabolism This compound->Extensive Hepatic Metabolism Reactive Metabolite Reactive Metabolite Extensive Hepatic Metabolism->Reactive Metabolite  Bioactivation Mitochondrial Dysfunction Mitochondrial Dysfunction Reactive Metabolite->Mitochondrial Dysfunction Uncoupling of Oxidative Phosphorylation Uncoupling of Oxidative Phosphorylation Mitochondrial Dysfunction->Uncoupling of Oxidative Phosphorylation NAD(P)H Oxidation NAD(P)H Oxidation Mitochondrial Dysfunction->NAD(P)H Oxidation Induction of Mitochondrial Permeability Transition (MPT) Induction of Mitochondrial Permeability Transition (MPT) Mitochondrial Dysfunction->Induction of Mitochondrial Permeability Transition (MPT) Disruption of Calcium Homeostasis Disruption of Calcium Homeostasis Mitochondrial Dysfunction->Disruption of Calcium Homeostasis Idiosyncratic Liver Injury Idiosyncratic Liver Injury Uncoupling of Oxidative Phosphorylation->Idiosyncratic Liver Injury NAD(P)H Oxidation->Idiosyncratic Liver Injury Induction of Mitochondrial Permeability Transition (MPT)->Idiosyncratic Liver Injury Disruption of Calcium Homeostasis->Idiosyncratic Liver Injury

The central role of the nitro group in this compound's structure has been experimentally confirmed. Studies show that a metabolite resulting from the reduction of this nitro group to an amine completely lost the ability to cause mitochondrial dysfunction [3].

Experimental Protocols for Hepatotoxicity Assessment

For researchers evaluating the hepatotoxic potential of this compound or testing protective agents, the following experimental models are relevant.

In Vitro Model: Isolated Rat Liver Mitochondria

This protocol assesses the direct effects of this compound on mitochondrial function, a key mechanism of its toxicity [3].

  • 1. Mitochondria Isolation: Sacrifice male Wistar rats (~200 g) by cervical dislocation. Immediately remove and slice the liver. Homogenize the tissue in an isolation medium (e.g., 250 mM sucrose, 1 mM EGTA, 10 mM HEPES-KOH, pH 7.2). Isolate mitochondria via differential centrifugation: centrifuge homogenate at 770 g for 5 min, then the supernatant at 9,800 g for 10 min. Wash the pellet and resuspend in a sucrose-HEPES buffer [3].
  • 2. Standard Incubation: Incubate mitochondria at 30°C in a medium containing 125 mM sucrose, 65 mM KCl, and 10 mM HEPES-KOH (pH 7.4). Use 5 mM potassium succinate as an energizing substrate in the presence of rotenone to inhibit NADH-linked substrates [3].
  • 3. Parameter Measurement:
    • Uncoupling (Protonophoretic Activity): Monitor oxygen consumption polarographically with a Clark-type oxygen electrode and the transmembrane potential (ΔΨ) spectrofluorometrically using rhodamine 123 [3].
    • NAD(P)H Oxidation: Monitor spectrofluorometrically (excitation/emission: 366/450 nm) [3].
    • Calcium Efflux: Follow spectrophotometrically using the calcium-sensitive dye arsenazo III [3].
    • Mitochondrial Permeability Transition (MPT): Estimate by the decrease in light absorbance at 540 nm, indicating mitochondrial swelling [3].
  • 4. Controls & Modulators: Include controls with solvents (e.g., DMSO). To confirm MPT, use the specific inhibitor Cyclosporin A (CsA, 1 μM). Ruthenium red (5 μM) can be used to study calcium flux mechanisms [3].
In Vivo Model: Human Clinical Observation

For post-marketing studies or clinical research, the following parameters should be monitored to identify hepatotoxicity in patients [2] [1].

  • Patient Selection: Exclude patients with pre-existing liver disease or significant hepatic impairment. Contraindication Note: this compound is contraindicated in patients with established liver disease and its pharmacokinetics are significantly altered in hepatic impairment, requiring a 4-5 times dose reduction [4].
  • Key Biomarkers & Schedule:
    • Primary Biomarkers: Serum Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin.
    • Baseline Measurement: Before initiating treatment.
    • Monitoring Frequency: Periodically during treatment. Critical Warning: Onset of liver injury can occur from a few days to several months, with severe cases reported after just 3-5 days of use [2].
  • Causality Assessment: For suspected cases, use the Roussel Uclaf Causality Assessment Method (RUCAM) to systematically quantify the association between this compound exposure and liver injury [1].

Clinical Risk Mitigation Strategies

The following strategies are recommended to minimize the risk of hepatotoxicity in a clinical or research setting.

Strategy Recommendation Rationale & Evidence
Limit Treatment Duration Maximum of 15 consecutive days [2] [5]. Short-term use for acute pain; risk may be lower with limited duration, though severe cases occur even with short courses [2].
Use in Approved Populations Adults only; contraindicated in children [2]. Approved indications vary by country, generally for acute pain in adults [2].
Patient Monitoring Educate patients to report symptoms (nausea, fatigue, dark urine, jaundice) immediately. Monitor liver enzymes, especially with prolonged use. Symptoms can be vague initially; early detection and drug discontinuation are critical [2].
Avoid in High-Risk Groups Use with extreme caution or avoid in patients with known liver disease or history of alcohol abuse. Pre-existing liver conditions may increase susceptibility [2].
Caution with Structural Analogs Use sulfonamide-related drugs (e.g., celecoxib) with caution after this compound-induced injury. Potential for shared metabolic pathways or sensitivity due to sulfonanilide structure [2].
Drug Combinations The fixed-dose combination of this compound (100 mg) + Paracetamol (325 mg) demonstrated a good tolerability profile in one study, but requires further validation [5]. Combination may allow for effective pain control, but hepatotoxicity risk remains and requires vigilance [5].

Frequently Asked Questions (FAQs)

Q1: How does the hepatotoxicity risk of this compound compare to other common NSAIDs? A1: Meta-analyses show that the risk of hepatotoxicity is significantly higher with this compound compared to other NSAIDs. The pooled relative risk is 2.21, and the reporting odds ratio is 3.99, indicating a substantially increased risk [1].

Q2: Is there a known antidote or specific treatment for this compound-induced liver injury? A2: There is no specific antidote. The primary and most critical intervention is the immediate and permanent discontinuation of this compound. Management is supportive care. In cases of fulminant liver failure, emergency liver transplantation may be the only life-saving option [2].

Q3: Are certain patient demographics more susceptible to this compound hepatotoxicity? A3: Yes, the majority of reported severe cases, including those requiring transplantation or resulting in death, have occurred in middle-aged women. The reasons for this demographic predisposition are not fully understood [2] [1].

Q4: Does the risk of liver injury increase with the dose of this compound? A4: The hepatotoxicity is considered idiosyncratic, and severe injury can occur at standard therapeutic doses (100 mg twice daily). The relationship with dose is not straightforward, as injury is thought to result from an individual's unique metabolic response rather than a direct overdose effect [2].

References

troubleshooting Nimesulide analytical method validation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to specific issues you might encounter during Nimesulide analytical method validation.

Q1: How can I improve the peak shape and resolution of this compound in Capillary Zone Electrophoresis (CZE)? A common issue in CZE is poor peak shape or low efficiency. A study optimized a method by making key adjustments to the background electrolyte, resulting in a high-performance analysis with a run time of under 4 minutes [1].

  • Problem: Initial methods had longer run times and lower separation efficiency.
  • Solution & Optimized Parameters: The researchers revised experimental parameters from a prior publication. The critical changes were [1]:
    • Increasing the buffer pH from 8.10 to 9.25.
    • Increasing the borate concentration from 10 mM to 60 mM.
  • Outcome: This optimization yielded a method with over 100,000 theoretical plates and a run time of less than 4 minutes [1].

Q2: What are robust chromatographic conditions for separating this compound from other drugs in a combination formulation? For UPLC, a highly efficient and validated method exists for the simultaneous quantitation of this compound with Paracetamol, Aceclofenac, and Tizanidine [2].

  • Column: ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) [2].
  • Mobile Phase: 20 mM Phosphate buffer (pH 7.0) : Acetonitrile (60:40 v/v), operated in an isocratic mode [2].
  • Flow Rate: 1.25 mL·min⁻¹ [2].
  • Detection: 305 nm [2].
  • Retention Time: this compound elutes at approximately 5.62 minutes, with a total run time under 6 minutes [2].

Q3: My analysis involves trace levels of this compound and its metabolite. What sensitive method should I use? For detecting very low concentrations, such as in bioanalytical matrices, LC-MS is the recommended technique. One developed method can determine this compound and its hydroxy metabolite in milk with great sensitivity [3].

  • Technique: LC-MS with negative electrospray ionization (ESI) [3].
  • Column: Waters ACQUITY BEH C18 (100 mm × 2.1 mm, 1.7 µm) [3].
  • Mobile Phase: Gradient elution using 0.1% formic acid and acetonitrile [3].
  • Quantification Ions (m/z):
    • This compound: 307.0393 [3]
    • Hydroxy this compound: 323.0375 [3]
  • Sensitivity: The method is sensitive enough to detect this compound at 1.30 ng mL⁻¹ and its metabolite at 1.03 ng mL⁻¹ [3].

Q4: How do I demonstrate method specificity, especially against degradation products? Specificity is the ability to measure the analyte accurately in the presence of interferences like degradation products [4]. This is typically proven through forced degradation studies (stress testing).

The workflow below illustrates a standard approach to conducting these studies for a this compound method, helping you identify and separate degradation products from the main peak.

G Start Start Forced Degradation Study Prep Prepare this compound Sample Solution Start->Prep Acid Acid Degradation (0.1N HCl for 3h) Prep->Acid Base Base Degradation (0.1N NaOH for 3h) Prep->Base Oxid Oxidative Degradation (3% H₂O₂ for 3h) Prep->Oxid Photo Photolytic Degradation (UV light for 3h) Prep->Photo Thermal Thermal Degradation (80°C for 3h) Prep->Thermal Analyze Analyze Stressed Samples Using HPLC/CE Method Acid->Analyze Base->Analyze Oxid->Analyze Photo->Analyze Thermal->Analyze Evaluate Evaluate Chromatograms: Peak Purity of this compound and Resolution from New Peaks Analyze->Evaluate End Specificity Confirmed Evaluate->End

Summary of Analytical Methods for this compound

The table below compares key parameters from several validated methods to help you select an appropriate starting point for your work.

Analytical Technique Key Parameters Application / Matrix Performance Highlights Source
Capillary Zone Electrophoresis (CZE) 60 mM borate buffer, pH 9.25 Pharmaceutical formulations (tablets, gel, powder) Run time < 4 min; >100,000 theoretical plates [1]
UPLC-PDA C18 column; Phosphate Buffer (pH 7.0):ACN (60:40); 305 nm Tablet dosage forms (combination drugs) Run time < 6 min; Retention Time (NIM): 5.62 min [2]
RP-HPLC C18 column; Methanol:Water (65:35); 243 nm Tablet dosage forms (with Tizanidine) Retention Time (NIM): ~5.2 min; RSD < 2% for precision [4]
LC-MS C18 column; 0.1% Formic Acid/ACN gradient; m/z 307.0393 Bioanalytical (milk, plasma, tissue) LOD: 1.30 ng mL⁻¹; Excellent sensitivity for trace analysis [3]
LC-MS/MS C18 column; 5 min run time Human plasma (this compound & four metabolites) Validated for pharmacokinetics; Comprehensive metabolite profiling [5]

References

overcoming Nimesulide micromeritic properties for tablet processing

Author: Smolecule Technical Support Team. Date: February 2026

Formulation Strategies for Nimesulide Tablets

The table below summarizes different approaches to overcome this compound's micromeritic and dissolution challenges, along with the associated trade-offs.

Strategy Key Findings/Mechanism Pros Cons/Considerations
Co-processing with Cyclodextrins [1] Forming binary systems (e.g., co-evaporates) with β-cyclodextrin. Creates inclusion complexes, enhancing wettability and dissolution [1]. Superior dissolution vs. pure drug; good stability over 6 months [1]. Requires specialized preparation; may need optimization of drug-to-carrier ratio.
Particle Size Reduction [2] Use of micronized this compound raw materials to increase surface area and dissolution rate [2]. Can significantly increase dissolution rate and potentially bioavailability [2]. Micronization can lead to poor powder flow and low density; requires careful excipient selection [2].
Direct Compression [1] Using drug-excipient blends that are compressed directly without a wet granulation step [1]. Simpler process; tablets showed superior dissolution properties compared to wet granulation [1]. Requires excipients with excellent flow and compression properties to compensate for poor API micromeritics.
Solid Dispersion & Amorphization [3] Creating amorphous solid dispersions (ASDs) with polymers like HPMC or PVP via supercritical anti-solvent process. Reduces crystal packing energy [3]. Dramatically enhances dissolution rate and extent; polymers inhibit recrystallization [3]. High thermodynamic instability risk; complex manufacturing process; requires careful polymer selection.
Incorporation of Excipients [4] [2] Using superdisintegrants (e.g., sodium starch glycolate), surfactants (e.g., SLS), and glidants/diluents (e.g., microcrystalline cellulose) [4] [2]. Surfactants enhance wettability; disintegrants promote break-up; diluents improve flow and compressibility [4] [2]. Formulation complexity; requires DoE (e.g., Central Composite Design) to optimize multiple variables [4].

Detailed Experimental Protocols

Here are detailed methodologies for two key formulation strategies cited in the research.

Protocol for this compound-Cyclodextrin Binary Systems [1]

This protocol outlines the preparation of binary systems via co-evaporation, which demonstrated enhanced dissolution.

  • Objective: To improve the dissolution properties of this compound through complex formation with β-cyclodextrin (β-CD).
  • Materials: this compound, β-cyclodextrin, suitable solvent (e.g., methanol/water mixture), and standard tableting excipients.
  • Method Steps:
    • Preparation: Dissolve this compound and β-CD in a 1:1 or 1:2 molar ratio in a solvent system.
    • Co-evaporation: Agitate the solution for a specified time, then evaporate the solvent under reduced pressure and controlled temperature (e.g., 50°C).
    • Drying & Sieving: Dry the resulting solid mass in an oven, then gently grind and sieve to obtain a uniform powder.
    • Tableting: Blend the co-evaporated powder with necessary excipients (e.g., diluents, disintegrants, lubricants).
    • Compression: Compress the final blend into tablets using a direct compression method, which has been shown to yield better dissolution than wet granulation for these systems [1].
  • Evaluation: Assess tablets for drug content, hardness, disintegration time, and most importantly, in vitro dissolution in a suitable medium (e.g., pH 7.4 phosphate buffer).
Protocol for Solvent/Antisolvent Nanosuspension [5]

This method focuses on creating a nanosuspension to drastically increase the dissolution rate by reducing particle size to the nanoscale.

  • Objective: To prepare a this compound nanosuspension for enhanced dissolution, which can later be incorporated into a final dosage form like a hydrogel or potentially other forms.
  • Materials: this compound, polymer stabilizer (e.g., PVP K30, HPMC E5, Poloxamer 188), solvent (e.g., acetone), antisolvent (purified water).
  • Method Steps:
    • Organic Phase: Dissolve this compound (e.g., 50 mg) in 5 mL of acetone.
    • Aqueous Phase: Dissolve a stabilizer (e.g., at a 1:1 polymer-to-drug ratio) in 50 mL of purified water.
    • Precipitation: Inject the organic drug solution into the aqueous stabilizer solution at a controlled rate (e.g., 1 mL/min) under constant stirring.
    • Evaporation: Stir the mixture further to allow for complete evaporation of the organic solvent, forming a stable nanosuspension.
  • Evaluation: Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering. A selected formulation can be lyophilized and further analyzed by DSC and XRPD to confirm a change in crystalline state.

Troubleshooting Common this compound Tablet Development Issues

Here are some specific problems and evidence-based solutions.

Problem Possible Cause Troubleshooting Solution

| Poor & Slow Dissolution | Low aqueous solubility of BCS Class II drug [3] [2] [5]. | - Use surfactant (SLS) in formulation [2].

  • Form cyclodextrin inclusion complexes [1].
  • Develop amorphous solid dispersions [3]. | | Poor Powder Flow & High Compression Variation | Micronized API has cohesive, poor-flowing powder [2]. | - Add glidants (e.g., colloidal silicon dioxide).
  • Use direct compression grades of diluents (e.g., Microcrystalline Cellulose 101) to improve flow [2]. | | Inconsistent Dissolution Results | Uncontrolled polymorphism or changing raw material properties (e.g., particle size) [2]. | - Strict raw material control: specify polymorphic form (Form I is common) and particle size distribution [2].
  • Use DSC and XRPD for identity and crystallinity checks [2]. |

Workflow for this compound Tablet Formulation Development

This diagram maps out the logical decision-making process for tackling this compound's key challenges, from raw material assessment to final formulation.

G Start Start: this compound Tablet Development RM_Assess Raw Material Assessment: • Confirm polymorphic form (e.g., Form I) • Check particle size distribution Start->RM_Assess Problem1 Primary Problem: Poor Solubility & Dissolution RM_Assess->Problem1 Strat1 Strategy: Enhance Dissolution Problem1->Strat1 Option1A Particle Engineering: • Nanosuspension via  solvent/antisolvent [5] • Amorphous Solid Dispersions  via SAS process [3] Strat1->Option1A Option1B Complex Formation: • Cyclodextrin Binary Systems  (e.g., co-evaporation) [1] Strat1->Option1B Option1C Excipient Selection: • Incorporate surfactants (SLS)  in the blend [2] Strat1->Option1C Problem2 Secondary Problem: Poor Micromeritic Properties Option1A->Problem2 Option1B->Problem2 Option1C->Problem2 Strat2 Strategy: Improve Flow & Compression Problem2->Strat2 Option2A Granulation: • Wet granulation to form  more dense, free-flowing granules Strat2->Option2A Option2B Direct Compression: • Optimize blend with free-flowing  diluents (e.g., Avicel, Lactose) [4] [2] • Use glidants (e.g., Magnesium Stearate) [4] Strat2->Option2B Final Final Tablet Formulation & Quality Control Option2A->Final Option2B->Final

References

quality assessment of compounded Nimesulide products

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Common Nimesulide Analysis Issues

This section addresses frequent challenges in this compound quality control, based on documented degradation pathways and analytical methods.

Issue & Phenomenon Possible Root Cause Suggested Solution

| Unexpected peaks in HPLC chromatogram | Photodegradation of this compound, forming 2-phenoxy-4-nitroaniline and other products [1] [2]. | 1. Protect analytical solutions and reference standards from light. 2. Use the validated HPLC method to identify and quantify the specific degradation product [1]. | | Poor chromatography (peak shape/resolution) | Suboptimal chromatographic conditions for separating this compound from its impurities. | Employ the HPLC method on a C18 column (250 x 4.6 mm, 7 µm) with a mobile phase of acetonitrile/0.02M ammonium phosphate, pH 7.9 (35:65). Detect at 245 nm [1]. | | Low analytical recovery in complex matrices (e.g., milk, plasma) | Inefficient extraction of the drug and its metabolites from the sample matrix [3]. | Implement a double extraction: first with protein precipitation by acetonitrile, followed by solid-phase extraction (SPE) for clean-up [3]. | | Need for high sensitivity and metabolite profiling | Standard HPLC-UV lacks sufficient sensitivity or specificity for trace-level analysis. | Use a more sensitive LC-MS method. Monitor ions at m/z 307.0393 for this compound and m/z 323.0375 for its hydroxy metabolite [3]. |

Experimental Protocols for Key Assessments

Here are detailed methodologies for two critical experiments cited in the literature, which you can adapt for internal quality assessment.

HPLC Method for Assay and Photodegradation Product Analysis

This method is designed to separate this compound from its main photodegradation product and can be used for stability-indicating assays [1].

  • Objective: To determine this compound in the presence of its photodegradation product (2-phenoxy-4-nitroaniline) and study its photochemical stability.
  • Materials:
    • HPLC System: Equipped with a UV detector.
    • Column: Separon SGX C18, 250 mm x 4.6 mm i.d., 7 µm particle size (or equivalent).
    • Mobile Phase: Acetonitrile and 0.02 M Ammonium Phosphate Buffer, pH 7.9 (35:65, v/v).
    • Standard Solutions: this compound and 2-phenoxy-4-nitroaniline in a suitable solvent.
    • Internal Standard: Propylparaben.
  • Procedure:
    • Prepare mobile phase, degas, and set flow rate to 1.0 mL/min.
    • Set UV detector wavelength to 245 nm.
    • Inject blank, standard, and test samples.
    • Use the internal standard for quantification.
  • Validation Parameters:
    • Linearity: The method is linear over the concentration range of 150–500 µg/mL for this compound [1].
    • Detection Limit: For 2-phenoxy-4-nitroaniline, the limit is 0.12 µg/mL [1].
Protocol for Forced Photodegradation Study

This protocol helps characterize the photostability of this compound under stress conditions [1] [2].

  • Objective: To accelerate and study the photodegradation behavior of this compound.
  • Materials:
    • Light Source: UV lamp emitting at 254 nm.
    • Sample: Solution of this compound or this compound sodium salt.
  • Procedure:
    • Prepare a solution of the drug substance.
    • Expose the solution to UV light at 254 nm for a predefined period.
    • Analyze the exposed sample at intervals using the HPLC and TLC methods described to monitor the formation of degradation products.
  • Expected Outcome: Formation of 2-phenoxy-4-nitroaniline (detectable by HPLC) and methanesulfonic acid (detectable by TLC) [1]. The study concludes that this compound is "relatively photostable" and requires prolonged exposure for significant decomposition [2].

This compound Photodegradation Workflow

The diagram below summarizes the experimental workflow for a photostability study, a key part of quality assessment.

G Start Prepare this compound Solution/Sodium Salt UVExposure UV Light Exposure (254 nm) Start->UVExposure Analysis Sample Analysis UVExposure->Analysis HPLC HPLC with UV Detection Analysis->HPLC Aliquot 1 TLC TLC Analysis Analysis->TLC Aliquot 2 ProductA Identify Product: 2-phenoxy-4-nitroaniline HPLC->ProductA ProductB Identify Product: Methanesulfonic Acid TLC->ProductB End Stability Profile Established ProductA->End ProductB->End

Frequently Asked Questions

Q1: What is the main safety concern with this compound that quality control must consider? The primary concern is hepatotoxicity (drug-induced liver injury). While quality control cannot eliminate this inherent risk, it ensures that the product is within specified chemical purity limits, free from harmful levels of degradation products or impurities that could contribute to unpredictable toxicity [4].

Q2: Why is monitoring for 2-phenoxy-4-nitroaniline specifically important? This compound is a known photodegradation product of this compound. Establishing an analytical method to monitor its levels is crucial for ensuring the drug's chemical stability and safeguarding product quality throughout its shelf life [1] [2].

Q3: Are there newer analytical techniques for this compound that offer advantages over HPLC-UV? Yes, LC-MS (Liquid Chromatography-Mass Spectrometry) is a powerful technique now used for this compound analysis. It offers superior sensitivity (detection at ng/mL levels) and specificity, allowing for the simultaneous determination of this compound and its major metabolite, hydroxy this compound, even in complex biological matrices [3].

References

Nimesulide versus diclofenac efficacy and safety comparison

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy & Safety Comparison

Aspect Nimesulide Diclofenac Clinical Context & Evidence

| Analgesic & Anti-inflammatory Efficacy | Equivalent to diclofenac [1] [2] | Equivalent to this compound [1] [2] | Acute shoulder pain: Both drugs showed "good/very good" efficacy in 78-79% of patients per investigator ratings [1]. Osteoarthritis: Both effectively relieve pain and improve joint movement after 2-8 weeks of treatment [1] [2]. | | Onset of Action | Rapid (minutes for fever reduction) [3] [4] | Information not specified in sources | Fever with pain: One real-world study noted this compound's effect on fever within 15 minutes [3] [4]. | | Global Tolerability | Superior (96.8% "good/very good" vs. 72.9%) [1] | Lower (72.9% "good/very good") [1] | Acute shoulder pain: Significantly fewer dropouts due to adverse events with this compound (1.6%) than with diclofenac (multiple patients) [1]. | | Gastrointestinal (GI) Adverse Events | Lower incidence [1] [5] [2] | Higher incidence [1] [5] [2] | Multiple conditions: Gastric intolerance noted more frequently with diclofenac in acute thrombophlebitis [5]. In OA, mild gastritis was reported in 2 patients on this compound vs. 6 on diclofenac [2]. | | Formulations | Oral [1] [3] | Oral, topical (gel, solution, patch), intramuscular [6] [7] | Topical diclofenac formulations provide significant pain relief with low systemic side effects, suitable for localized conditions like knee osteoarthritis [6]. |

Mechanisms of Action

While both are NSAIDs, they have distinct pharmacological profiles:

G A Inflammatory Stimulus B Arachidonic Acid A->B C COX-1 Enzyme B->C Constitutive Pathway D COX-2 Enzyme B->D Inducible Pathway E Protective Prostaglandins (Gastric Mucosa, Platelets) C->E C->E Diclofenac F Inflammatory Prostaglandins (Pain, Fever, Inflammation) D->F D->F this compound D->F Diclofenac G Inhibits Activated Neutrophils D->G Additional Actions H Scavenges Hypochlorous Acid D->H Additional Actions I Reduces Histamine Release D->I Additional Actions J Inhibits Metalloproteinases (e.g., Stromelysin) D->J Additional Actions

This compound is considered a preferential COX-2 inhibitor [1] [8]. Its key differentiators include a multifactorial mechanism that extends beyond prostaglandin synthesis inhibition, such as reducing oxidants from neutrophils, scavenging hypochlorous acid, decreasing histamine release, and inhibiting cartilage-degrading metalloproteinases [8].

Diclofenac is a non-selective NSAID that relatively equally inhibits both COX-1 and COX-2, though some evidence suggests a slight preference for COX-2 [7]. Its action is primarily through systemic inhibition of prostaglandin synthesis [7].

Key Experimental Data & Protocols

For researchers, the methodological details of key studies providing the comparative data are crucial:

1. 14-Day Double-Blind Study in Acute Shoulder [1]

  • Design: Double-blind, multicenter, randomized controlled trial.
  • Participants: 122 patients with acute shoulder (acute subdeltoid bursitis and bicipital tendinitis).
  • Intervention: this compound 100 mg twice daily vs. Diclofenac 75 mg twice daily.
  • Primary Outcomes: Efficacy (investigator and patient global ratings) and tolerability (global ratings and dropout rates due to adverse events).
  • Key Finding: Significantly fewer patients dropped out of the this compound group (6.5%) compared to the diclofenac group (21.7%, P=0.003), primarily due to adverse events.

2. 8-Week Double-Blind Study in Knee Osteoarthritis [2]

  • Design: Double-blind, randomized, parallel trial.
  • Participants: 141 patients with confirmed osteoarthritis of the knee.
  • Intervention: this compound 100 mg twice daily vs. Diclofenac 75 mg twice daily.
  • Assessments: Pain relief, joint movement, and requirement for rescue analgesics (paracetamol tablets).
  • Key Finding: Both drugs were effective, but this compound led to a significantly greater improvement in joint movement (P<0.05) and a lower percentage of patients requiring more than 7 rescue paracetamol tablets per week.

3. Meta-Analysis of Topical Diclofenac in Knee Osteoarthritis [6]

  • Design: Systematic review and meta-analysis of 12 Randomized Controlled Trials.
  • Intervention: Various topical diclofenac forms (gel, solution, patch) vs. placebo.
  • Primary Outcomes: Pain relief and functional improvement at short- (1-2 weeks), mid- (3-6 weeks), and long-term (8-12 weeks).
  • Key Finding: All topical formulations significantly improved pain and function compared to placebo. The patch provided the most pronounced short-term pain relief, while the gel and solution showed sustained efficacy over the mid- and long-term.

Conclusion for Research and Development

The body of evidence suggests that the choice between this compound and diclofenac involves a trade-off between safety/tolerability and formulation versatility:

  • This compound presents a strong profile for oral administration where improved GI tolerability is a key development goal, potentially leading to better patient adherence.
  • Diclofenac's main advantage lies in its diverse formulations. The development of topical products is a viable strategy to mitigate systemic side effects while providing effective relief for localized conditions.

References

Nimesulide and paracetamol fixed-dose combination clinical trials

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Comparison

The table below summarizes key outcomes from recent clinical studies, comparing the nimesulide/paracetamol FDC with other NSAID-based treatments.

Treatment Regimen Pain Reduction (NRS Score at Day 7) Statistical Significance (p-value) Total Adverse Events (AEs) Common Adverse Events
This compound (100 mg) + Paracetamol (325 mg) [NP] [1] [2] 3.75 ± 1.58 Reference 14 [1] Nausea, gastritis, abdominal pain [1]
Ketorolac (10 mg) [Kt] [1] [2] 2.96 ± 1.18 p < 0.001 (vs. NP) [1] Not fully specified Nausea, gastritis, abdominal pain [1]
Diclofenac (50 mg) + Paracetamol (325 mg) [DP] [1] [2] 3.42 ± 1.42 Non-inferior to NP [1] 32 [1] Nausea, gastritis, abdominal pain; rise in serum creatinine [1]
Aceclofenac (100 mg) + Paracetamol (325 mg) [AP] [1] [2] 3.47 ± 1.30 Non-inferior to NP [1] Not fully specified Nausea, gastritis, abdominal pain [1]
  • Superior Efficacy: The this compound/paracetamol FDC provided significantly greater pain reduction at day 7 compared to ketorolac alone [1].
  • Non-Inferior Efficacy: Its pain-relieving effect was non-inferior to the diclofenac/paracetamol and aceclofenac/paracetamol combinations [1].
  • Improved Safety Profile: The this compound/paracetamol FDC was associated with significantly fewer adverse events than the diclofenac/paracetamol combination and showed no significant alterations in liver or renal function tests [1]. This favorable safety profile, specifically the lack of hepatic concerns, is further supported by other real-world studies [3] [4].

Experimental Protocols and Methodologies

To critically appraise these findings, it is essential to understand how the data was generated. The following flowchart outlines the general design of key clinical trials.

Start Patient Recruitment (Age ≥18 with acute pain) Screening Screening & Randomization Start->Screening Groups Randomized into Groups (1:1:1:1 Ratio) Screening->Groups NP Group NP: This compound/Paracetamol BID Groups->NP Kt Group Kt: Ketorolac TID Groups->Kt DP Group DP: Diclofenac/Paracetamol BID Groups->DP AP Group AP: Aceclofenac/Paracetamol BID Groups->AP Assess Outcome Assessment NP->Assess Kt->Assess DP->Assess AP->Assess Eff Efficacy (Pain Intensity via NRS) Assess->Eff Safe Safety (Liver, Renal, GI, CV Monitoring) Assess->Safe

Detailed Methodology Description:

  • Study Design: The primary source of comparative data is a randomized, prospective, open-label, multicenter, active-controlled study (the SAFE-2 Study) [1] [2]. Another relevant design is an open-label, prospective, multicentric cohort study conducted in real-world settings [3] [4].
  • Patient Population: Studies enrolled adults (≥18 years) suffering from various acute painful conditions, including low back pain, acute musculoskeletal disorders, sprains, strains, dental pain, and post-surgical pain [1] [2] [4].
  • Intervention & Comparators: Patients were randomized into one of four groups receiving different treatments twice daily (BID) or three times a day (TID) for up to 14 days [1] [2].
  • Primary Efficacy Outcome: The change in pain intensity from baseline, measured using a Numerical Rating Scale (NRS), was assessed on days 7 and 14 [1] [2].
  • Safety Outcomes: Monitoring included liver function tests (LFTs), renal function tests (e.g., serum creatinine), and recording of gastrointestinal (GI) and other adverse events [1] [4].

Mechanisms of Action and Rationale for Combination

The pharmacological rationale for combining this compound and paracetamol stems from their distinct and complementary mechanisms for pain relief, as illustrated below.

Pain Painful Stimulus COX2 COX-2 Enzyme Pain->COX2 COX1 COX-1 Enzyme PGs_Peri Prostaglandin (PG) Release (Peripheral Inflammation) COX1->PGs_Peri COX2->PGs_Peri COX3 COX-3 Enzyme (in CNS) PGs_Cent Prostaglandin Synthesis (Central Nervous System) COX3->PGs_Cent Pain_Sens Pain Sensitization & Inflammation PGs_Peri->Pain_Sens Nime This compound Nime->COX2 Preferentially Inhibits Para Paracetamol Para->COX3 Primarily Inhibits Effect_N Predominant Effect: Reduces Peripheral Inflammation & Pain Effect_N->Nime Effect_P Predominant Effect: Reduces Central Pain & Fever Effect_P->Para

  • This compound: It is a preferential cyclooxygenase-2 (COX-2) inhibitor [2]. COX-2 is an enzyme induced mainly at sites of inflammation. By inhibiting COX-2, this compound primarily reduces the synthesis of prostaglandins in inflamed tissues, providing strong anti-inflammatory and peripheral analgesic effects [2] [5].
  • Paracetamol: Its mechanism is distinct and not fully understood, but it is known to act primarily within the central nervous system (CNS). It is believed to inhibit a cyclooxygenase-3 (COX-3) enzyme variant and modulate other pathways, resulting in central analgesic and antipyretic effects, with weak anti-inflammatory activity [6].

The combination is designed to simultaneously target both peripheral inflammation (via this compound) and central pain pathways (via paracetamol), potentially offering a broader and more effective approach to pain relief [2].

Contrasting Preclinical Evidence

It is important for researchers to note that not all evidence supports the combination's rationale. A preclinical study in animal models found that while this compound, paracetamol, and their combination all provided significant analgesia, the combination offered no significant advantage over either drug alone in terms of the degree of analgesia or its time course [6]. This study concluded that the FDC was irrational [6]. The positive clinical outcomes observed in human trials, therefore, highlight the importance of translational research and suggest that human clinical data should be the ultimate arbiter of a treatment's value.

References

comparative study of Nimesulide versus ketorolac for acute pain

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety: Clinical Data Comparison

The table below summarizes key findings from a recent randomized, prospective, multicenter, active-controlled study (the SAFE-2 Study), which directly compared these agents in patients with acute painful conditions [1].

Feature Nimesulide + Paracetamol (FDC) Ketorolac Diclofenac + Paracetamol (FDC) Aceclofenac + Paracetamol (FDC)
Reduction in Pain (NRS) at Day 7 3.75 ± 1.58 2.96 ± 1.18 3.42 ± 1.42 3.47 ± 1.30
Statistical Comparison Significantly greater (p<0.001) vs. Ketorolac; Non-inferior to DP and AP Reference Non-inferior to NP Non-inferior to NP
Total Adverse Events (AEs) 14 Not Specified 32 Not Specified
Common Adverse Events Nausea, gastritis, abdominal pain (across all groups) Nausea, gastritis, abdominal pain (across all groups) Nausea, gastritis, abdominal pain (across all groups) Nausea, gastritis, abdominal pain (across all groups)
Key Safety Findings Well tolerated; Significantly fewer AEs than DP (p<0.05) Well tolerated Significantly more AEs than NP (p<0.05); Rise in serum creatinine Well tolerated

Additional safety profiles from drug monographs indicate that ketorolac carries a high risk of gastrointestinal bleeding and peptic ulcers, and its use is strictly limited to short-term (up to 5 days) management of acute moderate-to-severe pain [2]. This compound also requires caution due to its association with liver toxicity [3].

Mechanisms of Action and Pathways

Both this compound and ketorolac are non-steroidal anti-inflammatory drugs (NSAIDs) whose primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are crucial in prostaglandin synthesis [4]. However, they differ in their selectivity.

G A Cell Membrane Damage (Inflammation, Injury) B Phospholipids A->B Stimulates D Arachidonic Acid B->D Converted by C Phospholipase A2 C->D Converts E Cyclooxygenase (COX) D->E Substrate for H Prostaglandins (PGs) E->H Synthesizes F COX-1 (Constitutive) F->H Produces G COX-2 (Inducible) G->H Produces I Physiological Effects (Gastric Protection, Platelet Aggregation) H->I Mediates J Inflammatory Effects (Pain, Fever, Inflammation) H->J Mediates Ketorolac Ketorolac: Non-selective Inhibits COX-1 & COX-2 Ketorolac->F Inhibits Ketorolac->G Inhibits This compound This compound: Preferentially Inhibits COX-2 This compound->G Inhibits

The diagram above illustrates the arachidonic acid pathway and the sites of action for both drugs [5] [4] [6].

  • Ketorolac is a non-selective NSAID, inhibiting both COX-1 and COX-2 enzymes. Its potent analgesic effect is well-established, but the inhibition of COX-1 is strongly linked to its gastrointestinal toxicity (e.g., bleeding, ulcers) [2] [7].
  • This compound is characterized as preferentially selective for COX-2. This means it primarily targets the COX-2 enzyme involved in inflammation and pain, while having a lesser effect on the COX-1 enzyme responsible for protecting the stomach lining. This is thought to contribute to its lower incidence of severe GI adverse effects compared to some non-selective NSAIDs [1] [3].

Experimental Protocol Overview

For clarity and reproducibility, the methodology from the key clinical study cited is summarized below [1].

  • Study Design: Randomized, prospective, open-label, multicenter, active-controlled trial.
  • Participants: 600 patients aged ≥18 years with acute painful conditions (e.g., low back pain, musculoskeletal disorders, migraines, post-surgical pain).
  • Intervention Groups: Patients were randomized in a 1:1:1:1 ratio to one of four treatment groups.
    • NP: this compound (100 mg) + Paracetamol (325 mg), twice daily.
    • Kt: Ketorolac (10 mg), three times a-day.
    • DP: Diclofenac (50 mg) + Paracetamol (325 mg), twice daily.
    • AP: Aceclofenac (100 mg) + Paracetamol (325 mg), twice daily.
  • Treatment Duration: Not explicitly stated, but outcomes were assessed on days 7 and 14.
  • Primary Outcome Measure: Reduction in pain intensity, measured using a Numerical Rating Scale (NRS).
  • Safety Assessments: Liver function tests, renal function tests (e.g., serum creatinine), and monitoring for gastrointestinal, renal, and cardiovascular adverse events on days 7 and 14.

Key Differentiators for Research and Development

  • Efficacy in Combination Therapy: The superior efficacy of this compound was demonstrated in a fixed-dose combination (FDC) with paracetamol. This highlights a promising development strategy where enhanced analgesia is achieved through multi-mechanistic targeting, potentially allowing for lower doses of each component and improved safety [1].
  • Safety Profile Considerations: While the this compound-paracetamol FDC showed a better GI tolerability profile than the diclofenac combination and ketorolac, it is crucial to note that this compound itself carries a boxed warning for hepatotoxicity in some countries [3]. Ketorolac's strict 5-day limit and high risk of GI bleeding make it unsuitable for chronic use [2]. The choice between them requires a careful risk-benefit assessment based on patient comorbidities and treatment duration.
  • Mechanistic Nuances: Beyond COX inhibition, some NSAIDs, including this compound, are reported to have additional mechanisms, such as inhibiting histamine release and free radical activity, which may contribute to its rapid and effective pain relief [3].

References

Nimesulide versus ibuprofen analgesic potency and tolerability

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile and Clinical Indications

The table below summarizes the core characteristics and common clinical uses of nimesulide and ibuprofen.

Feature This compound Ibuprofen
Drug Class Nonsteroidal anti-inflammatory drug (NSAID) [1] Nonsteroidal anti-inflammatory drug (NSAID) [2]
Primary Mechanism Preferential Cyclooxygenase-2 (COX-2) inhibitor [3]; also inhibits other inflammatory mediators like free radicals [1] Non-selective Cyclooxygenase (COX-1 & COX-2) inhibitor [2]
Common Formulations & Dosing 100 mg twice daily (adults) [1]; 300 mg once-daily formulation also exists [4] 400 mg multiple times per day (e.g., q6h) [4]; wide range of OTC and prescription strengths [2]
Key Approved Indications Acute pain, primary dysmenorrhea, osteoarthritic pain [1] Mild to moderate pain, fever, inflammation, rheumatoid arthritis, osteoarthritis [2] [5]
Onset of Action Within 15-30 minutes [4] [6] [1] Within 1-2 hours [4] [2]

Quantitative Efficacy Data from Clinical Studies

The following tables consolidate key quantitative findings from head-to-head clinical trials across different pain models.

Table 1: Postoperative Dental Pain (Impacted Third Molar Extraction) [4] A 24-hour, double-blind, randomized, double-dummy, parallel-group study (N=86).

Parameter This compound (300 mg once-daily) Ibuprofen (400 mg q6h) P-value & Notes
Pain Intensity (PI) Reduction Significantly lower PI at 15 min, 45 min, and 1 hour Slower initial PI reduction P ≤ 0.049 at early time points
Time to First Measurable Pain Relief (PID ≥10 mm) 52% of patients within 15 minutes 33% of patients within 15 minutes P = 0.03
Patient-Assessed "Effective" Relief 82% 73% P = 0.013
24-Hour Pain Relief Effective, with PI score of 9.4 at 24 hours Effective, with PI score of 3.6 at 24 hours Similar sustained efficacy
Use of Rescue Medication 38% 31% Statistically similar

Table 2: Post-Tonsillectomy Pain [7] [3] A prospective, double-blind, randomized clinical trial (N=80).

Parameter This compound (100 mg) Ibuprofen (800 mg) P-value & Notes
Rescue Analgesia (First 24h) 3.3 ± 1.7 doses 3.3 ± 2.4 doses Statistically similar
Cessation of Significant Pain (Days) 10.9 ± 3.8 days 12.9 ± 3.3 days P = 0.041
Return to Normal Activity (Days) 10.3 ± 4.9 days 12.7 ± 4.2 days P = 0.048
Patients with Pain at 3 Weeks 6/33 patients 15/37 patients P = 0.049
Postoperative Bleeding 1 patient (3%) 5 patients (12%) P = 0.22 (Not statistically significant)

Table 3: Fever and Pain Management [6] [8] A prospective, real-world observational study (N=303).

Parameter This compound (100 mg) Ibuprofen + Paracetamol Paracetamol
Fever Reduction Significant reduction observed within 15 minutes; greater reduction at 1, 2, 4, and 6 hours through day 8 Not specified Not specified
Pain Reduction (VAS) Significant improvement by day 1 (p < 0.0001) Not specified Not specified

Detailed Experimental Protocols

For research reproducibility, here are the methodologies from key cited studies.

1. Dental Pain Study Protocol [4]

  • Objective: To assess the analgesic effectiveness and tolerability of once-daily this compound versus ibuprofen over 24 hours.
  • Design: Double-blind, randomized, double-dummy, parallel-group.
  • Patients: 86 patients (aged 12-60) with moderate to severe pain after surgical extraction of an impacted third molar.
  • Intervention:
    • Test Group: Single oral dose of this compound 300 mg + placebo ibuprofen tablets.
    • Control Group: Ibuprofen 400 mg tablets every 6 hours + a single this compound placebo tablet.
  • Primary Endpoints: Pain intensity (PI) and pain relief (PR) scores recorded over 24 hours.
  • Secondary Endpoints: Total pain relief (TOTPAR), pain intensity difference (PID), sum of PID (SPID), time to first measurable change in PI, use of rescue medication (acetaminophen), and global patient assessment.
  • Safety: Recorded spontaneously reported adverse events.

2. Tonsillectomy Pain Study Protocol [7] [3]

  • Objective: To compare the analgesic efficacy and safety of this compound versus ibuprofen, with a focus on postoperative bleeding risk.
  • Design: Prospective, double-blind, randomized clinical trial.
  • Patients: 80 generally healthy patients, aged 14-58 years, undergoing tonsillectomy.
  • Intervention:
    • Test Group: this compound 100 mg orally 60 minutes before surgery, then every 12 hours for 7 days.
    • Control Group: Ibuprofen 800 mg orally 60 minutes before surgery, then every 12 hours for 7 days.
  • Rescue Analgesia: Oxycodone in hospital (first 24h); paracetamol-codeine after discharge.
  • Recovery Metrics: Tracked for 3 weeks, including cessation of pain while swallowing, return to normal activities, and incidence of bleeding.

Mechanisms of Action and Experimental Workflow

The different pharmacological profiles of this compound and ibuprofen contribute to their clinical characteristics. The diagram below illustrates the mechanism of action and a generalized experimental workflow for clinical comparison.

A Inflammatory Stimulus B Arachidonic Acid Release A->B C Cyclooxygenase (COX) Pathway B->C D1 COX-1 Enzyme C->D1 D2 COX-2 Enzyme C->D2 E1 Protective Prostaglandins (GI Mucosa, Platelets) D1->E1 E2 Inflammatory Prostaglandins (Pain, Fever, Inflammation) D2->E2 F1 Ibuprofen: Inhibits COX-1 & COX-2 F1->D1 Non-Selective F1->D2 Non-Selective F2 This compound: Preferentially Inhibits COX-2 F2->D2 Preferential

Diagram 1: Simplified NSAID Mechanism of Action. Ibuprofen non-selectively inhibits both COX-1 and COX-2 enzymes, which is linked to its gastrointestinal side effects. This compound preferentially inhibits the COX-2 enzyme, which is primarily induced at sites of inflammation [3] [2] [1].

Start Patient Population Identified (e.g., Dental Surgery, Tonsillectomy) A Randomization Start->A B1 This compound Group (Active Drug + Placebo Comparator) A->B1 B2 Ibuprofen Group (Active Comparator + Placebo Drug) A->B2 C Double-Dummy Administration B1->C B2->C D Pain & Safety Assessment (PI, PR, VAS, Rescue Med, AEs) C->D E Data Analysis (Onset, Efficacy, Tolerability) D->E

Diagram 2: Generalized Clinical Trial Workflow for Analgesic Comparison. This flowchart outlines a standard double-blind, randomized, active-comparator-controlled trial design with a double-dummy method to maintain blinding when comparing different dosing regimens [4] [7].

Safety and Tolerability Profile

Both drugs share the class-wide risks of NSAIDs, but with distinct profiles.

  • Gastrointestinal (GI) Effects: Both can cause GI discomfort, including sour stomach and cramps [1]. The risk of significant GI bleeding exists with both but may be theoretically lower with this compound due to its COX-2 preferential nature, though this is not consistently proven in all studies [3] [1].
  • Hepatic Effects: This compound carries a notable risk of hepatotoxicity, including elevated liver enzymes and, in rare cases, severe liver damage. This has led to its restriction or withdrawal from several markets [1]. Ibuprofen is not typically associated with significant liver toxicity.
  • Renal and Cardiovascular Effects: Both require caution in patients with kidney or heart disease. NSAIDs can lead to fluid retention, increased blood pressure, and a heightened risk of cardiovascular thrombotic events [2] [1].
  • Platelet Function: Ibuprofen, as a non-selective COX inhibitor, reversibly impairs platelet aggregation and can prolong bleeding time [2]. This compound, with less effect on COX-1, has a theoretically lower impact on platelets, which is relevant in surgical contexts like tonsillectomy [7] [3].

Conclusion and Research Implications

For researchers and drug developers, the choice between this compound and ibuprofen in a clinical trial context depends on the target profile.

  • This compound may be superior when the primary goal is achieving very rapid onset of analgesia, as evidenced in dental and fever models. Its preferential COX-2 mechanism offers a differentiated profile, albeit with the significant caveat of hepatic risk that requires careful safety monitoring [4] [6].
  • Ibuprofen remains a well-established standard with a broad indication range and a generally predictable safety profile, making it a robust active comparator. Its slower onset but sustained efficacy makes it suitable for conditions where immediate relief is less critical [4] [2].

Future research should focus on head-to-head trials in diverse pain models, further exploration of this compound's hepatotoxicity mechanisms, and the development of novel formulations or analogs that retain its rapid efficacy while improving its safety margin.

References

Nimesulide versus other NSAIDs gastrointestinal safety profile

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of GI Safety and COX Selectivity

The table below summarizes key experimental data comparing nimesulide with other common NSAIDs.

Drug Name COX-1 / COX-2 Selectivity Profile Effect on Gastric Mucosa (Endoscopic Scores) Effect on Small Intestine Inhibition of Serum Thromboxane B2 (TXB2, a COX-1 measure)
This compound Preferential COX-2 inhibitor [1] [2] [3] Significantly less gastric and duodenal injury vs. naproxen [2] No significant increase in permeability or inflammation (calprotectin) marker [4] [2] Partial reduction (29%) [2]
Naproxen Non-selective [2] Significantly higher gastric and duodenal injury vs. This compound [2] Increased permeability and inflammation markers [4] [2] Near-total suppression (98%) [2]
Ibuprofen Inhibits both COX-1 and COX-2 effectively [1] Information missing Information missing Information missing
Acetylsalicylic Acid (Aspirin) COX-1 selective [1] Information missing Information missing Information missing
Diclofenac Older COX-2 inhibitor (more COX-2 selective) [5] Associated with fewer and less severe GI ADRs than diclofenac in spontaneous reports [6] Information missing Information missing

Detailed Experimental Protocols and Key Findings

To critically assess the data, it is important to understand the methodologies of the key experiments cited.

Two-Week Double-Blind, Crossover Endoscopy Study [2]

This study provides direct visual evidence of GI damage.

  • Objective: To compare the biochemical and gastrointestinal effects of this compound with the non-selective NSAID naproxen.
  • Methodology:
    • Design: A randomized, double-blind, crossover study in 36 healthy volunteers.
    • Treatment: Subjects received either this compound (100 mg twice daily) or naproxen (500 mg twice daily) for two weeks, with a washout period between treatments.
    • Assessment:
      • Gastroduodenal Tolerability: Assessed via endoscopy using a modified Lanza score and visual analogue scales (VAS) for haemorrhage and erosions.
      • Intestinal Inflammation: Measured by fecal excretion of calprotectin, a marker for neutrophil infiltration.
      • COX-1 Inhibition: Measured via serum Thromboxane B2 (TXB2) production and arachidonic acid-induced platelet aggregation.
      • COX-2 Inhibition: Measured as endotoxin-induced prostaglandin E2 (PGE2) synthesis in blood leukocytes.
  • Key Findings:
    • This compound caused significantly less gastric and duodenal injury than naproxen.
    • Naproxen increased fecal calprotectin (indicating intestinal inflammation), while this compound had no significant effect.
    • Naproxen almost completely suppressed serum TXB2 (98%), a marker of COX-1 activity, whereas this compound caused only a partial reduction (29%), confirming its COX-1-sparing property.
Ex Vivo Study on COX-1 and COX-2 Inhibition [1]

This study quantitatively evaluates the selectivity profiles of different NSAIDs.

  • Objective: To compare the effects of single doses of various NSAIDs on COX-1 and COX-2 pathways in healthy volunteers.
  • Methodology:
    • Design: A randomized, double-blind, four-phase crossover study.
    • Treatment: 15 healthy volunteers were given a single oral dose of acetylsalicylic acid (500 mg), ibuprofen (400 mg), nabumetone (1 g), or this compound (100 mg).
    • Assessment: Blood samples were taken at multiple time points after drug administration.
      • COX-1 Activity: Measured as TXB2 production during whole blood clotting.
      • COX-2 Activity: Measured as endotoxin-induced PGE2 synthesis in blood leukocytes.
  • Key Findings:
    • This compound caused almost complete suppression of COX-2 and only a partial reduction of COX-1 activity.
    • The study confirmed the relative COX-2 selectivity of this compound, contrasting with the COX-1 selectivity of aspirin and the dual inhibition of ibuprofen.
Overview of GI Toxicity Mechanisms and this compound's Profile [4]

This review provides the mechanistic framework for understanding NSAID-induced GI damage.

  • Key Points:
    • GI damage from NSAIDs is linked to their accumulation in gastric mucosal cells (due to acidity) and the dual effects of suppressing protective prostaglandins and initiating non-prostaglandin-mediated damage.
    • As a weakly acidic and COX-2 selective drug, this compound avoids substantial accumulation in the gastric mucosa.
    • Unlike conventional acidic NSAIDs, this compound does not increase the permeability of the human small intestine, suggesting a lower risk of enteropathy.

Mechanism of Action and GI Safety

The GI safety of NSAIDs is primarily determined by their action on cyclooxygenase (COX) enzymes. The diagram below illustrates the key pathways.

AA Arachidonic Acid COX1 COX-1 Enzyme (Constitutional) AA->COX1 COX2 COX-2 Enzyme (Induced by Inflammation) AA->COX2 PGs_GI Cytoprotective Prostaglandins COX1->PGs_GI Inhibition_of_GI_Protection Inhibition of GI Protection PGs_Inflam Inflammatory Prostaglandins COX2->PGs_Inflam GI_Protection Maintains GI Mucosal Integrity PGs_GI->GI_Protection Pain_Inflammation Pain, Fever, Inflammation PGs_Inflam->Pain_Inflammation NSAIDs Non-Selective NSAIDs (e.g., Naproxen, Ibuprofen) NSAIDs->COX1 Inhibits NSAIDs->COX2 Inhibits GI_Toxicity GI Toxicity: Mucosal Injury, Ulceration, Bleeding NSL_NIM This compound (Preferential COX-2 Inhibitor) NSL_NIM->COX1 Minimal Inhibition NSL_NIM->COX2 Preferentially Inhibits Therapeutic_Effect Therapeutic Effect: Analgesia, Anti-inflammatory Inhibition_of_GI_Protection->GI_Toxicity Inhibition_of_Pain Inhibition of Pain/Inflammation Inhibition_of_Pain->Therapeutic_Effect

Conclusion for Research and Development

The body of evidence indicates that this compound's preferential COX-2 selectivity translates to a demonstrably improved gastrointestinal safety profile compared to traditional, non-selective NSAIDs. Key advantages include:

  • Reduced Gastroduodenal Damage: Consistently less endoscopic injury than naproxen [2].
  • Sparing of Intestinal Integrity: Does not increase intestinal permeability or inflammation markers like calprotectin, unlike conventional NSAIDs [4] [2].
  • Mechanistic Basis: Its weak acidity and COX-2 selectivity underlie its favorable GI tolerability [4].

For the drug development community, this compound serves as a key example of how modulating COX selectivity can improve the safety of anti-inflammatory drugs. However, it is crucial to note that its use has been restricted or withdrawn in some countries due to concerns regarding hepatotoxicity [3], highlighting that GI safety is one of several critical factors in a comprehensive drug risk-benefit assessment.

References

validation of Nimesulide COX-2 specificity versus traditional NSAIDs

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of COX Selectivity

The table below summarizes key experimental data from various study systems, providing a quantitative basis for comparing the selectivity of nimesulide against other NSAIDs. The IC50 ratio (COX-1/COX-2) is a standard measure, where a higher value indicates greater selectivity for COX-2 [1].

Drug Name IC50 Ratio (COX-1/COX-2) Study System Classification
This compound 0.038 (ratio of IC50 COX-2/COX-1) [2] In vitro, purified enzymes Preferential COX-2 Inhibitor
Celecoxib 0.28 In vitro, human whole blood Selective COX-2 Inhibitor (COXIB)
Diclofenac 0.83 In vitro, human whole blood Non-Selective NSAID
Ibuprofen 15.0 In vitro, human whole blood Non-Selective NSAID
Naproxen 0.58 In vitro, human whole blood Non-Selective NSAID
Aspirin 166.0 In vitro, human whole blood Non-Selective NSAID

This data shows that this compound has a strong preference for inhibiting COX-2 over COX-1. An ex vivo study in rats further confirmed this selectivity, demonstrating that plasma from this compound-treated animals effectively inhibited COX-2 while showing less activity against COX-1 [3].

Molecular Basis and Experimental Validation

Structural Mechanism of Selectivity

The selectivity of NSAIDs arises from differences in the active sites of the COX-1 and COX-2 enzymes. COX-2 has a larger, more flexible active site pocket, primarily due to the substitution of a bulky isoleucine residue in COX-1 with a smaller valine residue in COX-2 [1]. This Val523 side pocket in COX-2 can accommodate specific chemical structures found in selective inhibitors [1]. The sulfonanilide structure of this compound is designed to exploit this larger pocket, allowing it to bind more readily to COX-2 than to the more constrained active site of COX-1 [4].

Key Experimental Protocols

Researchers use several established methods to quantify COX inhibitor selectivity:

  • In vitro assays using purified enzymes: This method involves isolating the COX-1 and COX-2 enzymes. A drug is introduced, and the concentration required to inhibit each enzyme's activity by 50% (the IC50) is measured. The ratio of these values determines selectivity [2] [1].
  • Human whole blood assay: This is considered a gold-standard functional assay as it accounts for protein binding and drug distribution in a physiologically relevant environment. It measures a drug's ability to inhibit prostanoid production (e.g., thromboxane B2 for COX-1, prostaglandin E2 for COX-2) in stimulated blood samples [3] [1].
  • Ex vivo selectivity assessment: Animals are dosed with the drug, and blood samples are collected over time. The plasma from these samples is then tested for its ability to inhibit COX-1 and COX-2 in standardized cellular systems (e.g., using human platelets for COX-1 and cytokine-stimulated cells for COX-2) [3].

The following diagram illustrates the workflow for the ex vivo assessment method:

G Start Administer NSAID (In vivo, e.g., to rats) Sample Collect Blood Samples over time Start->Sample Plasma Prepare Plasma Sample->Plasma COX1 Apply to COX-1 System (Human Washed Platelets) Plasma->COX1 COX2 Apply to COX-2 System (IL-1β-treated A549 Cells) Plasma->COX2 Measure1 Measure TXB2 Production (COX-1 Activity) COX1->Measure1 Measure2 Measure PGE2 Production (COX-2 Activity) COX2->Measure2 Analyze Analyze Inhibition Calculate Selectivity Measure1->Analyze Measure2->Analyze

Clinical Implications and Safety Profile

This compound's COX-2 selectivity translates into a specific clinical and safety profile that distinguishes it from both non-selective NSAIDs and other coxibs.

  • Improved Gastrointestinal Tolerability: Because COX-1 is critical for maintaining the protective lining of the stomach, its sparing by this compound results in a lower incidence of gastrointestinal ulcers and bleeding compared to non-selective NSAIDs [2] [5]. However, systematic reviews indicate it carries an intermediate risk of upper GI complications among all NSAIDs [2].
  • Unique Anti-inflammatory Mechanisms: Evidence suggests this compound's efficacy stems from a broader pharmacological profile beyond COX-2 inhibition. This includes inhibiting phosphodiesterase type IV (PDE4) and activating the ecto-5'-nucleotidase/adenosine A2A receptor pathway, which suppresses the activation of immune cells like neutrophils and eosinophils [2] [6].
  • Hepatotoxicity Risk: The most significant safety concern with this compound is idiosyncratic liver injury, which can be severe or fatal [7]. Epidemiological studies have associated it with the highest risk of liver injury among NSAIDs, leading to its withdrawal from several markets [2]. The mechanism is unknown but is likely related to the formation of a reactive metabolite [7].
  • Cardiovascular Risk: Unlike some selective COX-2 inhibitors (e.g., rofecoxib), this compound has not been consistently linked to a significant increase in thrombotic cardiovascular events [2]. Its impact appears less pronounced, though all NSAIDs carry some cardiovascular risk.

The diagram below summarizes the key mechanisms and effects of this compound:

G cluster_1 Primary Anti-inflammatory & Analgesic Effects cluster_2 Safety & Side Effect Profile This compound This compound COX2 Inhibits COX-2 Enzyme This compound->COX2 PDE4 Inhibits PDE4 This compound->PDE4 Additional Mechanisms Adenosine Activates Adenosine A2A Pathway This compound->Adenosine Additional Mechanisms spacer This compound->spacer rounded rounded filled filled ;        fillcolor= ;        fillcolor= PGs Reduces Pro-inflammatory Prostaglandins (PGE2) COX2->PGs cAMP ↑ Intracellular cAMP PDE4->cAMP Additional Mechanisms Immune Suppresses Neutrophil & Eosinophil Activation PDE4->Immune Additional Mechanisms Adenosine->cAMP Additional Mechanisms Adenosine->Immune Additional Mechanisms GI Reduced GI Toxicity (vs. non-selective NSAIDs) CV Lower CV Risk (vs. other COXIBs like rofecoxib) Liver Risk of Idiosyncratic Hepatotoxicity spacer->GI  Clinical Outcomes spacer->CV  Clinical Outcomes spacer->Liver  Clinical Outcomes

Research and Development Perspectives

This compound's unique structure and multi-targeted action make it a valuable template for designing new anti-inflammatory drugs. A prominent strategy involves creating dual COX-2/5-lipoxygenase (5-LOX) inhibitors.

  • Rationale for Dual Inhibition: Inhibiting only the COX pathway can shunt arachidonic acid metabolism towards the 5-LOX pathway, increasing the production of pro-inflammatory leukotrienes. Simultaneously blocking both pathways may yield superior efficacy and a better safety profile [4].
  • Structural Modifications: Researchers have synthesized this compound derivatives by incorporating known 5-LOX pharmacophores (e.g., the 4-methoxytetrahydropyran group) while preserving the critical methanesulfonamide group needed for COX-2 affinity [4]. These compounds have shown promising results as balanced dual inhibitors in experimental models.

References

Nimesulide clinical trial outcomes versus placebo controlled studies

Author: Smolecule Technical Support Team. Date: February 2026

Nimesulide Efficacy vs. Other Analgesics

The most relevant data comes from a 2024 randomized, active-controlled study. The table below summarizes the key efficacy and safety outcomes, which provide an indirect basis for comparison, as a drug must demonstrate efficacy greater than a placebo would be expected to provide. [1]

Treatment Group Pain Reduction (NRS Score) at Day 7 Statistical Significance (vs. NP Group) Number of Adverse Events Statistical Significance (vs. NP Group)
This compound + Paracetamol (NP) 3.75 ± 1.58 (Reference) 14 (Reference)
Ketorolac (Kt) 2.96 ± 1.18 p < 0.001 Not Specified Not Significant
Diclofenac + Paracetamol (DP) 3.42 ± 1.42 Non-inferior 32 p < 0.05
Aceclofenac + Paracetamol (AP) 3.47 ± 1.30 Non-inferior Not Specified Not Significant

This table shows that the this compound-paracetamol combination was superior to ketorolac and non-inferior to diclofenac and aceclofenac combinations in reducing acute pain. Furthermore, its tolerability profile was better than the diclofenac combination. [1]

Experimental Insights and Mechanisms of Action

While direct placebo-controlled clinical outcomes for pain are lacking, experimental studies reveal this compound's multifaceted mechanisms, particularly in anti-cancer research. These details on methodology and signaling pathways are crucial for your research context.

  • Key Mechanism in Pancreatic Cancer: A 2021 review highlighted that this compound exerts anticancer effects in pancreatic cancer models by increasing the expression of the tumor suppressor PTEN. This action leads to the inhibition of the hyperactive PI3K/AKT signaling pathway, a key driver of cancer cell growth and survival. The drug also inhibits COX-2, which is overexpressed in the chronic inflammation associated with this cancer. [2]
  • Sensitizing Cancer Cells to Apoptosis: A 2023 study provided a detailed mechanism of how this compound sensitizes TRAIL-resistant pancreatic cancer cells to apoptosis. [3]
    • Experimental Protocol: Researchers treated TRAIL-resistant pancreatic cancer cell lines (AsPC1 and Panc1) with this compound (at concentrations of 50 and 100 µM) alone and in combination with TRAIL (a protein that induces cell death) for 24 hours. [3]
    • Key Workflow & Findings: The effect was measured using a caspase-8 activity assay to quantify apoptosis. The study found that this compound, much like another COX-2 inhibitor (DuP-697), promotes the clustering of Death Receptor 5 (DR5) in the cell membrane. This clustering enhances the formation of the death-inducing signaling complex (DISC), ultimately leading to increased caspase-8 activation and apoptosis when TRAIL is present. [3]

This signaling pathway and experimental workflow can be visualized as follows:

G This compound Sensitization to TRAIL This compound This compound DR5_Clustering DR5 Clustering (in Plasma Membrane) This compound->DR5_Clustering TRAIL TRAIL TRAIL->DR5_Clustering DISC_Formation Enhanced DISC Formation DR5_Clustering->DISC_Formation Caspase8_Activation Caspase-8 Activation DISC_Formation->Caspase8_Activation Apoptosis Apoptosis Caspase8_Activation->Apoptosis

Critical Safety Considerations for Researchers

For a complete profile, it is essential to consider this compound's safety, particularly its association with hepatotoxicity.

  • Risk of Liver Injury: this compound has been linked to clinically apparent liver injury in numerous case reports. The onset can range from a few days to several months, with a typical latency of about 4 weeks. The pattern of injury is usually hepatocellular, and while most cases resolve after discontinuation, instances of acute liver failure, need for transplantation, and death have been reported. The estimated mortality rate for jaundiced cases is between 10% and 20%. [4]
  • Regulatory Status: Due to these safety concerns, this compound has been withdrawn from the market in several countries (e.g., Spain, Finland, Ireland) and was never approved in the United States. The European Medicines Agency (EMA) has limited the use of systemic formulations to a maximum of 15 days. [4] [5]

References

hepatotoxicity risk comparison between Nimesulide and other NSAIDs

Author: Smolecule Technical Support Team. Date: February 2026

Hepatotoxicity Risk Comparison: Nimesulide vs. Other NSAIDs

Drug Name Relative Risk / Reporting Odds Ratio (ROR) Incidence & Severity Notes Likelihood Score for Clinically Apparent Liver Injury

| This compound | RR: 2.21 (95% CI 1.72-2.83) vs. unexposed/other NSAIDs [1] ROR: 3.99 (95% CI 2.86-5.57) from spontaneous reports [1] | Associated with severe and fatal outcomes; ~45% of case study patients required transplantation or died [1] [2]. | A (Well established cause) [2] | | Celecoxib | Risk is rare; estimated incidence between 1:14,000 to 1:25,000 users [3]. | Can cause severe, symptomatic liver injury; rare instances of vanishing bile duct syndrome and liver failure have been reported [3]. | B (Highly likely cause) [3] | | Naproxen | Risk is rare; incidence ~1 in 10,000 new users [4]. | Often mentioned as the least likely NSAID to cause serious liver injury; most cases resolve after discontinuation [4]. | B (Likely, but very rare cause) [4] | | Ibuprofen | Modestly increased risk of hepatotoxicity [5]. | Considered to have a lower risk profile compared to this compound [5]. | Information missing | | Ketoprofen | Modestly increased risk of hepatotoxicity (particularly at high doses) [5]. | Considered to have a lower risk profile compared to this compound [5]. | Information missing |

> Important Note on "Likelihood Score": The A and B scores (from the LiverTox database) are categorical assessments of the evidence linking a drug to clinically apparent liver injury, not a direct measure of incidence or severity. An "A" score indicates a well-established cause, while a "B" score indicates a highly likely or likely cause [2] [3] [4].

Key Clinical Characteristics and Methodologies

The data in the table is derived from several types of scientific studies, each with its own methodology.

This compound
  • Systematic Review & Meta-Analysis: The risk estimates for this compound come from a 2019 systematic review and meta-analysis that pooled data from 25 observational studies. It calculated both the relative risk (RR) from cohort studies and the reporting odds ratio (ROR) from case-control and spontaneous reporting studies [1].
  • Clinical Profile: Liver injury can occur rapidly, with a third of patients in case studies developing hepatotoxicity in less than 15 days. The pattern is typically hepatocellular, and the mechanism is thought to be idiosyncratic, likely due to a reactive metabolite of the drug [1] [2].
Other NSAIDs (Celecoxib, Naproxen)
  • Cohort Studies & Spontaneous Reporting: Data for drugs like celecoxib and naproxen often come from large-scale cohort studies and analyses of spontaneous report databases (pharmacovigilance). These studies compare the frequency of liver injury events in users of a specific drug against non-users or users of other drugs [3] [4] [6].
  • Clinical Profiles:
    • Celecoxib: Injury can be hepatocellular or cholestatic and may resemble hypersensitivity reactions to sulfonamides. A history of sulfa allergy is a potential risk factor [3].
    • Naproxen: Injury typically occurs within 1-12 weeks of starting the drug. Recovery is usually rapid after discontinuation, and cross-reactivity with other propionic acid derivatives (e.g., ibuprofen, fenoprofen) has been observed [4].

Pathophysiology of NSAID-Induced Hepatotoxicity

The following diagram illustrates the key mechanisms by which NSAIDs can cause liver injury, integrating both intrinsic and idiosyncratic pathways.

G cluster_intrinsic Intrinsic DILI (Dose-dependent) cluster_idiosyncratic Idiosyncratic DILI (Unpredictable) cluster_immune Immune-Mediated Pathway cluster_cellular Direct Cellular Stress NSAID NSAID Administration Paracetamol e.g., Paracetamol Overdose NSAID->Paracetamol IdioDrugs e.g., this compound, Diclofenac NSAID->IdioDrugs IntrinsicMech Exceeds Metabolic Capacity Paracetamol->IntrinsicMech NAPQI Reactive Metabolite (e.g., NAPQI) Covalent Binding to Proteins IntrinsicMech->NAPQI OxStress Oxidative Stress & Mitochondrial Dysfunction NAPQI->OxStress Necrosis Necrotic Cell Death OxStress->Necrosis FinalOutcome Clinical Presentation: - Elevated Liver Enzymes - Hepatitis - Jaundice - Fulminant Liver Failure Necrosis->FinalOutcome Metabolism Hepatic Metabolism (CYP450 Enzymes) IdioDrugs->Metabolism ReactiveMet Reactive Metabolite Formation Metabolism->ReactiveMet Hapten Hapten Formation & Immune Response Activation ReactiveMet->Hapten OrganelleStress Cellular Organelle Stress ReactiveMet->OrganelleStress BSEP Bile Salt Export Pump (BSEP) Inhibition → Cholestasis ReactiveMet->BSEP Apoptosis Apoptotic Cell Death Hapten->Apoptosis Immune Attack MPT Mitochondrial Permeability Transition (MPT) OrganelleStress->MPT MPT->Apoptosis Apoptosis->FinalOutcome BSEP->FinalOutcome

The diagram shows that most NSAID-related liver injury is idiosyncratic (unpredictable and not dose-dependent) [7]. Key mechanisms include:

  • Reactive Metabolites: Many NSAIDs are metabolized by cytochrome P450 enzymes into reactive compounds. These can bind to cellular proteins, forming haptens that trigger an immune response, or directly cause cellular stress [2] [7].
  • Mitochondrial Injury: Reactive metabolites can induce oxidative stress and the mitochondrial permeability transition (MPT), leading to apoptosis or necrosis of hepatocytes [7].
  • Transport Inhibition: Some drugs or their metabolites can inhibit the Bile Salt Export Pump (BSEP), leading to the accumulation of toxic bile acids inside liver cells and causing cholestatic injury [7].

Conclusion for Researchers

The evidence consistently positions This compound as a higher-risk NSAID for hepatotoxicity compared to alternatives like celecoxib and naproxen. Key risk management considerations include:

  • Patient Factors: Age and sex may influence risk, with older individuals and women potentially being more susceptible to this compound-induced injury [1] [2] [6].
  • Treatment Duration: Limiting this compound use to the shortest possible duration, as recommended (e.g., no more than 15 days), is crucial, although serious injury can occur even with short courses [1] [2].
  • Vigilance and Monitoring: Immediate discontinuation is required at the first sign of liver dysfunction, as continued use after symptom onset dramatically increases the risk of fulminant failure [2] [8].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

308.04669266 Da

Monoisotopic Mass

308.04669266 Da

Heavy Atom Count

21

LogP

2.6
2.6 (LogP)

Appearance

Solid powder

Melting Point

143-144.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V4TKW1454M

GHS Hazard Statements

Aggregated GHS information provided by 56 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 56 companies. For more detailed information, please visit ECHA C&L website;
Of the 12 notification(s) provided by 54 of 56 companies with hazard statement code(s):;
H301 (87.04%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (12.96%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of acute pain, the symptomatic treatment of osteoarthritis and primary dysmenorrhoea in adolescents and adults above 12 years old.

Livertox Summary

Nimesulide is a nonsteroidal antiinflammatory drug (NSAID) with relative specificity for COX-2 that is not available in the United States, but is used widely in other countries in the treatment of acute pain. Nimesulide has been linked to a low rate of transient serum enzyme elevations during therapy, but also to many instances of clinically apparent acute liver injury that can be severe and can result in acute liver failure, need for emergency liver transplantation and death.

Drug Classes

Nonsteroidal Antiinflammatory Drugs

Pharmacology

Food, gender and advanced age have negligible effects on nimesulide pharmacokinetics.
Nimesulide is a nonsteroidal arylsulfonamide with anti-inflammatory properties. Nimesulide inhibits the cyclooxygenase-mediated conversion of arachidonic acid to pro-inflammatory prostaglandins. Modestly selective for COX-2, this agent binds to the enzyme, thereby inactivating it. Nimesulide may inhibit some carcinogenic COX-2-related carcinogenic effects on xenobiotic metabolism, apoptosis, immune surveillance and angiogenesis (overexpressed COX-2 in tumor epithelial cells enhances production of vascular growth factors and the formation of capillary-like networks). (NCI04)

MeSH Pharmacological Classification

Anti-Inflammatory Agents, Non-Steroidal

ATC Code

M - Musculo-skeletal system
M01 - Antiinflammatory and antirheumatic products
M01A - Antiinflammatory and antirheumatic products, non-steroids
M01AX - Other antiinflammatory and antirheumatic agents, non-steroids
M01AX17 - Nimesulide
M - Musculo-skeletal system
M02 - Topical products for joint and muscular pain
M02A - Topical products for joint and muscular pain
M02AA - Antiinflammatory preparations, non-steroids for topical use
M02AA26 - Nimesulide

Mechanism of Action

The therapeutic effects of Nimesulide are the result of its complete mode of action which targets a number of key mediators of the inflammatory process such as: COX-2 mediated prostaglandins, free radicals, proteolytic enzymes and histamine.

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Prostaglandin synthase [EC:1.14.99.1]
PTGS2 (COX2) [HSA:5743] [KO:K11987]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

51803-78-2

Absorption Distribution and Excretion

Rapidly absorbed following oral administration.
Renal (50%), fecal (29%)

Metabolism Metabolites

Hepatic. Extensive biotransformation, mainly to 4-hydroxynimesulide (which also appears to be biologically active).

Wikipedia

Nimesulide

Biological Half Life

1.8–4.7 hours

Use Classification

Pharmaceuticals

Dates

Last modified: 08-15-2023

Effectiveness of Nimesulide in Acute Fever Management in Adults: Retrospective Electronic Medical Records Database Study Outcome in Outpatient Department

S Arulrhaj, Mangesh Tiwaskar, Mudit Sabharwal, Rajiv Saikia, Sarfaraz Majid, Rahul Rathod, Amey Mane, Anup Petare, Ravindra Kale, K K Aggarwal
PMID: 34431273   DOI:

Abstract

Various clinical trials have established anti-inflammatory and antipyretic properties of Nimesulide in a controlled setting, however, the fever management in real-world settings is quite different.
To assess the effectiveness of Nimesulide in acute fever management in real-world clinical practice.
A retrospective, multicenter study was conducted on electronic medical records (EMR) of 302 patients visiting out-patient departments at three centers between Jan 2016 and Jan 2020 and were prescribed Nimesulide for acute fever. The effectiveness of Nimesulide was analyzed as a change in fever from baseline to follow-up visit within 14 days and tolerability as the number of side effects captured post-Nimesulide ingestion.
The provisional diagnosis at the baseline visit reported major complaints like fever, fever with abdominal pain, body-ache, cough and myalgia. The mean baseline body temperature was 103.2±1.5°F with a mean duration of 4.4±2.8 days significantly (p 0.0001) decreased to 99.7±1.8°F on the administration of Nimesulide. The liver and the renal profiles were found to be normal on records, and the side effects such as nausea and dyspepsia were reported only in 2% of patients.
Nimesulide was found to be well-tolerated and effective as an antipyretic for acute fever management in adults during short-term use in real-world clinical practice.


New nimesulide derivatives with amide/sulfonamide moieties: Selective COX-2 inhibition and antitumor effects

Tuğba Güngör, Adem Ozleyen, Yakup Berkay Yılmaz, Pinar Siyah, Mehmet Ay, Serdar Durdağı, Tugba Boyunegmez Tumer
PMID: 34077833   DOI: 10.1016/j.ejmech.2021.113566

Abstract

Seventeen new amide/sulfonamide containing nimesulide derivatives were synthesized and characterized by several spectroscopic techniques and primarily investigated for their inhibitory potential on COX enzymes and other pro-inflammatory factors. Experimental analyses showed that among seventeen compounds, N8 and N10 have remarkable potency and selectivity for the COX-2 enzyme over COX-1 at very low doses as compared to nimesulide. Moreover, both N8 and N10 selectively reduced the Lipopolysaccharide (LPS)-stimulated COX-2 mRNA expression level while the COX-1 level remained stable. Both PGE
release and nitric oxide production in macrophage cells were significantly suppressed by the N8 and N10 treatment groups. In silico ADME/Tox, molecular docking and molecular dynamics (MD) simulations were also conducted. Additionally, all compounds were also screened in a panel of cancer cell lines for their antiproliferative properties by MTT and SRB assays. Compound N17 exhibited a considerable antiproliferative effect on the colon (IC
: 9.24 μM) and breast (IC
: 11.35 μM) cancer cell lines. N17 exposure for 48 h decreased expression of anti-apoptotic protein BCL-2 and increased the expression of apoptogenic BAX. Besides, the BAX/BCL-2 ratio was increased with visible ultrastructural changes and apoptotic bodies under scanning electron microscopy. In order to investigate the structural and dynamical properties of selected hits on the target structures, multiscale molecular modeling studies are also conducted. Our combined in silico and in vitro results suggest that N8 and N10 could be further developed as potential nonsteroidal anti-inflammatory drugs (NSAIDs), while cytotoxic N17 might be studied as a potential lead compound that could be developed as an anticancer agent.


Design, synthesis and biological assessment of new selective COX-2 inhibitors including methyl sulfonyl moiety

Begüm Nurpelin Sağlık, Derya Osmaniye, Serkan Levent, Ulviye Acar Çevik, Betül Kaya Çavuşoğlu, Yusuf Özkay, Zafer Asım Kaplancıklı
PMID: 33071054   DOI: 10.1016/j.ejmech.2020.112918

Abstract

Nonsteroidal anti-inflammatory drugs (NSAIDs) cause peptic lesions in the gastrointestinal mucosa by inhibiting the cyclooxygenase-1 (COX-1) enzyme. Selective COX-2 inhibition causes decreased side effects over current NSAIDs. Therefore, the studies about selective inhibition of COX-2 enzyme are very important for new drug development. The design, synthesis and biological activity evaluation of novel derivatives bearing thiazolylhydrazine-methyl sulfonyl moiety as selective COX-2 inhibitors were aimed in this paper. The structures of synthesized compounds were assigned using different spectroscopic techniques such as
H NMR,
C NMR and HRMS. In addition, the estimation of ADME parameters for all compounds was carried out using in silico process. The evaluation of in vitro COX-1/COX-2 enzyme inhibition was applied according to the fluorometric method. According to the enzyme inhibition results, synthesized compounds showed the selectivity against COX-2 enzyme inhibition as expected. Compounds 3a, 3e, 3f, 3g, 3i and 3j demonstrated significant COX-2 inhibition potencies. Among them, compound 3a was found to be the most effective derivative with an IC
value of 0.140 ± 0.006 μM. Moreover, it was seen that compound 3a displayed a more potent inhibition profile at least 12-fold than nimesulide (IC
= 1.684 ± 0.079 μM), while it showed inhibitory activity at a similar rate of celecoxib (IC
= 0.132 ± 0.005 μM). Molecular modelling studies aided in the understanding of the interaction modes between this compound and COX-2 enzyme. It was found that compound 3a had a significant binding property. In addition, the selectivity of obtained derivatives on COX-2 enzyme could be explained and discussed by molecular docking studies.


Untargeted metabolomics changes on Gammarus pulex induced by propranolol, triclosan, and nimesulide pharmaceutical drugs

Mahsa N Sheikholeslami, Cristian Gómez-Canela, Leon P Barron, Carlos Barata, Maryam Vosough, Roma Tauler
PMID: 32758777   DOI: 10.1016/j.chemosphere.2020.127479

Abstract

The presence of pharmaceuticals and personal care products (PPCPs) in natural water resources due to incomplete removal in Wastewater Treatment Plants (WWTPs) is a serious environmental concern at present. In this work, the effects of three pharmaceuticals (propranolol, triclosan, and nimesulide) on Gammarus pulex metabolic profiles at different doses and times of exposure have been investigated by liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS). The complex data sets generated in the different exposure experiments were analyzed with the ROIMCR procedure, based on the selection of the MS regions of interest (ROI) data and on their analysis by the Multivariate Curve-Resolution Alternating Least Squares (MCR-ALS) chemometrics method. This approach, allowed the resolution and identification of the metabolites present in the analyzed samples, as well as the estimation of their concentration changes due to the exposure experiments. ANOVA Simultaneous Component Analysis (ASCA) and Partial Least Squares Discriminant Analysis (PLS-DA) were then conducted to assess the changes in the concentration of the metabolites for the three pharmaceuticals at the different conditions of exposure. The three tested pharmaceuticals changed the concentrations of metabolites, which were related to different KEGG functional classes. These changes summarize the biochemical response of Gammarus pulex to the exposure by the three investigated pharmaceuticals. Possible pathway alterations related to protein synthesis and oxidative stress were observed in the concentration of identified metabolites.


On-off Fluorescent Switching of Excitation-independent Near-ultraviolet Emission Carbon Nanobelts for Ultrasensitive Detection Nimesulide in Pharmaceutical Tablet

Zhongxia Wang, Yuanfei Gao, Wenjuan Wang, Fenying Kong, Hengye Li, Dahe Fan, Wei Wang
PMID: 32655105   DOI: 10.2116/analsci.20P181

Abstract

Here, we present an excellent strategy of unmodified near-ultraviolet fluorescence nitrogen doping carbon nanobelts (NFNCBs) for detecting nimesulide (Nim). After a simple hydrothermal process of uric acid and hydroquinone in DMF solvent, NFNCBs shows the shape of corroded stalactite-like composed of nanobelts aggregates, near-ultraviolet luminescence and a narrowed full width at half maximum. This could improve/change the electronic properties and surface chemical active site, as the result of a sensitive response to Nim. By employing this sensor, the quantitative measurement displays a linear range of 2.0 nM - 100.0 μM with a lower detection limit of 0.21 nM (3σ/k) for Nim. Our work has provided a high selectivity for Nim, which may be capable for pharmaceutical sample analysis in real tablets. Furthermore, the results concerning the recoveries (96.3 - 106.2%) for real sample analysis indicate that this nanoprobe might expand a good avenue to design an effective luminescence nanoprobe for other biologically related drugs.


Anaphylaxis to nimesulide

Marco Dubini, Paolo Marraccini, Clizia Gagliardi, Sara Marelli, Federica Rivolta
PMID: 33845133   DOI: 10.1016/j.anai.2021.04.007

Abstract




Solubility, Permeability, Anti-Inflammatory Action and In Vivo Pharmacokinetic Properties of Several Mechanochemically Obtained Pharmaceutical Solid Dispersions of Nimesulide

Wei Wei, Veronica I Evseenko, Mikhail V Khvostov, Sergey A Borisov, Tatyana G Tolstikova, Nikolay E Polyakov, Aleksandr V Dushkin, Wenhao Xu, Lu Min, Weike Su
PMID: 33802031   DOI: 10.3390/molecules26061513

Abstract

Nimesulide (NIM,
-(4-nitro-2-phenoxyphenyl)methanesulfonamide) is a relatively new nonsteroidal anti-inflammatory analgesic drug. It is practically insoluble in water (<0.02 mg/mL). This very poor aqueous solubility of the drug may lead to low bioavailability. The objective of the present study was to investigate the possibility of improving the solubility and the bioavailability of NIM via complexation with polysaccharide arabinogalactan (AG), disodium salt of glycyrrhizic acid (Na
GA), hydroxypropyl-β-cyclodextrin (HP-β-CD) and MgCO
. Solid dispersions (SD) have been prepared using a mechanochemical technique. The physical properties of nimesulide SD in solid state were characterized by differential scanning calorimetry and X-ray diffraction studies. The characteristics of the water solutions which form from the obtained solid dispersions were analyzed by reverse phase and gel permeation HPLC. It was shown that solubility increases for all complexes under investigation. These phenomena are obliged by complexation with auxiliary substances, which was shown by
H-NMR relaxation methods. The parallel artificial membrane permeability assay (PAMPA) was used for predicting passive intestinal absorption. Results showed that mechanochemically obtained complexes with polysaccharide AG, Na
GA, and HP-β-CD enhanced permeation of NIM across an artificial membrane compared to that of the pure NIM. The complexes were examined for anti-inflammatory activity on a model of histamine edema. The substances were administered
to CD-1 mice. As a result, it was found that all investigated complexes dose-dependently reduce the degree of inflammation. The best results were obtained for the complexes of NIM with Na
GA and HP-β-CD. In noted case the inflammation can be diminished up to 2-fold at equal doses of NIM.


Development of nimesulide amorphous solid dispersions via supercritical anti-solvent process for dissolution enhancement

Guijin Liu, Ling Gong, Jiawen Zhang, Zhenyao Wu, Han Deng, Shiming Deng
PMID: 32645426   DOI: 10.1016/j.ejps.2020.105457

Abstract

Formulating amorphous solid dispersions (ASDs) is one of the most promising strategies to overcome solubility limitations in drug development. In this work, development of nimesulide (NIM) ASDs via supercritical anti-solvent (SAS) process was proposed, where the mixtures of dichloromethane (DCM) and methanol (MeOH) were selected as the liquid solvent, and the mixtures of hydroxypropyl methylcellulose (HPMC) and polyvinylpyrrolidone (PVP) were the dispersing materials. The effects of NIM/HPMC/PVP (w/w/w) ratio and DCM/MeOH (v/v) ratio on particle solid-state properties were investigated to identify successful operating conditions. NIM-ASDs powders were formed by well separated spherical microparticles, where NIM crystals had transformed into amorphous state completely; the production yield was 93.6 ± 1.14%; and the reproducibility was very high. For NIM-ASDs, intermolecular interactions between NIM and dispersing materials were formed; the residual solvent was far below the ICH limit; and the chemical structure of NIM did not be degraded or disrupted. Moreover, NIM-ASDs increased the NIM solubility in PBS (pH=6.8) more than 5-folds; the dissolution of NIM from NIM-ASDs granules was faster and more complete than that from commercial Aulin® granules in PBS (pH=6.8). Also, NIM-ASDs well hindered the aging in the recrystallization of amorphous NIM during 12-month sealed storage. Overall, development of NIM-ASDs via SAS process presents an opportunity that as a modified product to increase the efficacy of NIM.


COX-2 Inhibition Antagonizes Intra-Accumbens 2-Arachidonoylglycerol-Mediated Reduction in Ethanol Self-Administration in Rats

Francisco J Pavon, Ilham Polis, David G Stouffer, Marisa Roberto, Rémi Martin-Fardon, Fernando Rodriguez de Fonseca, Loren H Parsons, Antonia Serrano
PMID: 32944989   DOI: 10.1111/acer.14456

Abstract

Ethanol (EtOH) self-administration is particularly sensitive to the modulation of CB
signaling in the nucleus accumbens (NAc) shell, and EtOH consumption increases extracellular levels of the endogenous cannabinoid CB
receptor agonist 2-arachidonoyl glycerol (2-AG) in this brain region. Stimulation of CB
receptor with agonists increases EtOH consumption, suggesting that EtOH-induced increases in 2-AG might sustain motivation for EtOH intake.
In order to further explore this hypothesis, we analyzed the alterations in operant EtOH self-administration induced by intra-NAc shell infusions of 2-AG itself, the CB
inverse agonist SR141716A, the 2-AG clearance inhibitor URB602, anandamide, and the cyclooxygenase-2 (COX-2) inhibitor nimesulide.
Surprisingly, self-administration of 10% EtOH was dose-dependently reduced by either intra-NAc shell SR141716A or 2-AG infusions. Similar effects were found by intra-NAc shell infusions of URB602, suggesting again a role for accumbal 2-AG on the modulation of EtOH intake. Intra-NAc shell anandamide did not alter EtOH self-administration, pointing to a specific role for 2-AG in the modulation of EtOH self-administration. Finally, the inhibitory effect of intra-NAc shell 2-AG on EtOH intake was significantly reversed by pretreatment with nimesulide, suggesting that oxidative metabolites of 2-AG might mediate these inhibitory effects on operant self-administration.
We propose that 2-AG signaling in the NAc exerts an inhibitory influence on EtOH consumption through a non-CB1 receptor mechanism involving the COX-2 pathway.


Proteomics-based screening of the target proteins associated with antidepressant-like effect and mechanism of nimesulide

Wen Luo, Ying Luo, Junqing Yang
PMID: 32632112   DOI: 10.1038/s41598-020-66420-z

Abstract

Nimesulide is an inhibitor of COX-2 with antioxidant and anti-inflammatory effects. However, few studies have explored the antidepressant mechanism of nimesulide. Here, we evaluated the therapeutic effects of nimesulide on CUMS rats. iTRAQ technology was used to identify the differentially expressed protein in the hippocampus between CUMS and nimesulide-treated rats to identify the possible molecular mechanism of its effects. We found that nimesulide had positive effects on depressive-like behaviors and inflammatory factors in depressed rats. Using proteomics technologies, we screened 16 differentially expressed proteins in CUMS-exposed rats after nimesulide treatment, 5 of which were related to inflammation. Overall, these results show that nimesulide might mediate its antidepressant effect on depressed rats through the inhibition of oxidative stress inflammatory response.


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